molecular formula C10H7N3 B177327 2-Aminoquinoline-3-carbonitrile CAS No. 31407-25-7

2-Aminoquinoline-3-carbonitrile

Cat. No.: B177327
CAS No.: 31407-25-7
M. Wt: 169.18 g/mol
InChI Key: RANOMAHFIQOQIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminoquinoline-3-carbonitrile serves as a versatile and privileged scaffold in medicinal chemistry, particularly in the discovery and development of novel anticancer agents. Its primary research value lies in its use as a key synthetic intermediate for constructing complex heterocyclic systems, such as pyrimido[4,5-b]quinolines, which are significant in targeted cancer therapy . Research has identified derivatives of this core structure as potent multi-targeting protein kinase inhibitors . Compounds based on this scaffold have demonstrated promising activity as dual inhibitors of critical oncogenic targets, including EGFR, HER-2, and BRAFV600E . These inhibitors function by disrupting essential signaling pathways that drive cancer cell proliferation and survival. In vitro antiproliferative assays have shown that certain this compound-based compounds exhibit significant efficacy against a panel of human cancer cell lines, including breast (MCF-7) and lung (A-549) cancers, with some derivatives surpassing the potency of established drugs like erlotinib . The scaffold's utility extends to the synthesis of pyrano[3,2-c]quinoline derivatives, which have been developed as non-ATP competitive Src kinase inhibitors, suppressing both migration and proliferation in breast cancer cells . This mechanism offers a potential for higher selectivity compared to conventional ATP-competitive inhibitors. The ongoing exploration of this compound derivatives underscores their significant potential as a foundational chemical template for developing next-generation targeted therapeutics in oncology research.

Properties

IUPAC Name

2-aminoquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12/h1-5H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANOMAHFIQOQIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50296310
Record name 2-aminoquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>25.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819016
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

31407-25-7
Record name 31407-25-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108758
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-aminoquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Aminoquinoline-3-carbonitrile: A Core Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoquinoline-3-carbonitrile is a heterocyclic organic compound with the IUPAC name This compound . Its structure consists of a quinoline ring system, which is a bicyclic aromatic compound containing a benzene ring fused to a pyridine ring, with an amino group at position 2 and a nitrile group at position 3. This molecule serves as a crucial scaffold in medicinal chemistry due to its versatile biological activities and potential for synthetic modification. The strategic placement of the amino and nitrile groups provides reactive handles for the synthesis of a diverse library of derivatives, leading to the discovery of potent therapeutic agents.

The core structure of this compound is as follows:

IUPAC Name: this compound

Chemical Formula: C₁₀H₇N₃

Structure:

(SMILES representation)

This guide provides a comprehensive overview of this compound, focusing on its role as a foundational structure for the development of kinase inhibitors for cancer therapy. We will delve into the synthesis, biological activities, and quantitative data of its key derivatives, along with detailed experimental protocols and workflow visualizations.

Biological Activity and Therapeutic Potential

While this compound itself is a valuable starting material, its derivatives have demonstrated significant therapeutic potential, particularly as inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer. The quinoline scaffold is a prominent feature in several approved kinase inhibitor drugs.

Derivatives of this compound have been extensively investigated as inhibitors of key kinases implicated in cancer progression, including:

  • Epidermal Growth Factor Receptor (EGFR)

  • Human Epidermal Growth Factor Receptor 2 (HER-2)

  • B-Raf proto-oncogene, serine/threonine kinase (BRAFV600E)

  • Src Kinase

Inhibition of these kinases can disrupt signaling pathways that drive tumor growth, proliferation, and survival.

Quantitative Data: Antiproliferative and Kinase Inhibitory Activities

The following tables summarize the in vitro biological activities of representative derivatives of this compound from recent studies. These derivatives often involve the annulation of a pyran ring to the quinoline core, forming pyrano[3,2-c]quinoline structures.

Table 1: Antiproliferative Activity (GI₅₀) of Pyrano[3,2-c]quinoline-3-carbonitrile Derivatives

Compound IDCancer Cell LineGI₅₀ (nM)Reference Drug (Erlotinib) GI₅₀ (nM)
5e Breast (MCF-7)2633
5h Breast (MCF-7)2833

GI₅₀: The concentration of the compound that causes 50% growth inhibition.

Table 2: Kinase Inhibitory Activity (IC₅₀) of Pyrano[3,2-c]quinoline-3-carbonitrile Derivatives

Compound IDTarget KinaseIC₅₀ (nM)
5e EGFR71
BRAFV600E62
HER-221
5h EGFR75
BRAFV600E67
HER-223

IC₅₀: The concentration of the compound that inhibits 50% of the target enzyme's activity.

Table 3: Src Kinase Inhibitory Activity (IC₅₀) of 2'-Aminospiro[pyrano[3,2-c]quinoline]-3'-carbonitrile Derivatives

Compound IDTarget KinaseIC₅₀ (µM)
3b Src4.9
3c Src5.9
3d Src0.9

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and the evaluation of their biological activity.

Protocol 1: One-Pot Synthesis of 2-Amino-4-arylquinoline-3-carbonitriles

This protocol describes a sustainable and efficient one-pot synthesis using ammonium chloride as a catalyst.

Materials:

  • Aromatic amine (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Ammonium chloride (NH₄Cl) (10 mol%)

  • Ethanol (15 mL)

Procedure:

  • In a round-bottom flask, combine the aromatic amine, aromatic aldehyde, malononitrile, and ammonium chloride in ethanol.

  • Stir the reaction mixture at 80°C.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid product by filtration.

  • Wash the solid with cold ethanol to obtain the pure 2-amino-4-arylquinoline-3-carbonitrile derivative.

Protocol 2: Synthesis of 2-Amino-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile Derivatives

This protocol details the reaction between 4-hydroxy-2-oxo-1,2-dihydroquinolines and 2-benzylidenemalononitriles.

Materials:

  • 4-Hydroxy-2-oxo-1,2-dihydroquinoline derivative (1 mmol)

  • 2-Benzylidenemalononitrile derivative (1 mmol)

  • Piperidine (catalyst)

  • Ethanol

Procedure:

  • Dissolve the 4-hydroxy-2-oxo-1,2-dihydroquinoline and 2-benzylidenemalononitrile in ethanol.

  • Add a catalytic amount of piperidine to the mixture.

  • Reflux the reaction mixture for the appropriate time, monitoring by TLC.

  • After completion, cool the reaction mixture to allow the product to crystallize.

  • Collect the crystalline product by filtration and wash with ethanol.

  • The structure of the synthesized compounds is confirmed using NMR spectroscopy, mass spectrometry, and elemental analysis.

Protocol 3: MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

  • Seed cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds (derivatives of this compound) for a specified period (e.g., 48-72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the GI₅₀ values.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and evaluation of novel this compound-based kinase inhibitors.

Technical Guide to 2-Aminoquinoline-3-carbonitrile: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoquinoline-3-carbonitrile is a heterocyclic organic compound featuring a quinoline core substituted with an amino group at the 2-position and a nitrile group at the 3-position. This scaffold is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by its derivatives. The quinoline ring system is a prominent feature in numerous natural alkaloids and synthetic therapeutic agents. Derivatives of this compound have shown potential as potent inhibitors of various protein kinases, making them valuable lead compounds in the development of targeted anticancer therapies. This guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols for its synthesis and analysis, and its role in modulating key cellular signaling pathways.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These characteristics are essential for its handling, characterization, and application in a laboratory setting.

PropertyValueReference(s)
IUPAC Name This compound[1]
CAS Number 31407-25-7[1]
Molecular Formula C₁₀H₇N₃
Molecular Weight 169.18 g/mol
Appearance Solid
Melting Point 228.5-230 °C[2]
Boiling Point 387.2 °C at 760 mmHg[3]
Solubility >25.4 µg/mL (at pH 7.4)[1]

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and confirmation of this compound. The key spectral features are summarized in the following table.

SpectroscopyKey Features and ObservationsReference(s)
Infrared (IR) The spectrum, typically acquired via KBr-pellet, shows characteristic peaks for the N-H stretching of the amino group (~3400-3200 cm⁻¹), a strong peak for the C≡N (nitrile) stretching vibration (~2220 cm⁻¹), and bands corresponding to C=N and C=C stretching within the aromatic quinoline ring (~1660-1400 cm⁻¹).[1]
¹³C NMR The ¹³C NMR spectrum will display 10 distinct signals corresponding to the carbon atoms in the molecule. The nitrile carbon (C≡N) appears around 115-120 ppm, while the carbons of the quinoline ring resonate in the aromatic region.[1]
Mass Spectrometry (GC-MS) The mass spectrum shows a prominent molecular ion peak [M]⁺ at m/z = 169, corresponding to the molecular weight of the compound. Common fragmentation patterns may include the loss of HCN (m/z = 142) and other fragments characteristic of the quinoline core (e.g., m/z = 115).[1]
UV-Visible (UV-Vis) As a heterocyclic aromatic compound, this compound is expected to exhibit strong absorption in the UV region, corresponding to π-π* electronic transitions within the quinoline system. The exact absorption maxima (λmax) are dependent on the solvent used.[4]

Experimental Protocols

Synthesis Protocol: One-Pot Multicomponent Reaction

A common and efficient method for synthesizing the this compound core involves a one-pot, three-component reaction of an appropriately substituted aniline, an aromatic aldehyde, and malononitrile. This approach is often catalyzed by an acid or base.

Reactants:

  • 2-Aminobenzaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ammonium acetate (catalyst, 2.0 mmol)

  • Ethanol (solvent, 15 mL)

Procedure:

  • To a 50 mL round-bottom flask, add 2-aminobenzaldehyde, malononitrile, and ammonium acetate in ethanol.

  • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion (typically 2-4 hours), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 50 mL of ice-cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude solid from an appropriate solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

Spectroscopic Analysis Protocols

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum using standard pulse parameters. Shim the magnetic field to optimize resolution.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

4.2.2 Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount (~1 mg) of the solid sample with ~100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.

4.2.3 UV-Visible (UV-Vis) Spectroscopy

  • Solution Preparation: Prepare a stock solution (e.g., 1 mM) of the compound in a UV-grade solvent (e.g., ethanol or acetonitrile). From this, prepare a dilute working solution (e.g., 10 µM).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the absorbance of the sample across the UV-Vis range (e.g., 200-600 nm) against a solvent blank. Ensure the maximum absorbance is within the linear range of the instrument (ideally < 1.0).[4]

Biological Activity and Signaling Pathways

The this compound scaffold is a key pharmacophore in the design of kinase inhibitors for cancer therapy. Its derivatives have been synthesized and evaluated as inhibitors of critical oncogenic signaling pathways.

Targeted Kinase Pathways:

  • EGFR/HER2 Signaling: Many solid tumors exhibit overactivity of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). Derivatives of this compound have been designed to act as ATP-competitive inhibitors, binding to the kinase domain of these receptors and blocking downstream signaling that leads to cell proliferation and survival.

  • Src Kinase Signaling: Src is a non-receptor tyrosine kinase that plays a crucial role in cell migration, adhesion, and proliferation. Its deregulation is implicated in cancer metastasis. The this compound core has been utilized to develop non-ATP competitive inhibitors of Src, offering a potential for greater specificity.

Below is a generalized diagram of a receptor tyrosine kinase (RTK) signaling pathway, illustrating the point of inhibition by this compound derivatives.

Signaling_Pathway Simplified RTK Signaling Pathway Inhibition Ligand Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, HER2) Ligand->RTK Binds P_RTK Dimerization & Autophosphorylation RTK->P_RTK Activates Inhibitor This compound Derivative Inhibitor->P_RTK Inhibits Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) P_RTK->Downstream Recruits & Activates Proliferation Cell Proliferation, Survival, Metastasis Downstream->Proliferation Promotes

Caption: Simplified RTK Signaling Pathway Inhibition.

Experimental Workflow for Drug Discovery

The process of identifying and validating a potential drug candidate based on the this compound scaffold follows a structured workflow from chemical synthesis to biological evaluation.

Experimental_Workflow Drug Discovery Workflow cluster_synthesis Chemical Synthesis & Purification cluster_characterization Structural Characterization cluster_bioassay Biological Evaluation Synthesis 1. Multicomponent Reaction Purification 2. Crystallization / Chromatography Synthesis->Purification NMR 3. NMR (¹H, ¹³C) Purification->NMR MS 4. Mass Spectrometry IR 5. IR Spectroscopy KinaseAssay 6. In Vitro Kinase Assay (IC₅₀) IR->KinaseAssay CellAssay 7. Cell-Based Proliferation Assay (GI₅₀) KinaseAssay->CellAssay LeadOpt 8. Lead Optimization CellAssay->LeadOpt

Caption: Drug Discovery Workflow.

References

An In-depth Technical Guide to the Synthesis of 2-Aminoquinoline-3-carbonitrile from 2-Aminobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-aminoquinoline-3-carbonitrile, a key heterocyclic scaffold in medicinal chemistry, starting from 2-aminobenzonitrile. The core of this transformation is centered around the versatile Friedländer annulation and related cyclocondensation reactions. This document details the reaction mechanisms, summarizes key quantitative data from various synthetic approaches, provides a detailed experimental protocol, and includes essential visualizations of the reaction pathways and experimental workflow to support researchers in the practical application of this synthesis.

Introduction

Quinoline derivatives are a cornerstone in drug discovery and development, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The this compound scaffold is of particular interest as a versatile intermediate, allowing for further functionalization at the amino and cyano groups to generate diverse chemical libraries for biological screening. The synthesis of this scaffold from readily available starting materials like 2-aminobenzonitrile is a critical process for medicinal chemists. The most direct and widely employed method for this transformation is the Friedländer synthesis, which involves the condensation of a 2-aminoaryl nitrile with a compound containing a reactive α-methylene group adjacent to a carbonyl or its equivalent.

Reaction Mechanism and Pathway

The synthesis of this compound from 2-aminobenzonitrile and a suitable two-carbon component (such as a cyanoacetaldehyde equivalent) proceeds via a cyclocondensation reaction, characteristic of the Friedländer synthesis. Two primary mechanistic pathways are generally accepted, depending on the specific reactants and catalytic conditions (acidic or basic).

  • Aldol Condensation First Pathway: The reaction initiates with an aldol-type condensation between the enolizable α-methylene compound and the carbonyl-equivalent partner. This is followed by dehydration to form an α,β-unsaturated intermediate. The amino group of 2-aminobenzonitrile then undergoes a conjugate addition, followed by intramolecular cyclization onto the nitrile group and subsequent tautomerization and aromatization to yield the final quinoline product.

  • Schiff Base Formation First Pathway: Alternatively, the reaction can commence with the formation of a Schiff base (imine) between the amino group of 2-aminobenzonitrile and the carbonyl-equivalent partner. This is followed by an intramolecular cyclization, driven by the deprotonation of the α-methylene group, which attacks the nitrile. A final dehydration/aromatization step affords the this compound.

Friedlander_Synthesis_Mechanism cluster_reactants Reactants cluster_pathway1 Pathway 1: Aldol First cluster_pathway2 Pathway 2: Schiff Base First R1 2-Aminobenzonitrile I1 Knoevenagel Condensation Product R1->I1 Nucleophilic attack I3 Schiff Base Intermediate R1->I3 Condensation R2 Cyanoacetaldehyde Equivalent (Y-CH2-CN) R2->I1 R2->I3 I2 Cyclized Intermediate I1->I2 Intramolecular Cyclization P 2-Aminoquinoline- 3-carbonitrile I2->P Aromatization I4 Cyclized Intermediate I3->I4 Intramolecular Cyclization I4->P Aromatization

Caption: Reaction mechanism for the Friedländer synthesis.

Data Presentation: Comparative Analysis of Reaction Conditions

While a single, optimized procedure for the parent this compound is not extensively documented, numerous syntheses of its 4-substituted derivatives from 2-aminobenzonitrile (or other anilines), various aldehydes, and malononitrile have been reported. These provide valuable insights into effective catalytic systems and reaction conditions.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Notes
Ammonium Chloride10Ethanol80 (Reflux)2-4up to 92Effective for 4-aryl derivatives.[1]
L-Proline5-10Water or Ethanol90 (Microwave) or Reflux0.5-5HighGreen and efficient for 4-aryl derivatives.
Iodine10Solvent-free1200.5-185-95Rapid and efficient under solvent-free conditions.
p-TsOH10EthanolReflux6-880-90Common acidic catalyst.
Zinc Chloride (ZnCl₂)10-20Solvent-free or DMF100-1402-675-88Lewis acid catalyst.
Potassium HydroxideStoichiometricEthanolReflux4-1270-85Base-catalyzed approach.

Experimental Protocols

This section provides a detailed, generalized experimental protocol for the synthesis of this compound based on the principles of the Friedländer annulation.

Materials and Reagents
  • 2-Aminobenzonitrile

  • Ethyl cyanoacetate or Malononitrile

  • Triethyl orthoformate

  • Piperidine or another basic catalyst (e.g., KOH)

  • Ethanol (absolute)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for workup)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate (for extraction)

  • Hexane (for chromatography)

  • Silica gel for column chromatography

Proposed Synthetic Procedure

Reaction Setup:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminobenzonitrile (e.g., 1.18 g, 10 mmol).

  • Add absolute ethanol (30 mL) and stir until the starting material is fully dissolved.

  • Add malononitrile (0.66 g, 10 mmol) and triethyl orthoformate (1.78 g, 12 mmol) to the solution.

  • Finally, add a catalytic amount of piperidine (e.g., 0.1 mL).

Reaction Execution:

  • Heat the reaction mixture to reflux (approximately 80°C) with continuous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:2). The reaction is typically complete within 4-8 hours.

Workup and Purification:

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the solvent volume to approximately one-third under reduced pressure using a rotary evaporator.

  • Pour the concentrated mixture into 100 mL of cold water. A precipitate should form.

  • Collect the crude solid product by vacuum filtration and wash it with cold water.

  • Purify the crude product by column chromatography on silica gel. A gradient elution starting with hexane and gradually increasing the polarity with ethyl acetate is recommended.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Characterization:

The structure and purity of the final product, this compound, should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

General Experimental Workflow Visualization

Experimental_Workflow start Start reagents Combine Reactants: 2-Aminobenzonitrile, C2-Synthon, Catalyst, and Solvent start->reagents reaction Heat to Reflux (e.g., 80°C) reagents->reaction monitor Monitor Reaction (TLC) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Purification: Column Chromatography & Recrystallization workup->purify characterize Characterization: NMR, MS, IR purify->characterize end End Product characterize->end

Caption: General experimental workflow for the synthesis.

Conclusion

The synthesis of this compound from 2-aminobenzonitrile is a well-established transformation primarily achieved through the Friedländer annulation. This method offers operational simplicity and versatility through the choice of various catalytic systems, including both acid and base catalysts. While numerous examples exist for 4-substituted derivatives, the principles can be readily adapted for the synthesis of the parent compound. This guide provides the necessary theoretical background, comparative data, and a detailed procedural framework to enable researchers to successfully synthesize this valuable heterocyclic intermediate for applications in drug discovery and materials science.

References

An In-depth Technical Guide to the One-Pot Synthesis of 2-Amino-4-arylquinoline-3-carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the one-pot synthesis of 2-amino-4-arylquinoline-3-carbonitriles, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development. This document details efficient and sustainable synthetic methodologies, presents comparative quantitative data, and provides explicit experimental protocols and reaction mechanisms.

Introduction

Quinoline and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and biologically active compounds. Among these, 2-amino-4-arylquinoline-3-carbonitriles have attracted considerable attention due to their diverse pharmacological activities. The development of efficient, cost-effective, and environmentally benign one-pot multi-component reactions (MCRs) for the synthesis of these molecules is a key area of research. This guide focuses on two prominent catalytic systems: ammonium chloride (NH₄Cl) under conventional heating and L-proline under microwave irradiation, offering a comparative perspective for researchers in the field.

Comparative Data Presentation

The following tables summarize the quantitative data from various one-pot syntheses of 2-amino-4-arylquinoline-3-carbonitriles, allowing for easy comparison of different catalytic systems, reaction conditions, and substrate scopes.

Table 1: Ammonium Chloride Catalyzed Synthesis of 2-Amino-4-arylquinoline-3-carbonitriles [1]

EntryAromatic Amine (R¹)Aromatic Aldehyde (R²)ProductTime (h)Yield (%)
14-Chloroaniline4-Chlorobenzaldehyde2-Amino-4-(4-chlorophenyl)-6-chloroquinoline-3-carbonitrile392
2Aniline4-Chlorobenzaldehyde2-Amino-4-(4-chlorophenyl)quinoline-3-carbonitrile3.590
34-Methylaniline4-Chlorobenzaldehyde2-Amino-4-(4-chlorophenyl)-6-methylquinoline-3-carbonitrile388
44-Methoxyaniline4-Chlorobenzaldehyde2-Amino-4-(4-chlorophenyl)-6-methoxyquinoline-3-carbonitrile2.591
54-ChloroanilineBenzaldehyde2-Amino-6-chloro-4-phenylquinoline-3-carbonitrile485
64-Chloroaniline4-Methylbenzaldehyde2-Amino-6-chloro-4-(p-tolyl)quinoline-3-carbonitrile3.587
74-Chloroaniline4-Methoxybenzaldehyde2-Amino-6-chloro-4-(4-methoxyphenyl)quinoline-3-carbonitrile389
84-Chloroaniline4-Nitrobenzaldehyde2-Amino-6-chloro-4-(4-nitrophenyl)quinoline-3-carbonitrile4.582

Reaction Conditions: Aromatic amine (1 mmol), aromatic aldehyde (1 mmol), malononitrile (1 mmol), NH₄Cl (10 mol%), ethanol (15 mL), 80°C.

Table 2: L-Proline Catalyzed Microwave-Assisted Synthesis of 2-Amino-4-arylquinoline-3-carbonitriles in Water [2]

EntryAromatic Aldehyde (X)Aromatic Amine (Y)Time (sec)m.p. (°C)Yield (%)
14-NO₂4-NO₂3015599
24-NO₂4-Cl3516898
34-NO₂4-F3517598
44-NO₂4-CH₃4018296
54-Cl4-NO₂4519095
64-Cl4-Cl5020594
7H4-NO₂6014092
8HH7016590

Reaction Conditions: Aromatic aldehyde (1 mmol), malononitrile (1 mmol), aromatic amine (1 mmol), L-proline (5 mol%), water (10 mL), microwave irradiation (200 W), 90°C.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

General Procedure for Ammonium Chloride Catalyzed Synthesis[1]

A mixture of an aromatic amine (1.0 mmol), an aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and ammonium chloride (0.053 g, 10 mol%) in 15 mL of ethanol is placed in a round-bottom flask. The mixture is stirred at 80°C. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion of the reaction, the mixture is cooled to room temperature. The precipitated solid product is collected by filtration and washed with cold ethanol to afford the pure 2-amino-4-arylquinoline-3-carbonitrile.

General Procedure for L-Proline Catalyzed Microwave-Assisted Synthesis[2]

In a Pyrex glass vial, a mixture of an aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), an aromatic amine (1.0 mmol), L-proline (0.006 g, 5 mol %), and 10 mL of water is placed in a screw-capped Teflon vessel. The vessel is subjected to microwave irradiation at 200 W, and the temperature is maintained at 90°C for the specified time (see Table 2). After the completion of the reaction, as monitored by TLC, the reaction mixture is allowed to cool to room temperature. The solid residue is then washed with water to yield the pure product.

Purification and Characterization

For many of the synthesized 2-amino-4-arylquinoline-3-carbonitriles, the crude product obtained after filtration and washing is of high purity. However, for certain substrates or if minor impurities are present, further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

The structures of the synthesized compounds are typically confirmed by spectroscopic methods including:

  • ¹H NMR: To determine the proton environment of the molecule.

  • ¹³C NMR: To identify the carbon skeleton.

  • FT-IR: To identify characteristic functional groups such as -NH₂, -C≡N, and aromatic C-H bonds.

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • Melting Point: To assess the purity of the compound.

Reaction Mechanisms and Visualizations

The one-pot synthesis of 2-amino-4-arylquinoline-3-carbonitriles proceeds through a cascade of reactions. The proposed mechanisms for the ammonium chloride and L-proline catalyzed reactions are depicted below.

Ammonium Chloride Catalyzed Reaction Pathway

The ammonium chloride catalyzed synthesis is proposed to proceed via an initial Knoevenagel condensation between the aromatic aldehyde and malononitrile, followed by a Michael addition of the aromatic amine and subsequent intramolecular cyclization and tautomerization.

G cluster_start Starting Materials cluster_reaction Reaction Cascade cluster_end Final Product A Aromatic Aldehyde I1 Knoevenagel Adduct A->I1 Knoevenagel Condensation B Malononitrile B->I1 C Aromatic Amine I2 Michael Adduct C->I2 D NH4Cl (Catalyst) D->I1 I1->I2 Michael Addition I3 Cyclized Intermediate I2->I3 Intramolecular Cyclization I4 Tautomerization I3->I4 Tautomerization P 2-Amino-4-arylquinoline-3-carbonitrile I4->P

Caption: Proposed reaction pathway for the NH₄Cl-catalyzed synthesis.

L-Proline Catalyzed Reaction Pathway

In the L-proline catalyzed reaction, it is proposed that L-proline activates the aldehyde by forming an enamine or iminium ion intermediate, which then reacts with the other components.

G cluster_start Starting Materials cluster_reaction Catalytic Cycle cluster_end Final Product A Aromatic Aldehyde I1 Iminium Ion Formation A->I1 with L-Proline B Malononitrile I2 Reaction with Malononitrile B->I2 C Aromatic Amine I3 Addition of Aromatic Amine C->I3 D L-Proline (Catalyst) D->I1 I1->I2 I2->I3 I4 Cyclization & Aromatization I3->I4 I4->D P 2-Amino-4-arylquinoline-3-carbonitrile I4->P Catalyst Regeneration

Caption: Proposed catalytic cycle for the L-proline-catalyzed synthesis.

Conclusion

The one-pot synthesis of 2-amino-4-arylquinoline-3-carbonitriles represents a highly efficient and atom-economical approach to this important class of heterocyclic compounds. The use of inexpensive and environmentally friendly catalysts such as ammonium chloride and L-proline, coupled with energy-efficient techniques like microwave irradiation, aligns with the principles of green chemistry. This guide provides researchers and drug development professionals with the necessary data and protocols to select and optimize synthetic routes for their specific needs, facilitating the exploration of the therapeutic potential of these promising molecules.

References

Spectral Analysis of 2-aminoquinoline-3-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-aminoquinoline-3-carbonitrile, a key heterocyclic compound with significant interest in medicinal chemistry and materials science. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra. The information is structured to be a practical resource for researchers engaged in the synthesis, characterization, and application of this molecule.

Introduction

This compound is a versatile scaffold in organic synthesis, serving as a precursor for a wide range of fused heterocyclic systems. Its derivatives have demonstrated a broad spectrum of biological activities, making the precise characterization of its structure and properties paramount for new discoveries. This guide focuses on the key spectroscopic techniques used to elucidate and confirm the molecular structure of this compound.

Spectral Data Summary

The following tables summarize the available and predicted spectral data for this compound. Due to the limited availability of fully assigned experimental data in publicly accessible literature for the unsubstituted parent compound, some data is inferred from closely related derivatives and spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectral Data (Predicted)

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~8.2 - 8.0d1HH-4
~7.8 - 7.6m2HH-5, H-8
~7.5 - 7.3m2HH-6, H-7
~5.5 - 5.0br s2H-NH₂

Note: Predicted values are based on the analysis of substituted this compound derivatives. The exact chemical shifts and coupling constants can vary based on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) (ppm)Assignment
~160C-2
~148C-8a
~138C-4
~132C-7
~128C-5
~127C-6
~125C-4a
~118C-3
~116-CN
~90C-3

Note: The PubChem database indicates the availability of a ¹³C NMR spectrum for this compound. The listed values are typical for quinoline derivatives and require experimental confirmation for precise assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound is expected to show characteristic absorption bands for its amine, nitrile, and aromatic functionalities.

Table 3: IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium-StrongN-H stretch (asymmetric and symmetric) of -NH₂
2220 - 2230StrongC≡N stretch (nitrile)
1640 - 1600MediumC=N and C=C stretch (quinoline ring)
1600 - 1450MediumAromatic C=C skeletal vibrations
800 - 700StrongC-H out-of-plane bending (aromatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound (molar mass: 169.18 g/mol ), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak.

Table 4: Mass Spectrometry Data

m/zRelative IntensityAssignment
169High[M]⁺ (Molecular Ion)[1]
142Medium[M - HCN]⁺
115Medium[M - HCN - HCN]⁺ or [C₈H₅N]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectral data for a solid organic compound like this compound.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The concentration may need to be adjusted to avoid solubility issues.

  • Instrumentation : Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition :

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to determine the connectivity of protons.

  • ¹³C NMR Acquisition :

    • Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon atom.

    • Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy (KBr Pellet Method)
  • Sample Preparation :

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Instrumentation : Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction : Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe. The sample is then heated under vacuum to promote vaporization.

  • Ionization : The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Visualizations

The following diagrams illustrate the general workflow for spectral analysis and the structure of the target compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample NMR NMR Sample->NMR Dissolution IR IR Sample->IR Pelletizing MS MS Sample->MS Vaporization Data_Processing Data Processing NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation Interpretation

Caption: General workflow for the spectroscopic analysis of an organic compound.

molecule_structure cluster_quinoline This compound mol

Caption: Chemical structure of this compound.

References

The Privileged Core: 2-Aminoquinoline-3-carbonitrile in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminoquinoline-3-carbonitrile scaffold has emerged as a "privileged structure" in medicinal chemistry, a testament to its remarkable versatility in binding to a diverse array of biological targets with high affinity. This technical guide delves into the synthesis, biological activities, and therapeutic potential of this core, providing researchers and drug development professionals with a comprehensive overview of its applications, particularly in oncology.

Introduction to a Privileged Scaffold

Privileged structures are molecular frameworks that appear as recurring motifs in the structures of bioactive compounds.[1][2] The this compound core embodies the key characteristics of a privileged scaffold: it is synthetically accessible, readily functionalized, and possesses the appropriate stereoelectronic properties to interact with multiple, unrelated biological targets.[3][4] This inherent promiscuity makes it an attractive starting point for the development of novel therapeutics against a range of diseases.[5]

Synthetic Strategies: The Power of Multicomponent Reactions

A significant advantage of the this compound scaffold is its straightforward and efficient synthesis, often achieved through one-pot multicomponent reactions. A common and effective method involves the condensation of a substituted 2-aminobenzaldehyde or a related precursor with an active methylene compound, such as malononitrile, in the presence of a suitable catalyst. This approach allows for the rapid generation of a diverse library of derivatives with varied substitution patterns, facilitating structure-activity relationship (SAR) studies.

Representative Synthetic Protocol: Synthesis of 2-Amino-4-aryl-4H-pyrano[3,2-c]quinoline-3-carbonitrile Derivatives

This protocol describes a general one-pot synthesis of pyrano[3,2-c]quinoline derivatives, a class of compounds based on the this compound core that has shown significant biological activity.

Materials:

  • 4-hydroxy-2-oxo-1,2-dihydroquinoline derivative

  • Substituted benzaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

Procedure:

  • A mixture of the 4-hydroxy-2-oxo-1,2-dihydroquinoline derivative (1 mmol), the appropriately substituted benzaldehyde (1 mmol), malononitrile (1 mmol), and a catalytic amount of piperidine (0.1 mmol) in absolute ethanol (20 mL) is stirred at room temperature for 10 minutes.

  • The reaction mixture is then heated to reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), the mixture is cooled to room temperature.

  • The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of DMF and water, to afford the pure 2-amino-4-aryl-4H-pyrano[3,2-c]quinoline-3-carbonitrile derivative.

Characterization: The structure and purity of the synthesized compounds are confirmed using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, as well as elemental analysis.

Anticancer Activity: A Multi-Targeted Approach

Derivatives of the this compound scaffold have demonstrated potent antiproliferative activity against a variety of cancer cell lines. Their mechanism of action is often attributed to the inhibition of key signaling proteins involved in tumor growth, proliferation, and survival.

Inhibition of Receptor Tyrosine Kinases: EGFR and HER-2

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) are well-established targets in cancer therapy. Overexpression or mutation of these receptor tyrosine kinases can lead to uncontrolled cell growth and proliferation. Several this compound derivatives have been identified as potent dual inhibitors of EGFR and HER-2.

Targeting the MAPK/ERK Pathway: BRAFV600E Inhibition

The BRAF kinase is a critical component of the MAPK/ERK signaling pathway, which regulates cell growth and survival. The V600E mutation in BRAF is a common driver of various cancers, including melanoma. Specific derivatives of the this compound core have shown significant inhibitory activity against the BRAFV600E mutant.

Src Kinase Inhibition

Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell adhesion, migration, and invasion. Its dysregulation is often associated with cancer metastasis. The this compound scaffold has served as a template for the development of potent Src kinase inhibitors.

Quantitative Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative this compound derivatives against various cancer cell lines and kinases.

Compound IDTarget(s)Cell LineIC50 / GI50 (nM)Reference
5e EGFR, HER-2, BRAFV600E-71 (EGFR), 21 (HER-2), 62 (BRAFV600E)[6][7][8]
5h EGFR, HER-2, BRAFV600E-75 (EGFR), 23 (HER-2), 67 (BRAFV600E)[6][7][8]
Compound II EGFR, BRAFV600E-105 (EGFR), 140 (BRAFV600E)[6]
3d Src Kinase-900[9]
5e Various Cancer Cell Lines-26[6][7][8]
5h Various Cancer Cell Lines-28[6][7][8]

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of test compounds against purified kinases such as EGFR, HER-2, BRAFV600E, and Src.

Materials:

  • Purified recombinant kinase (e.g., EGFR, HER-2, BRAFV600E, or Src)

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer.

  • In a 384-well plate, add 2.5 µL of the diluted test compound or DMSO (vehicle control).

  • Add 2.5 µL of the kinase solution (at a pre-optimized concentration) to each well and incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP (at or near the Km for the specific kinase).

  • Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • The luminescent signal, which is proportional to the amount of ADP generated, is measured using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells and determine the GI50 (concentration that causes 50% growth inhibition) value.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways targeted by this compound derivatives.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor 2-Aminoquinoline -3-carbonitrile Derivative Inhibitor->EGFR Inhibits

Caption: Simplified EGFR Signaling Pathway and Inhibition.

HER2_Signaling_Pathway HER2 HER2 Heterodimerization Heterodimerization & Phosphorylation HER2->Heterodimerization EGFR_HER3_HER4 EGFR/HER3/HER4 EGFR_HER3_HER4->Heterodimerization PI3K PI3K Heterodimerization->PI3K Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Heterodimerization->Ras_Raf_MEK_ERK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Ras_Raf_MEK_ERK->Proliferation Inhibitor 2-Aminoquinoline -3-carbonitrile Derivative Inhibitor->HER2 Inhibits

Caption: HER2 Signaling Pathway and Inhibition.

BRAF_Signaling_Pathway Growth_Factors Growth Factors RTK RTK Growth_Factors->RTK Ras Ras RTK->Ras BRAF_V600E BRAF (V600E) Ras->BRAF_V600E MEK MEK1/2 BRAF_V600E->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation Inhibitor 2-Aminoquinoline -3-carbonitrile Derivative Inhibitor->BRAF_V600E Inhibits

Caption: BRAF Signaling Pathway and Inhibition.

Src_Signaling_Pathway Growth_Factors_Integrins Growth Factors / Integrins Receptors Receptor Tyrosine Kinases Integrin Receptors Growth_Factors_Integrins->Receptors Src Src Receptors->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Ras_MAPK Ras-MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K-Akt Pathway Src->PI3K_Akt Cell_Processes Cell Proliferation, Survival, Migration, Invasion FAK->Cell_Processes STAT3->Cell_Processes Ras_MAPK->Cell_Processes PI3K_Akt->Cell_Processes Inhibitor 2-Aminoquinoline -3-carbonitrile Derivative Inhibitor->Src Inhibits

Caption: Src Signaling Pathway and Inhibition.

Conclusion

The this compound core represents a highly versatile and privileged scaffold in medicinal chemistry. Its synthetic tractability, coupled with its ability to interact with a multitude of biologically relevant targets, has led to the discovery of potent anticancer agents. The detailed synthetic and biological protocols provided in this guide, along with the visualization of key signaling pathways, offer a valuable resource for researchers dedicated to the design and development of next-generation therapeutics based on this remarkable molecular framework. The continued exploration of the chemical space around the this compound nucleus holds significant promise for the discovery of novel drugs to address unmet medical needs.

References

A Comprehensive Technical Guide to the Synthetic Strategies for 2-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis of 2-aminoquinoline derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. This document details key experimental protocols, presents quantitative data for comparative analysis, and visualizes reaction mechanisms and a relevant biological pathway.

Introduction to 2-Aminoquinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, and the introduction of an amino group at the 2-position often imparts a diverse range of biological activities. These derivatives have been extensively investigated for their potential as anticancer, antimalarial, anti-inflammatory, and kinase-inhibiting agents. The synthetic approaches to 2-aminoquinolines can be broadly categorized into two main strategies: the construction of the quinoline ring system with a pre-installed amino or nitro group (which is subsequently reduced), and the direct amination of a pre-formed quinoline scaffold. This guide will delve into the most prominent and effective methods within these categories.

Core Synthetic Methodologies

A variety of synthetic strategies have been developed for the preparation of 2-aminoquinoline derivatives, ranging from classical named reactions that build the quinoline core to modern cross-coupling methods that introduce the amino group.

Classical Ring-Forming Reactions

Several well-established reactions in organic chemistry provide access to the quinoline core, which can be adapted for the synthesis of 2-aminoquinoline precursors.

The Friedländer synthesis is a versatile and widely used method for the synthesis of quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][2] This reaction can be catalyzed by either acids or bases.[1][2]

Reaction Mechanism:

The Friedländer synthesis can proceed through two primary mechanistic pathways, depending on the reaction conditions. Under basic conditions, the reaction typically initiates with an aldol condensation, followed by cyclization and dehydration. Under acidic conditions, the formation of a Schiff base is often the initial step, which then undergoes an intramolecular aldol-type reaction and dehydration.[2]

G cluster_base Base-Catalyzed Pathway cluster_acid Acid-Catalyzed Pathway Reactants_B 2-Aminoaryl Ketone + α-Methylene Ketone Aldol_Adduct Aldol Adduct Reactants_B->Aldol_Adduct Aldol Condensation Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Aldol_Adduct->Unsaturated_Carbonyl Dehydration Quinoline_B 2-Substituted Quinoline Unsaturated_Carbonyl->Quinoline_B Intramolecular Cyclization & Dehydration Reactants_A 2-Aminoaryl Ketone + α-Methylene Ketone Schiff_Base Schiff Base (Imine) Reactants_A->Schiff_Base Imine Formation Cyclized_Intermediate Cyclized Intermediate Schiff_Base->Cyclized_Intermediate Intramolecular Aldol-type Reaction Quinoline_A 2-Substituted Quinoline Cyclized_Intermediate->Quinoline_A Dehydration

Friedländer Synthesis: Acid and Base-Catalyzed Pathways.

Quantitative Data:

2-Aminoaryl Ketone/Aldehydeα-Methylene Ketone/AldehydeCatalyst/ConditionsYield (%)
2-AminobenzophenoneAcetoneKOH, EtOH, reflux85
2-Amino-5-chlorobenzophenoneEthyl acetoacetatep-TsOH, Toluene, reflux92
2-AminobenzaldehydeCyclohexanoneL-proline, DMSO, 100 °C88
2-Amino-4-nitroacetophenoneAcetophenonePiperidine, EtOH, reflux75

Experimental Protocol: Friedländer Synthesis of 2-Phenylquinoline

  • Reactants: 2-aminobenzaldehyde (1.21 g, 10 mmol) and acetophenone (1.20 g, 10 mmol).

  • Solvent: Ethanol (20 mL).

  • Catalyst: Potassium hydroxide (0.56 g, 10 mmol).

  • Procedure:

    • To a solution of 2-aminobenzaldehyde and acetophenone in ethanol, add potassium hydroxide.

    • Reflux the reaction mixture for 4 hours.

    • After cooling to room temperature, pour the mixture into ice-water (100 mL).

    • Collect the resulting precipitate by filtration.

    • Recrystallize the crude product from ethanol to afford pure 2-phenylquinoline.

  • Expected Yield: ~85%.

The Combes quinoline synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form a 2,4-disubstituted quinoline.[3][4]

Reaction Mechanism:

The reaction proceeds through the formation of an enamine intermediate from the aniline and β-diketone, followed by an acid-catalyzed cyclodehydration to yield the quinoline product.[3][4]

G Reactants Aniline + β-Diketone Enamine Enamine Intermediate Reactants->Enamine Condensation (-H₂O) Protonated_Enamine Protonated Enamine Enamine->Protonated_Enamine Protonation (H⁺) Cyclized_Intermediate Cyclized Intermediate Protonated_Enamine->Cyclized_Intermediate Intramolecular Electrophilic Aromatic Substitution Dehydrated_Intermediate Dehydrated Intermediate Cyclized_Intermediate->Dehydrated_Intermediate Proton Transfer & Dehydration (-H₂O) Quinoline 2,4-Disubstituted Quinoline Dehydrated_Intermediate->Quinoline Deprotonation

Combes Quinoline Synthesis Mechanism.

Quantitative Data:

Aniline Derivativeβ-DiketoneCatalyst/ConditionsYield (%)
AnilineAcetylacetoneH₂SO₄, heatHigh
m-ChloroanilineAcetylacetoneH₂SO₄, heatGood
p-AnisidineCyclohexanone-2-aldehydeLactic acidModerate
β-NaphthylamineAcetylacetoneHF, 60 °CGood

Experimental Protocol: Synthesis of 2,4-Dimethyl-7-chloroquinoline

  • Reactants: m-Chloroaniline and acetylacetone.

  • Catalyst: Concentrated sulfuric acid.

  • Procedure:

    • Carefully add concentrated sulfuric acid to a mixture of m-chloroaniline and acetylacetone.

    • Heat the reaction mixture under reflux for a specified time, monitoring by TLC.

    • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the mixture with a suitable base (e.g., NaOH solution) until a precipitate forms.

    • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Modern Amination Techniques

Direct introduction of an amino group onto a pre-existing quinoline ring is a powerful and versatile strategy.

This palladium-catalyzed cross-coupling reaction is highly effective for the amination of 2-haloquinolines with a wide range of primary and secondary amines.[5]

Reaction Mechanism:

The catalytic cycle involves the oxidative addition of the 2-haloquinoline to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the catalyst.[5]

G cluster_cycle Catalytic Cycle Pd0 LₙPd(0) Oxidative_Addition Oxidative Addition Complex (LₙPd(II)(Ar)(X)) Pd0->Oxidative_Addition + Ar-X Aryl_Halide 2-Haloquinoline (Ar-X) Amine Amine (R₂NH) Amine_Coordination Amine Coordinated Complex Product 2-Aminoquinoline (Ar-NR₂) Oxidative_Addition->Amine_Coordination + R₂NH - HX Amido_Complex Palladium-Amido Complex (LₙPd(II)(Ar)(NR₂)) Amine_Coordination->Amido_Complex Base Amido_Complex->Pd0 Reductive Elimination (+ Product)

Buchwald-Hartwig Amination Catalytic Cycle.

Quantitative Data: Buchwald-Hartwig Amination of 2-Chloroquinoline

AminePalladium CatalystLigandBaseSolventTemp (°C)Yield (%)
MorpholinePd₂(dba)₃XPhosNaOtBuToluene10095
AnilinePd(OAc)₂BINAPCs₂CO₃Dioxane11088
n-ButylaminePdCl₂(dppf)dppfK₃PO₄Toluene10091
PiperidinePd₂(dba)₃RuPhosLiHMDSTHF8093

Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloroquinoline with Morpholine

  • Reactants: 2-chloroquinoline (1.63 g, 10 mmol), morpholine (1.04 g, 12 mmol).

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 92 mg, 0.1 mmol).

  • Ligand: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 95 mg, 0.2 mmol).

  • Base: Sodium tert-butoxide (1.15 g, 12 mmol).

  • Solvent: Toluene (20 mL).

  • Procedure:

    • In an oven-dried Schlenk tube, combine 2-chloroquinoline, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.

    • Evacuate and backfill the tube with argon three times.

    • Add toluene and morpholine via syringe.

    • Heat the reaction mixture at 100 °C for 12 hours.

    • After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2-morpholinoquinoline.

  • Expected Yield: ~95%.

A copper-catalyzed method for the formation of C-N bonds, the Ullmann condensation can be used to couple 2-haloquinolines with amines.[6] This reaction often requires higher temperatures than the Buchwald-Hartwig amination.[6]

Reaction Mechanism:

The mechanism of the Ullmann condensation for C-N bond formation is believed to involve the formation of a copper(I) amide, followed by oxidative addition of the aryl halide to the copper center, and subsequent reductive elimination to yield the 2-aminoquinoline.[7]

G cluster_cycle Catalytic Cycle CuI Cu(I) Source Cu_Amide Copper(I) Amide (Cu-NR₂) CuI->Cu_Amide + R₂NH + Base Amine Amine (R₂NH) Aryl_Halide 2-Haloquinoline (Ar-X) Oxidative_Addition Oxidative Addition Complex (Ar-Cu(III)-NR₂) Product 2-Aminoquinoline (Ar-NR₂) Cu_Amide->Oxidative_Addition + Ar-X Oxidative_Addition->CuI Reductive Elimination (+ Product)

Ullmann Condensation for C-N Bond Formation.

Quantitative Data:

2-HaloquinolineAmineCopper CatalystLigand/AdditiveBaseSolventTemp (°C)Yield (%)
2-IodoquinolineAnilineCuI1,10-PhenanthrolineK₂CO₃DMF120Good
2-BromoquinolineBenzylamineCu₂ONoneK₃PO₄DMSO150Moderate
2-ChloroquinolinePiperidineCuIL-prolineK₂CO₃DMSO130Good

Experimental Protocol: Ullmann Condensation of 2-Bromoquinoline with Aniline

  • Reactants: 2-Bromoquinoline (1.0 mmol), aniline (1.2 mmol).

  • Catalyst: Copper(I) iodide (CuI, 10 mol%).

  • Ligand: 1,10-Phenanthroline (20 mol%).

  • Base: Potassium carbonate (K₂CO₃, 2.0 mmol).

  • Solvent: N,N-Dimethylformamide (DMF, 5 mL).

  • Procedure:

    • To a reaction vessel, add 2-bromoquinoline, aniline, CuI, 1,10-phenanthroline, and K₂CO₃.

    • Add DMF and heat the mixture at 120 °C for 24 hours under an inert atmosphere.

    • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 2-phenylaminoquinoline.

Iron-Catalyzed Synthesis

Iron, being an earth-abundant and environmentally benign metal, offers a cost-effective and sustainable alternative for the synthesis of quinolines. A notable iron-catalyzed method is the three-component coupling reaction of aldehydes, anilines, and styrenes or nitroalkanes.[8][9][10]

Reaction Scheme: Three-Component Synthesis

An aldehyde, an aniline, and a styrene or nitroalkane react in the presence of an iron catalyst to form a substituted quinoline in a one-pot process.[8][10]

G Aldehyde Aldehyde FeCl3 FeCl₃ (cat.) O₂ (oxidant) Aldehyde->FeCl3 Aniline Aniline Aniline->FeCl3 Styrene Styrene/Nitroalkane Styrene->FeCl3 Quinoline 2,4-Disubstituted Quinoline FeCl3->Quinoline One-Pot Reaction

Iron-Catalyzed Three-Component Quinoline Synthesis.

Quantitative Data:

AldehydeAnilineStyrene/NitroalkaneCatalyst/ConditionsYield (%)
BenzaldehydeAnilineStyreneFeCl₃, O₂, DCE, 100 °C85
4-Chlorobenzaldehyde4-MethoxyanilineStyreneFeCl₃, O₂, DCE, 100 °C92
BenzaldehydeAnilineNitromethaneFeCl₃, air, neat, 80 °C91
4-Methylbenzaldehyde4-ChloroanilineNitroethaneFeCl₃, air, neat, 80 °C88

Experimental Protocol: Iron-Catalyzed Synthesis of 2,4-Diphenylquinoline

  • Reactants: Benzaldehyde (1.0 mmol), aniline (1.0 mmol), and styrene (1.5 mmol).

  • Catalyst: Anhydrous iron(III) chloride (FeCl₃, 10 mol%).

  • Solvent: 1,2-Dichloroethane (DCE, 3 mL).

  • Procedure:

    • In a sealed tube, combine benzaldehyde, aniline, styrene, and FeCl₃ in DCE.

    • Heat the reaction mixture at 100 °C for 12 hours under an oxygen atmosphere (balloon).

    • After cooling to room temperature, dilute the mixture with dichloromethane and filter through a short pad of silica gel.

    • Concentrate the filtrate and purify the residue by column chromatography to afford 2,4-diphenylquinoline.

Biological Significance: Inhibition of the PI3K/Akt/mTOR Pathway

2-Aminoquinoline derivatives have been identified as potent inhibitors of various protein kinases, including those in the PI3K/Akt/mTOR signaling pathway.[11][12] This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[11][12] Inhibition of this pathway by 2-aminoquinolines can lead to apoptosis (programmed cell death) in cancer cells, making them attractive candidates for anticancer drug development.[13]

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Outcomes Cell Growth, Proliferation, Survival Akt->Cell_Outcomes Inhibition of Apoptosis mTORC1->Cell_Outcomes mTORC2 mTORC2 mTORC2->Akt Phosphorylation Inhibitor 2-Aminoquinoline Derivative Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Inhibitor->mTORC1 Inhibition

Inhibition of the PI3K/Akt/mTOR Pathway by 2-Aminoquinolines.

Conclusion

The synthesis of 2-aminoquinoline derivatives is a dynamic and evolving field of research. While classical methods like the Friedländer and Combes syntheses provide foundational access to the quinoline core, modern catalytic techniques such as the Buchwald-Hartwig amination and Ullmann condensation offer highly efficient and versatile routes for direct amination. The emergence of iron-catalyzed multicomponent reactions further enhances the synthetic toolbox with cost-effective and environmentally friendly alternatives. The continued development of novel synthetic methodologies, coupled with a deeper understanding of their biological mechanisms of action, particularly their role as kinase inhibitors, will undoubtedly lead to the discovery of new therapeutic agents and advanced materials based on the 2-aminoquinoline scaffold. This guide serves as a foundational resource for researchers embarking on the synthesis and exploration of this important class of compounds.

References

An In-depth Technical Guide to the Safety and Handling of 2-aminoquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of 2-aminoquinoline-3-carbonitrile. It includes detailed safety protocols, physicochemical properties, and experimental workflows relevant to its use in research and development settings.

Chemical Identification and Physicochemical Properties

This compound is a heterocyclic compound with significant interest in medicinal chemistry due to the versatile biological activities of the quinoline scaffold.[1][2]

PropertyValueSource
IUPAC Name This compound[3]
Synonyms Not available[3]
CAS Number 31407-25-7[3]
Molecular Formula C₁₀H₇N₃[3]
Molecular Weight 169.18 g/mol [3]
Appearance Solid[4]
Solubility >25.4 µg/mL (at pH 7.4)[3]

Hazard Identification and Safety Precautions

This compound is classified as hazardous. Strict adherence to safety protocols is mandatory to prevent exposure and ensure a safe laboratory environment.

GHS Hazard Classification [3]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation

Signal Word: Danger[3][4]

Hazard Pictograms:

alt text
alt text
alt text

Precautionary Statements: [4][5][6]

  • Prevention: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fumes, gas, mists, vapors, or spray.

  • Response: If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

  • Storage: Store in a well-ventilated place. Keep container tightly closed.

  • Disposal: Dispose of contents/container to an approved waste disposal plant.

Handling, Storage, and Emergency Procedures

Engineering Controls: Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[5] Eyewash stations and safety showers must be readily accessible.[5][7]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[5][7]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.[6][7]

  • Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5][7]

Storage: Store in a cool, dry, and dark place in a tightly sealed container.[8][9] The compound is stable under normal temperatures and pressures.[8]

First Aid Measures: [5][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get immediate medical attention.

  • Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.

  • Ingestion: Do NOT induce vomiting. Allow the victim to rinse their mouth and then drink 2-4 cupfuls of water. Seek medical advice.

Fire-Fighting Measures: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[8] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8] Upon decomposition, it may emit irritating and toxic fumes and gases, including nitrogen oxides (NOx).[8][10]

Accidental Release Measures: Clean up spills immediately. Use appropriate personal protective equipment. Sweep up the material and place it into a suitable container for disposal.[8]

Experimental Protocols

The synthesis of quinoline derivatives often involves multi-step reactions. Below is a representative workflow for the synthesis of a related pyrano[3,2-c]quinoline-3-carbonitrile derivative, which illustrates the handling of similar reagents and conditions.

Protocol: Synthesis of 2-amino-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile derivatives [1]

  • Reactants: 4-Hydroxy-2-oxo-1,2-dihydroquinoline derivatives and 2-benzylidenemalononitrile derivatives.

  • Procedure: A mixture of the 4-hydroxy-2-oxo-1,2-dihydroquinoline (1 mmol), the appropriate 2-benzylidenemalononitrile (1 mmol), and a catalyst such as piperidine (0.2 mmol) in ethanol (20 mL) is refluxed for several hours.

  • Work-up: The reaction mixture is cooled, and the resulting solid precipitate is collected by filtration.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent like ethanol to yield the final product.

  • Characterization: The structure of the synthesized compounds is confirmed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.[1]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Mix 4-hydroxy-2-oxo-1,2- dihydroquinoline, 2-benzylidenemalononitrile, and piperidine in ethanol B Reflux mixture for several hours A->B Heat C Cool reaction mixture B->C D Filter to collect solid precipitate C->D E Recrystallize from ethanol D->E Crude Product F Characterize product via NMR, MS, Elemental Analysis E->F Purified Product

A generalized workflow for the synthesis of pyrano[3,2-c]quinoline-3-carbonitrile derivatives.

Biological Activity and Signaling Pathways

Derivatives of this compound have been investigated as potent inhibitors of several protein kinases that are crucial in cancer cell signaling. These include the Epidermal Growth Factor Receptor (EGFR), HER-2, and BRAFV600E, which are key components of pathways that regulate cell proliferation, survival, and migration.[1][11][12] Other related structures have also been developed as non-ATP competitive Src kinase inhibitors, which are involved in breast cancer cell migration and proliferation.[13]

Inhibition of Pro-Cancer Signaling Pathways:

  • EGFR/HER-2 Pathway: These receptors, upon activation by growth factors, initiate a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK/ERK pathways. This leads to increased cell proliferation and survival.

  • BRAFV600E Pathway: The V600E mutation in the BRAF kinase leads to its constitutive activation, causing uncontrolled cell growth through the MAPK/ERK pathway.

  • Src Kinase Pathway: Src is a non-receptor tyrosine kinase that, when activated, phosphorylates downstream targets like FAK and paxillin, promoting cell migration and invasion.[13]

This compound derivatives can inhibit these kinases, thereby blocking these pro-cancer signaling cascades.[1][11][13]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR / HER-2 PI3K PI3K EGFR->PI3K MEK MEK EGFR->MEK via RAS BRAF BRAF V600E BRAF->MEK Src Src Kinase FAK FAK / Paxillin Src->FAK Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation ERK ERK MEK->ERK ERK->Proliferation FAK->Proliferation Inhibitor 2-Aminoquinoline-3- carbonitrile Derivatives Inhibitor->EGFR Inhibitor->BRAF Inhibitor->Src

Inhibition of key oncogenic signaling pathways by this compound derivatives.

This document is intended for use by qualified individuals trained in chemical handling and laboratory safety. The information provided is based on currently available data and should be used as a guide. It is the responsibility of the user to conduct a thorough risk assessment before use.

References

Methodological & Application

Synthesis of Pyrano[3,2-c]quinoline Derivatives: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrano[3,2-c]quinoline derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry. These scaffolds are recognized for their diverse and potent biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties. The fused pyran and quinoline ring system provides a unique three-dimensional structure that allows for effective interaction with various biological targets. This document provides detailed protocols for the synthesis of pyrano[3,2-c]quinoline derivatives, primarily through multicomponent reactions involving 4-hydroxyquinoline precursors, which is the most prominently documented and efficient method in the scientific literature. While the direct synthesis from 2-aminoquinoline-3-carbonitrile is not widely reported, the methodologies presented herein offer robust and versatile routes to access this important class of molecules.

Synthetic Pathways

The predominant and most efficient method for synthesizing pyrano[3,2-c]quinoline derivatives is the one-pot, three-component reaction involving a 4-hydroxyquinoline derivative, an aldehyde, and an active methylene compound, such as malononitrile or ethyl cyanoacetate. This reaction is typically catalyzed by a base or an organocatalyst.

cluster_reactants Reactants cluster_reaction Reaction Conditions 4-Hydroxyquinoline 4-Hydroxyquinoline Product Pyrano[3,2-c]quinoline Derivative 4-Hydroxyquinoline->Product Aldehyde Aldehyde Aldehyde->Product Active_Methylene_Compound Active Methylene Compound Active_Methylene_Compound->Product Catalyst Catalyst Catalyst->Product Solvent Solvent Solvent->Product Temperature Temperature Temperature->Product

Caption: General workflow for the synthesis of pyrano[3,2-c]quinoline derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile Derivatives

This protocol is adapted from a reported synthesis of novel pyrano[3,2-c]quinoline derivatives with antiproliferative activity.[1][2][3]

Materials:

  • 4-Hydroxy-2-oxo-1,2-dihydroquinoline derivatives

  • Substituted 2-benzylidenemalononitriles

  • Ethanol (absolute)

  • Piperidine (catalyst)

Procedure:

  • To a solution of the appropriate 4-hydroxy-2-oxo-1,2-dihydroquinoline (1 mmol) in absolute ethanol (20 mL), add the corresponding 2-benzylidenemalononitrile (1 mmol).

  • Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol or acetic acid) to afford the pure 2-amino-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile derivative.

Yields: Good to excellent yields are typically obtained (65-90%).

Protocol 2: One-Pot Synthesis of 2-Amino-6-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitriles

This protocol outlines a one-pot, three-component synthesis which is an efficient method for generating a library of pyrano[3,2-c]quinoline analogues.[4][5]

Materials:

  • 2,4-Dihydroxy-1-methylquinoline (can be prepared by thermal cyclization of N-methylaniline and diethyl malonate)

  • Aromatic aldehydes

  • Malononitrile

  • Ethanol (absolute)

  • Triethylamine (catalyst)

Procedure:

  • In a round-bottom flask, combine 2,4-dihydroxy-1-methylquinoline (1 mmol), the desired aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in absolute ethanol (15 mL).

  • Add a catalytic amount of triethylamine (0.1 mmol).

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting solid precipitate is collected by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • The product can be further purified by recrystallization from ethanol or another suitable solvent.

Yields: The yields for this reaction are reported to be in the range of 67-93%, depending on the substituent on the aromatic aldehyde.[4]

Data Presentation

Table 1: Synthesis of 2-Amino-9-substituted-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitriles [1]

CompoundSubstituent (R)Yield (%)Melting Point (°C)
5aH85>300
5b9-Me90309-311
5h9-OMe--
5i6-Me, 4'-OMe--
5l9-OMe, 4'-Cl65310-312

Note: '-' indicates data not provided in the cited source.

Signaling Pathways and Applications

Pyrano[3,2-c]quinoline derivatives have been shown to interact with various biological pathways, making them attractive candidates for drug development. For instance, certain derivatives have demonstrated potent inhibitory activity against protein kinases such as EGFR, HER-2, and BRAFV600E, which are crucial in cancer cell proliferation and survival.[1][3]

cluster_drug Pyrano[3,2-c]quinoline Derivative cluster_targets Molecular Targets cluster_pathway Downstream Signaling Drug Compound 5e / 5h EGFR EGFR Drug->EGFR Inhibits HER2 HER-2 Drug->HER2 Inhibits BRAF BRAFV600E Drug->BRAF Inhibits Proliferation Cell Proliferation EGFR->Proliferation Survival Cell Survival EGFR->Survival HER2->Proliferation HER2->Survival BRAF->Proliferation

Caption: Inhibition of cancer signaling pathways by pyrano[3,2-c]quinoline derivatives.

Conclusion

The synthesis of pyrano[3,2-c]quinoline derivatives is most efficiently achieved through multicomponent reactions starting from 4-hydroxyquinoline precursors. The protocols provided herein are robust, high-yielding, and allow for the generation of a diverse range of derivatives for biological screening. These compounds have shown significant promise as inhibitors of key signaling pathways implicated in cancer, highlighting their potential for the development of novel therapeutic agents. Further investigation into the synthesis and biological evaluation of this privileged scaffold is warranted.

References

Application Notes and Protocols: 2-Aminoquinoline-3-carbonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-aminoquinoline-3-carbonitrile and its precursors as versatile building blocks in the synthesis of diverse heterocyclic compounds with significant biological activities. Detailed experimental protocols for key transformations are provided, along with tabulated quantitative data for easy reference and comparison.

Synthesis of Pyrano[3,2-c]quinoline Derivatives as Potential Kinase Inhibitors

2-Amino-pyrano[3,2-c]quinoline-3-carbonitriles represent a class of compounds with promising antiproliferative activity, acting as potential inhibitors of EGFR, BRAFV600E, and HER-2.[1][2] The synthesis involves the reaction of 4-hydroxy-2-oxo-1,2-dihydroquinolines with 2-benzylidenemalononitriles.

Experimental Protocol: General Procedure for the Synthesis of 2-Amino-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitriles (5a-l)[1]

A mixture of the appropriate 4-hydroxy-2-oxo-1,2-dihydroquinoline (1 mmol) and 2-benzylidenemalononitrile (1 mmol) in ethanol (20 mL) containing a few drops of piperidine was heated under reflux for 3-5 hours. The reaction progress was monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture was cooled to room temperature. The solid product that precipitated was collected by filtration, washed with ethanol, and recrystallized from a suitable solvent to afford the pure pyrano[3,2-c]quinoline derivatives.

Quantitative Data for Selected Pyrano[3,2-c]quinoline Derivatives
CompoundRArYield (%)m.p. (°C)
5a HC₆H₅80304–306
5c 7-OCH₃C₆H₅92312–314
5d 6-CH₃C₆H₅90300–302
5k 7-CH₃4-ClC₆H₄--

Note: '-' indicates data not available in the provided search results.

Antiproliferative Activity Data[1]
CompoundGI₅₀ (nM)IC₅₀ EGFR (nM)IC₅₀ BRAFV600E (nM)IC₅₀ HER-2 (nM)
5e 26716221
5h 28756723
Erlotinib 33---

Note: GI₅₀ values are against a panel of four cancer cell lines.

Reaction Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 4-hydroxy-2-oxo-1,2-dihydroquinoline 4-hydroxy-2-oxo-1,2-dihydroquinoline Reaction Reaction 4-hydroxy-2-oxo-1,2-dihydroquinoline->Reaction 1 mmol 2-benzylidenemalononitrile 2-benzylidenemalononitrile 2-benzylidenemalononitrile->Reaction 1 mmol Ethanol Ethanol Ethanol->Reaction Piperidine (cat.) Piperidine (cat.) Piperidine (cat.)->Reaction Reflux, 3-5h Reflux, 3-5h Reflux, 3-5h->Reaction Pyrano[3,2-c]quinoline-3-carbonitrile Pyrano[3,2-c]quinoline-3-carbonitrile Reaction->Pyrano[3,2-c]quinoline-3-carbonitrile

Caption: Synthesis of Pyrano[3,2-c]quinolines.

One-Pot Synthesis of 2-Amino-4-arylquinoline-3-carbonitriles

A novel and efficient one-pot synthesis of 2-amino-4-arylquinoline-3-carbonitriles has been developed using ammonium chloride as a catalyst.[3][4] This method utilizes a Mannich-type reaction involving aromatic amines, aromatic aldehydes, and malononitrile.

Experimental Protocol: General Procedure for the Synthesis of 2-Amino-4-arylquinoline-3-carbonitriles[4]

In a round-bottom flask, a mixture of an aromatic amine (1 mmol), an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and ammonium chloride (10 mol%) in 15 mL of ethanol was stirred at 80°C. The progress of the reaction was monitored by TLC. Upon completion, the reaction mixture was cooled to room temperature. The precipitated solid was collected by filtration and washed with ethanol to obtain the pure product.

Quantitative Data for Selected 2-Amino-4-arylquinoline-3-carbonitriles
EntryAromatic AmineAromatic AldehydeYield (%)
1AnilineBenzaldehyde85
24-Chloroaniline4-Chlorobenzaldehyde92
34-Methoxyaniline4-Methoxybenzaldehyde90
4Aniline4-Nitrobenzaldehyde82

Proposed Reaction Pathway

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Aromatic Amine Aromatic Amine One-Pot Reaction One-Pot Reaction Aromatic Amine->One-Pot Reaction Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->One-Pot Reaction Malononitrile Malononitrile Malononitrile->One-Pot Reaction NH4Cl (10 mol%) NH4Cl (10 mol%) NH4Cl (10 mol%)->One-Pot Reaction Ethanol, 80°C Ethanol, 80°C Ethanol, 80°C->One-Pot Reaction 2-Amino-4-arylquinoline-3-carbonitrile 2-Amino-4-arylquinoline-3-carbonitrile One-Pot Reaction->2-Amino-4-arylquinoline-3-carbonitrile

Caption: One-Pot Synthesis of 2-Amino-4-arylquinolines.

Synthesis of Fused Heterocyclic Systems: Pyrazolo[3,4-b]quinolines

2-Chloroquinoline-3-carbonitrile, which can be derived from 2-aminoquinoline precursors, serves as a key intermediate in the synthesis of fused heterocyclic systems such as 1H-pyrazolo[3,4-b]quinolin-3-amine.[5]

Experimental Protocol: Synthesis of 1H-pyrazolo[3,4-b]quinolin-3-amine from 2-Chloroquinoline-3-carbonitrile[5]

2-Chloroquinoline-3-carbonitrile is subjected to cycloaddition with hydrazine hydrate. A typical procedure involves refluxing a mixture of 2-chloroquinoline-3-carbonitrile and an excess of hydrazine hydrate in a suitable solvent like ethanol. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and purified by recrystallization.

Logical Relationship Diagram

G A 2-Aminoquinoline Precursor B 2-Chloroquinoline-3-carbonitrile A->B Conversion E Cycloaddition B->E C Hydrazine Hydrate C->E D 1H-Pyrazolo[3,4-b]quinolin-3-amine E->D

Caption: Synthesis of Pyrazolo[3,4-b]quinolines.

Synthesis of Quinoline-3-carbonitrile Derivatives as Antibacterial Agents

A one-pot multicomponent reaction can be employed to synthesize novel quinoline-3-carbonitrile derivatives with potential antibacterial activity.[6]

Experimental Protocol: General Procedure for the Synthesis of Antibacterial Quinoline-3-carbonitriles[6]

A mixture of an appropriate aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one (1 mmol), and ammonium acetate (1.2 mmol) in a suitable solvent is heated. The reaction is monitored by TLC. After completion, the mixture is worked up by pouring it into ice water, and the precipitated solid is filtered, washed, and purified.

Antibacterial Activity Data for Selected Quinoline-3-carbonitrile Derivatives[6]
CompoundBacterial StrainActivity
QD1-QD5 Gram-positive and Gram-negativePromising antibacterial activity
QD4 -Good interaction with DNA gyrase

Note: Specific Minimum Inhibitory Concentration (MIC) values were not provided in the search results.

These application notes demonstrate the significant potential of this compound and its analogues as foundational scaffolds for the synthesis of a wide array of heterocyclic compounds. The straightforward and efficient synthetic protocols, coupled with the significant biological activities of the resulting molecules, make these building blocks highly valuable for researchers in medicinal chemistry and drug discovery.

References

Application of 2-Aminoquinoline-3-carbonitrile in Developing Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminoquinoline-3-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents. Its derivatives have been shown to exhibit potent cytotoxic activity against a range of cancer cell lines through various mechanisms of action, primarily by targeting key signaling pathways involved in cancer cell proliferation, survival, and migration. This document provides a comprehensive overview of the application of these compounds, including quantitative data on their efficacy, detailed experimental protocols for their evaluation, and visual representations of relevant biological pathways and experimental workflows.

Data Presentation: Anticancer Activity of this compound Derivatives

The following table summarizes the in vitro anticancer activity of selected this compound derivatives from recent studies. The data is presented as GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) values, which quantify the concentration of the compound required to inhibit cancer cell growth or a specific molecular target by half.

Compound IDDerivative TypeTarget(s)Cancer Cell Line(s)GI50/IC50 (nM)Reference
5e Pyrano[3,2-c]quinoline-3-carbonitrileEGFR, HER-2, BRAFV600EPanel of four cancer cell linesGI50: 26[1][2][3]
EGFRIC50: 71[1][2][3]
HER-2IC50: 21[1][2][3]
BRAFV600EIC50: 62[1][2][3]
5h Pyrano[3,2-c]quinoline-3-carbonitrileEGFR, HER-2, BRAFV600EPanel of four cancer cell linesGI50: 28[1][2][3]
EGFRIC50: 75[1][2][3]
HER-2IC50: 23[1][2][3]
BRAFV600EIC50: 67[1][2][3]
Compound I Quinoline-basedEGFR, HER-2MCF-7 (Breast), A-549 (Lung)IC50 (EGFR): 71[1]
IC50 (HER-2): 31[1]
Compound II Quinoline-basedEGFR, BRAFV600EFour human cancer cell linesGI50: 1.20 µM[1]
EGFRIC50: 105[1]
BRAFV600EIC50: 140[1]
Compound III Quinoline-basedEGFR, BRAFV600EFour human cancer cell linesGI50: 3.30 µM[1]
EGFRIC50: 1.30 µM[1]
BRAFV600EIC50: 3.80 µM[1]
3d 2'-aminospiro[pyrano[3,2-c]quinoline]-3'-carbonitrileSrc KinaseMDA-MB-231, MCF-7 (Breast)IC50: 900[4]
4d 4-aminoquinoline with phenylalanine methyl esterEGFRA549 (Lung), MCF-7 (Breast)Low µM range[5]
4e 4-aminoquinoline with phenylalanine methyl esterEGFRA549 (Lung), MCF-7 (Breast)Low µM range[5]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the anticancer potential of this compound derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 values.

Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against specific kinases like EGFR, HER-2, and BRAF.

Materials:

  • Recombinant human kinases (e.g., EGFR, HER-2, BRAFV600E)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer

  • 96-well plates

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Protocol:

  • Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the specific substrate, and the recombinant kinase.

  • Inhibitor Addition: Add the this compound derivatives at various concentrations. Include a no-inhibitor control and a positive control inhibitor. Pre-incubate for 10-15 minutes at room temperature.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

  • Data Analysis: Determine the IC50 values by plotting the percentage of kinase inhibition against the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis (programmed cell death) induced by the test compounds.

Materials:

  • Cancer cells

  • 6-well plates

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the this compound derivatives for the desired time (e.g., 24-48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations

Signaling Pathway Inhibition

The following diagram illustrates the inhibition of the EGFR/HER-2 and BRAF signaling pathways by this compound derivatives, a common mechanism of action for their anticancer effects.

G Ligand Growth Factor (e.g., EGF) EGFR_HER2 EGFR/HER-2 Receptor Tyrosine Kinase Ligand->EGFR_HER2 RAS RAS EGFR_HER2->RAS PI3K PI3K EGFR_HER2->PI3K Compound This compound Derivative Compound->EGFR_HER2 BRAF BRAF Compound->BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation G start Synthesis of This compound Derivatives screen In vitro Cytotoxicity Screening (e.g., MTT Assay) against Cancer Cell Lines start->screen select_potent Selection of Potent Compounds screen->select_potent mechanism Mechanism of Action Studies select_potent->mechanism Potent lead_optimization Lead Optimization select_potent->lead_optimization Not Potent kinase_assay Kinase Inhibition Assays (EGFR, HER-2, etc.) mechanism->kinase_assay apoptosis_assay Apoptosis Assays (Annexin V) mechanism->apoptosis_assay in_vivo In vivo Efficacy Studies (Xenograft Models) kinase_assay->in_vivo apoptosis_assay->in_vivo G Core This compound Core Scaffold Mod1 Modification at R1 (e.g., Phenyl group substitutions) Core->Mod1 Mod2 Modification at R2 (e.g., Pyrano ring fusion) Core->Mod2 SAR Structure-Activity Relationship (SAR) Mod1->SAR Mod2->SAR Activity Biological Activity (Anticancer Efficacy) SAR->Activity

References

Application Notes and Protocols: 2-Aminoquinoline-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development and utilization of fluorescent probes based on the versatile 2-aminoquinoline scaffold. This document details the design principles, synthesis protocols, and applications of these probes in detecting various analytes such as metal ions and pH, as well as monitoring changes in environmental viscosity.

Introduction to 2-Aminoquinoline Fluorescent Probes

The 2-aminoquinoline scaffold is a privileged structure in the design of fluorescent probes due to its inherent photophysical properties and the synthetic accessibility of its derivatives.[1] These probes are instrumental in various fields, including cellular biology, environmental science, and drug discovery, for the sensitive and selective detection of a wide range of analytes.[2][3] The fluorescence of 2-aminoquinoline derivatives can be modulated through various mechanisms, including Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Intramolecular Charge Transfer (ICT), making them highly adaptable for specific sensing applications.[2][4]

Design Principles and Signaling Mechanisms

The design of 2-aminoquinoline-based fluorescent probes hinges on the strategic incorporation of two key components: a fluorophore (the 2-aminoquinoline core) and a recognition unit (receptor) that selectively interacts with the target analyte. The interaction between the receptor and the analyte induces a change in the electronic properties of the fluorophore, leading to a detectable change in its fluorescence output.

Chelation-Enhanced Fluorescence (CHEF)

In the absence of a target metal ion, the fluorescence of the probe is often quenched due to non-radiative decay processes. Upon chelation with a metal ion, the probe's conformational flexibility is restricted, which suppresses these non-radiative pathways and leads to a significant enhancement of fluorescence intensity. This "turn-on" response is a hallmark of the CHEF mechanism.[2]

Photoinduced Electron Transfer (PET)

PET-based probes consist of a fluorophore linked to a recognition moiety that can donate an electron to the excited fluorophore, quenching its fluorescence. When the recognition moiety binds to the analyte, its electron-donating ability is suppressed, inhibiting the PET process and causing an increase in fluorescence intensity.[4]

Visualizing Signaling Pathways

CHEF_Mechanism cluster_free Free Probe cluster_bound Probe-Analyte Complex FreeProbe Fluorophore-Receptor QuenchedState Excited State (Non-Radiative Decay) FreeProbe->QuenchedState Conformational Flexibility BoundProbe Fluorophore-Receptor-Analyte FreeProbe->BoundProbe + Analyte Excitation1 Excitation (hν) Excitation1->FreeProbe QuenchedState->FreeProbe Fluorescence Quenching BoundProbe->FreeProbe - Analyte FluorescentState Excited State (Radiative Decay) BoundProbe->FluorescentState Rigidified Structure Excitation2 Excitation (hν) Excitation2->BoundProbe FluorescentState->BoundProbe Fluorescence Enhancement Analyte Analyte

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.

PET_Mechanism cluster_free_pet Free Probe cluster_bound_pet Probe-Analyte Complex FreeProbe_PET Fluorophore - Spacer - Receptor PET_State Excited State (PET Quenching) FreeProbe_PET->PET_State e- transfer BoundProbe_PET Fluorophore - Spacer - Receptor-Analyte FreeProbe_PET->BoundProbe_PET + Analyte Excitation1_PET Excitation (hν) Excitation1_PET->FreeProbe_PET PET_State->FreeProbe_PET Fluorescence Off BoundProbe_PET->FreeProbe_PET - Analyte FluorescentState_PET Excited State (Radiative Decay) BoundProbe_PET->FluorescentState_PET PET Blocked Excitation2_PET Excitation (hν) Excitation2_PET->BoundProbe_PET FluorescentState_PET->BoundProbe_PET Fluorescence On Analyte_PET Analyte

Caption: Photoinduced Electron Transfer (PET) mechanism.

Quantitative Data Summary

The photophysical properties of 2-aminoquinoline-based probes are crucial for their performance. The following tables summarize key quantitative data for representative probes designed for metal ion and pH sensing.

Table 1: Photophysical Properties of 2-Aminoquinoline-Based Metal Ion Probes

Probe DerivativeTarget IonExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)Detection LimitReference
8-Aminoquinoline Schiff BaseAl³⁺370485Not Specified3.23 x 10⁻⁸ M[5]
Isoquinoline-1-carbohydrazide Schiff BaseAl³⁺380460Not Specified8.08 x 10⁻⁸ M[5]
Quinoline-based probe (TQA)Fe³⁺365450Not Specified0.16841 µM[5]
Quinoline-based probeCu²⁺350480Not Specified1.03 µM[6]

Table 2: Photophysical Properties of 2-Aminoquinoline-Based pH Probes

Probe DerivativepH RangeExcitation (λex, nm)Emission (λem, nm)pKaReference
2-(2-Aminoethoxy)quinolineAcidic~320~400Not Specified[2]
Aminoquinoxaline (QC1)1.0 - 5.04805803.2[7]
Dansyl-8-aminoquinolineNot Specified3405404.8[2]

Experimental Protocols

Detailed methodologies for the synthesis and application of 2-aminoquinoline-based fluorescent probes are provided below.

Synthesis of a 2-Aminoquinoline Schiff Base Probe

This protocol describes the synthesis of a Schiff base derivative of 2-aminoquinoline, a common strategy for creating metal ion sensors.[2]

Materials:

  • 2-Aminoquinoline (or a suitable derivative like 8-aminoquinoline)

  • A substituted salicylaldehyde (e.g., 2-hydroxy-1-naphthaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Filtration apparatus (Büchner funnel, filter paper)

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of 2-aminoquinoline (or its derivative) in 20 mL of absolute ethanol.

  • Addition of Aldehyde: To this solution, add 1.0 mmol of the substituted salicylaldehyde.

  • Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Precipitation and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of solution. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base sensor.

  • Drying and Characterization: Dry the purified product under vacuum. Confirm the structure and purity of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Visualizing the Synthesis Workflow

Synthesis_Workflow start Start dissolve Dissolve 2-Aminoquinoline and Aldehyde in Ethanol start->dissolve add_catalyst Add Catalytic Acetic Acid dissolve->add_catalyst reflux Reflux for 2-4 hours add_catalyst->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize from Suitable Solvent wash->recrystallize dry Dry Under Vacuum recrystallize->dry characterize Characterize Product (NMR, MS, etc.) dry->characterize end End characterize->end

Caption: Generalized workflow for the synthesis of a 2-aminoquinoline Schiff base probe.

Protocol for Metal Ion Detection using Fluorometric Titration

This protocol outlines the steps for determining the concentration of a target metal ion using a 2-aminoquinoline-based fluorescent probe.[2][8]

Materials and Instruments:

  • Stock solution of the synthesized 2-aminoquinoline probe (e.g., 1 mM in DMSO or ethanol)

  • Stock solution of the target metal ion (e.g., 10 mM in deionized water)

  • Buffer solution (e.g., HEPES, Tris-HCl) to maintain a constant pH

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of Probe Solution: Prepare a dilute working solution of the probe (e.g., 10 µM) in the chosen buffer. The final concentration of the organic solvent (e.g., DMSO) should be kept low (<1% v/v) to minimize interference.

  • Initial Fluorescence Measurement: Transfer 3 mL of the probe solution into a quartz cuvette and record its initial fluorescence spectrum. The excitation wavelength should be set at the absorption maximum of the probe.

  • Fluorometric Titration:

    • Add small aliquots (e.g., 1-10 µL) of the stock solution of the target metal ion to the cuvette containing the probe solution.

    • After each addition, gently mix the solution and allow it to equilibrate for a few minutes.

    • Record the fluorescence spectrum.

    • Continue this process until the fluorescence intensity reaches a plateau, indicating saturation of the probe with the metal ion.

  • Selectivity Study: To assess the selectivity of the probe, repeat the titration procedure with other potentially interfering metal ions at the same concentration as the target ion.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.

    • From the titration data, determine the linear range and the limit of detection (LOD). The LOD can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the linear calibration curve.

Visualizing the Titration Workflow

Titration_Workflow start Start prep_probe Prepare Probe Solution in Buffer start->prep_probe initial_scan Record Initial Fluorescence Spectrum prep_probe->initial_scan add_ion Add Aliquot of Target Metal Ion initial_scan->add_ion mix Mix and Equilibrate add_ion->mix record_spectrum Record Fluorescence Spectrum mix->record_spectrum check_saturation Saturation Reached? record_spectrum->check_saturation check_saturation->add_ion No data_analysis Plot Data and Calculate LOD check_saturation->data_analysis Yes end End data_analysis->end

Caption: Experimental workflow for fluorometric titration.

Protocol for pH Measurement

This protocol provides a general guideline for determining the pKa of a 2-aminoquinoline-based pH probe.[9][10]

Materials and Instruments:

  • Stock solution of the 2-aminoquinoline pH probe (e.g., 1 mM in DMSO or ethanol)

  • A series of buffer solutions with known pH values covering the desired range

  • Spectrofluorometer

  • pH meter

Procedure:

  • Preparation of Test Solutions: For each buffer solution, prepare a sample containing a fixed concentration of the pH probe (e.g., 10 µM). Ensure the final concentration of the organic solvent is consistent and minimal across all samples.

  • Fluorescence Measurements:

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each sample at different pH values. Excite the probe at its optimal excitation wavelength.

    • Record the fluorescence intensity at the emission maximum for each pH.

  • Data Analysis:

    • Plot the fluorescence intensity (or the ratio of intensities at two different wavelengths for a ratiometric probe) as a function of pH.

    • Fit the data to the Henderson-Hasselbalch equation to determine the pKa of the probe.

Applications in Live Cell Imaging

2-Aminoquinoline-based probes are valuable tools for live-cell imaging due to their cell permeability and sensitivity to the intracellular environment.[11]

General Protocol for Live Cell Staining and Imaging

Materials and Instruments:

  • Cultured cells on a suitable imaging dish (e.g., glass-bottom dish)

  • Stock solution of the fluorescent probe (e.g., 1 mM in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Culture cells to the desired confluency.

  • Probe Loading:

    • Prepare a working solution of the fluorescent probe by diluting the stock solution in cell culture medium or a suitable buffer. The optimal final concentration should be determined empirically (typically in the range of 1-10 µM).

    • Remove the existing culture medium and wash the cells once with pre-warmed PBS or HBSS.

    • Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or HBSS to remove excess probe.

  • Imaging: Add fresh culture medium or buffer to the cells and image them using a fluorescence microscope. Use the appropriate excitation and emission filters for the specific probe.

Conclusion

The 2-aminoquinoline scaffold provides a robust and versatile platform for the development of fluorescent probes for a wide array of applications. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers in the design, synthesis, and utilization of these powerful analytical tools. Further exploration and modification of the 2-aminoquinoline structure will undoubtedly lead to the development of novel probes with enhanced sensitivity, selectivity, and functionality for advancing scientific research and drug development.

References

Application Notes and Protocols: Ammonium Chloride as a Catalyst in the Synthesis of 2-Amino-4-Arylquinoline-3-Carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of ammonium chloride (NH₄Cl) as an efficient and environmentally friendly catalyst in the one-pot synthesis of 2-amino-4-arylquinoline-3-carbonitriles. This class of compounds is of significant interest in medicinal chemistry and drug development due to their diverse biological activities.

Introduction

The synthesis of quinoline derivatives is a cornerstone of heterocyclic chemistry, with applications ranging from pharmaceuticals to materials science. The 2-amino-4-arylquinoline-3-carbonitrile scaffold, in particular, is a privileged structure found in many biologically active compounds. Traditional methods for the synthesis of these molecules often rely on expensive, toxic, or hazardous catalysts and may require harsh reaction conditions.

The use of ammonium chloride as a catalyst presents a green, cost-effective, and highly efficient alternative.[1][2][3] This method proceeds via a one-pot, three-component reaction of an aromatic amine, an aromatic aldehyde, and malononitrile.[1][3] The reaction is characterized by its operational simplicity, mild conditions, and high yields, making it an attractive option for both academic research and industrial applications.[1][2][3]

Advantages of Ammonium Chloride as a Catalyst

  • Cost-Effective and Readily Available: Ammonium chloride is an inexpensive and widely available reagent.

  • Environmentally Benign: It is a non-toxic and environmentally friendly catalyst, aligning with the principles of green chemistry.

  • Mild Reaction Conditions: The reaction proceeds under neutral conditions, avoiding the need for strong acids or bases.

  • High Yields and Purity: This method consistently produces high yields of the desired product with simple work-up procedures.[1]

  • Broad Substrate Scope: The protocol is applicable to a wide range of aromatic amines and aldehydes with various electronic properties.[1][3]

Reaction Mechanism

The reaction is proposed to proceed through a series of steps facilitated by the ammonium chloride catalyst. Initially, the aromatic aldehyde and malononitrile undergo a Knoevenagel condensation. This is followed by a Michael addition of the aromatic amine to the resulting α,β-unsaturated nitrile. The intermediate then undergoes intramolecular cyclization and subsequent tautomerization to yield the final 2-amino-4-arylquinoline-3-carbonitrile product.

Data Presentation

The following table summarizes the yields of 2-amino-4-arylquinoline-3-carbonitriles synthesized using various substituted aromatic amines and aldehydes with ammonium chloride as the catalyst.

EntryAromatic Amine (R¹)Aromatic Aldehyde (R²)ProductYield (%)
14-Chloroaniline4-Chlorobenzaldehyde2-Amino-6-chloro-4-(4-chlorophenyl)quinoline-3-carbonitrile92
2Aniline4-Chlorobenzaldehyde2-Amino-4-(4-chlorophenyl)quinoline-3-carbonitrile88
34-Methylaniline4-Chlorobenzaldehyde2-Amino-6-methyl-4-(4-chlorophenyl)quinoline-3-carbonitrile90
44-Methoxyaniline4-Chlorobenzaldehyde2-Amino-6-methoxy-4-(4-chlorophenyl)quinoline-3-carbonitrile85
54-ChloroanilineBenzaldehyde2-Amino-6-chloro-4-phenylquinoline-3-carbonitrile86
64-Chloroaniline4-Methylbenzaldehyde2-Amino-6-chloro-4-(p-tolyl)quinoline-3-carbonitrile89
74-Chloroaniline4-Methoxybenzaldehyde2-Amino-6-chloro-4-(4-methoxyphenyl)quinoline-3-carbonitrile84
84-Chloroaniline4-Nitrobenzaldehyde2-Amino-6-chloro-4-(4-nitrophenyl)quinoline-3-carbonitrile80
9Aniline4-Nitrobenzaldehyde2-Amino-4-(4-nitrophenyl)quinoline-3-carbonitrile78
104-Methylaniline4-Nitrobenzaldehyde2-Amino-6-methyl-4-(4-nitrophenyl)quinoline-3-carbonitrile82

Experimental Protocols

General Protocol for the Synthesis of 2-Amino-4-arylquinoline-3-carbonitriles

This protocol describes a general procedure for the one-pot synthesis of 2-amino-4-arylquinoline-3-carbonitriles using ammonium chloride as a catalyst.[3]

Materials:

  • Aromatic amine (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ammonium chloride (NH₄Cl) (0.1 mmol, 10 mol%)

  • Ethanol (10 mL)

  • Round-bottom flask (25 mL or 50 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask, add the aromatic amine (1.0 mmol), aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and ammonium chloride (0.1 mmol).

  • Solvent Addition: Add 10 mL of ethanol to the flask.

  • Reaction: Place a magnetic stir bar in the flask, attach a reflux condenser, and place the setup in a heating mantle or oil bath. Heat the reaction mixture to 80 °C with continuous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC), remove the flask from the heat source and allow it to cool to room temperature.

  • Isolation of Product: The product will precipitate out of the solution as a solid. Collect the solid by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product in a desiccator or a vacuum oven to obtain the final 2-amino-4-arylquinoline-3-carbonitrile.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction Process cluster_product Product A Aromatic Amine I1 Knoevenagel Condensation I2 Michael Addition A->I2 B Aromatic Aldehyde B->I1 C Malononitrile C->I1 D NH4Cl D->I1 cat. I1->I2 I3 Intramolecular Cyclization I2->I3 I4 Tautomerization I3->I4 P 2-Amino-4-arylquinoline- 3-carbonitrile I4->P

Caption: Proposed reaction pathway for the synthesis.

Experimental Workflow

Experimental_Workflow start Start reactants 1. Combine Reactants: Aromatic Amine (1 mmol) Aromatic Aldehyde (1 mmol) Malononitrile (1 mmol) NH4Cl (10 mol%) start->reactants solvent 2. Add Ethanol (10 mL) reactants->solvent reaction 3. Heat at 80°C with Stirring solvent->reaction monitoring 4. Monitor by TLC reaction->monitoring workup 5. Cool to Room Temperature monitoring->workup isolation 6. Filter the Precipitated Solid workup->isolation purification 7. Wash with Cold Ethanol isolation->purification drying 8. Dry the Product purification->drying end End drying->end

Caption: Step-by-step experimental workflow.

References

Application Notes and Protocols: Reaction of 4-hydroxy-2-oxo-1,2-dihydroquinolines with 2-benzylidenemalononitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction between 4-hydroxy-2-oxo-1,2-dihydroquinolines (also known as 4-hydroxy-2-quinolones) and 2-benzylidenemalononitriles provides an efficient route to synthesize a class of heterocyclic compounds known as pyrano[3,2-c]quinolines. This multicomponent reaction is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by the resulting products, including anti-inflammatory, anticancer, and α-glucosidase inhibitory properties.[1][2][3] This document provides detailed application notes and a comprehensive experimental protocol for this valuable synthetic transformation.

The reaction proceeds via a one-pot, three-component condensation of an aromatic aldehyde, malononitrile, and a 4-hydroxy-2-quinolone derivative.[1] The proposed mechanism involves an initial base-catalyzed Knoevenagel condensation between the aromatic aldehyde and malononitrile to form a 2-benzylidenemalononitrile intermediate in situ. This is followed by a Michael addition of the 4-hydroxy-2-quinolone to the activated double bond of the intermediate, and subsequent intramolecular cyclization and tautomerization to yield the final pyrano[3,2-c]quinoline product.[1]

Applications in Drug Discovery and Development

Pyrano[3,2-c]quinoline derivatives have emerged as a privileged scaffold in drug discovery due to their wide range of pharmacological activities:

  • Anticancer Activity: Certain derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[1][3] For instance, compounds with specific substitutions on the aryl ring at the C4 position have shown promising results in anticancer assays.[3] A novel series of these compounds has been investigated as potential multi-EGFR/HER-2/BRAFV600E inhibitors.[4]

  • Anti-inflammatory Properties: Several synthesized analogues have exhibited potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1][3]

  • α-Glucosidase Inhibition: This class of compounds has been explored for the management of type 2 diabetes, with some derivatives showing more potent α-glucosidase inhibitory activity than the standard drug acarbose.[2]

  • Anti-Alzheimer's Disease Potential: Hybrids of pyrano[3,2-c]quinoline and 6-chlorotacrine have been designed as dual-binding site acetylcholinesterase (AChE) inhibitors with the ability to inhibit β-amyloid aggregation, showing promise as potential anti-Alzheimer's agents.[5]

Quantitative Data Summary

The following table summarizes the reaction yields for the synthesis of various 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]quinoline-3-carbonitrile derivatives, showcasing the efficiency of this reaction with different substituted aromatic aldehydes.

EntryAromatic Aldehyde SubstituentYield (%)Reference
1H80[4]
24-OCH₃90[4]
34-Cl70[4]
43,5-difluoro-[6]
53,4-difluoro-[6]
63,4-dichloro-[6]
74-methylthio-[6]
89-Methyl90[4]
99-Methoxy-4-(4-methoxyphenyl)-[4]

Note: Yields can vary depending on the specific reaction conditions and the nature of the substituents on both the 4-hydroxy-2-quinolone and the aromatic aldehyde.

Experimental Workflow

The following diagram illustrates the general workflow for the one-pot synthesis of pyrano[3,2-c]quinoline derivatives.

G cluster_reactants Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Product Isolation and Purification cluster_analysis Characterization R1 4-Hydroxy-2-quinolone Mix Mix Reactants in Solvent (e.g., Ethanol, Acetonitrile) R1->Mix R2 Aromatic Aldehyde R2->Mix R3 Malononitrile R3->Mix Add_Catalyst Add Catalyst (e.g., Et3N, L-proline) Mix->Add_Catalyst Stir Stir at Room Temperature or Reflux Add_Catalyst->Stir Precipitate Collect Precipitate Stir->Precipitate Wash Wash with Solvent (e.g., Acetonitrile, n-hexane) Precipitate->Wash Dry Dry in Vacuum Wash->Dry Analysis Spectroscopic Analysis (NMR, IR, Mass Spec) Dry->Analysis

Caption: General workflow for the synthesis of pyrano[3,2-c]quinolines.

Detailed Experimental Protocol

Synthesis of 2-Amino-4-phenyl-5-oxo-4,5-dihydropyrano[3,2-c]quinoline-3-carbonitrile

This protocol is adapted from a representative procedure for the synthesis of pyrano[3,2-c]quinoline derivatives.[4][6]

Materials:

  • 4-Hydroxy-2-oxo-1,2-dihydroquinoline (1.0 mmol, 161.16 mg)

  • Benzaldehyde (1.0 mmol, 106.12 mg)

  • Malononitrile (1.0 mmol, 66.06 mg)

  • Acetonitrile (MeCN) or Ethanol (EtOH) (5 mL)

  • Triethylamine (Et₃N) (3 drops) or L-proline (0.1 mmol, 11.5 mg)

Equipment:

  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Buchner funnel and filter paper

  • Vacuum pump

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve the aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol) and malononitrile (1.0 mmol) in the chosen solvent (e.g., acetonitrile, 5 mL).

  • Catalyst Addition: Add a catalytic amount of a base, such as three drops of triethylamine.

  • Intermediate Formation: Stir the reaction mixture at room temperature for approximately 30 minutes. The formation of the 2-benzylidenemalononitrile intermediate may be observed.

  • Addition of 4-Hydroxy-2-quinolone: To the reaction mixture, add 4-hydroxy-2-oxo-1,2-dihydroquinoline (1.0 mmol).

  • Reaction: Stir the resulting mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from 1 to 16 hours depending on the specific substrates and catalyst used.[6][7] In some cases, heating to reflux may be necessary to drive the reaction to completion.[7]

  • Product Isolation: Upon completion of the reaction, a precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected precipitate with a suitable solvent, such as cold acetonitrile or n-hexane, to remove any unreacted starting materials and byproducts.[6]

  • Drying: Dry the purified product under vacuum to obtain the final 2-amino-4-phenyl-5-oxo-4,5-dihydropyrano[3,2-c]quinoline-3-carbonitrile.

  • Characterization: The structure of the synthesized compound can be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry.[1][4]

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Malononitrile is toxic and should be handled with care.

  • Refer to the Safety Data Sheets (SDS) for all reagents before use.

This protocol provides a general guideline. Optimization of reaction conditions, including solvent, catalyst, temperature, and reaction time, may be necessary to achieve the best results for specific derivatives.

References

Protocol for one-pot multicomponent reaction for quinoline-3-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the efficient one-pot, three-component synthesis of quinoline-3-carbonitrile derivatives. This methodology offers a streamlined and environmentally benign approach to generating a diverse library of these valuable heterocyclic compounds. Quinoline-3-carbonitriles are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, making this protocol highly relevant for drug discovery and development programs. The procedure involves the reaction of an aromatic amine, an aromatic aldehyde, and a methylene-active nitrile in the presence of a catalyst.

Introduction

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with broad applications in pharmaceuticals and agrochemicals.[1] Specifically, the quinoline-3-carbonitrile core is a privileged scaffold found in numerous biologically active molecules.[2] Traditional multi-step syntheses of these compounds are often laborious, time-consuming, and generate significant waste. One-pot multicomponent reactions (MCRs) have emerged as a powerful and sustainable alternative, allowing for the construction of complex molecules from simple starting materials in a single synthetic operation, thereby increasing efficiency and reducing environmental impact.[3][4] This protocol details a versatile and high-yielding one-pot synthesis of 2-amino-4-arylquinoline-3-carbonitriles.

Logical Relationship of the Multicomponent Reaction

MCR_Logic A Aromatic Amine Product Quinoline-3-carbonitrile A->Product B Aromatic Aldehyde B->Product C Malononitrile C->Product Catalyst Catalyst Catalyst->Product Solvent Solvent & Heat Solvent->Product

Caption: General scheme of the one-pot three-component reaction.

Experimental Protocol

This protocol is a generalized procedure based on common methodologies for the synthesis of 2-amino-4-arylquinoline-3-carbonitriles.[5][6]

Materials:

  • Substituted aromatic amine (e.g., aniline, 4-methylaniline)

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-nitrobenzaldehyde)

  • Malononitrile

  • Catalyst (e.g., ammonium chloride, L-proline, bleaching earth clay)[2][5][6]

  • Solvent (e.g., ethanol, water, polyethylene glycol-400)[2][5][6]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Reflux condenser

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Apparatus for filtration (e.g., Büchner funnel and flask)

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aromatic amine (1 mmol), aromatic aldehyde (1 mmol), malononitrile (1 mmol), and the chosen catalyst (e.g., 5-10 mol%).

  • Solvent Addition: Add the selected solvent (e.g., 10 mL of ethanol).

  • Reaction Conditions: The reaction mixture is then stirred at the appropriate temperature. Depending on the catalyst and solvent system, this can range from room temperature to reflux (e.g., 80-90°C).[2][5][6]

  • Monitoring the Reaction: The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion of the reaction, the mixture is cooled to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: The crude product is washed with cold solvent (e.g., ethanol or water) and then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-4-arylquinoline-3-carbonitrile.

Experimental Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_purification Product Isolation & Purification A Combine Reactants: Aromatic Amine Aromatic Aldehyde Malononitrile B Add Catalyst and Solvent A->B C Heat and Stir (e.g., 80-90°C) B->C D Monitor by TLC C->D E Cool to Room Temperature D->E F Filter Precipitate E->F G Wash with Cold Solvent F->G H Recrystallize G->H I Quinoline-3-carbonitrile H->I Pure Product

References

Application Notes and Protocols for 2-Aminoquinoline-3-carbonitrile Derivatives as Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-aminoquinoline-3-carbonitrile derivatives as potent antibacterial agents. This document includes a summary of their antibacterial efficacy, detailed experimental protocols for their synthesis and evaluation, and a description of their mechanism of action.

Data Presentation: Antibacterial Activity

The antibacterial potential of this compound and related quinoline-3-carbonitrile derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] The following tables summarize the MIC values of representative derivatives against a panel of Gram-positive and Gram-negative bacteria.

Compound IDDerivative ClassBacterial StrainMIC (µg/mL)Reference
QD4 Quinoline-3-carbonitrileStaphylococcus aureus-[2]
Streptococcus pyogenes-[2]
Escherichia coli-[2]
Salmonella typhimurium-[2]
Compound 9 1,2,3-Triazole incorporated quinolineStaphylococcus aureus0.12[3]
Streptococcus pyogenes8[3]
Salmonella typhi0.12[3]
Pseudomonas aeruginosa>1024[3]
Escherichia coli0.12[3]
Compound 10 1,2,3-Triazole incorporated quinolineStaphylococcus aureus0.24[3]
Streptococcus pyogenes32[3]
Salmonella typhi0.12[3]
Pseudomonas aeruginosa>1024[3]
Escherichia coli0.12[3]
Various Derivatives Novel quinoline-3-carbonitrilesVarious strains3.13 - 100[4]

Note: Specific MIC values for QD4 were not explicitly provided in the source, but it was identified as the most active compound in its series.[2]

Experimental Protocols

Detailed methodologies for the synthesis and antibacterial evaluation of this compound derivatives are provided below.

Protocol 1: Synthesis of 2-Amino-4-aryl-quinoline-3-carbonitrile Derivatives via One-Pot Multicomponent Reaction

This protocol describes a common and efficient method for synthesizing the quinoline-3-carbonitrile scaffold.[2][5]

Materials:

  • Appropriate aromatic aldehyde

  • Malononitrile or ethyl cyanoacetate

  • A cyclic ketone (e.g., 6-methoxy-1,2,3,4-tetrahydronaphthalin-1-one)

  • Ammonium acetate

  • Ethanol (or other suitable solvent)

  • Reaction vessel (e.g., round-bottom flask)

  • Reflux condenser

  • Stirring apparatus

  • Thin-layer chromatography (TLC) supplies

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • Combine equimolar amounts of the aromatic aldehyde, malononitrile (or ethyl cyanoacetate), the cyclic ketone, and a molar excess of ammonium acetate in a reaction vessel.

  • Add a suitable solvent, such as ethanol.

  • Stir the mixture at room temperature for a few minutes to ensure homogeneity.

  • Heat the reaction mixture to reflux and monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Collect the solid product by filtration and wash it with water.

  • Dry the crude product.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterize the final product using spectroscopic techniques such as NMR, IR, and mass spectrometry.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol outlines the standardized broth microdilution method for assessing the antibacterial activity of the synthesized compounds.[1][6][7]

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Compound Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of each row to be tested.

  • Serial Dilutions: Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well of the same row. Mix thoroughly and repeat this process across the plate, creating a gradient of compound concentrations. Discard 100 µL from the last well.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[6] Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[6]

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except for a sterility control well which contains only broth).

  • Controls:

    • Growth Control: A well containing broth and bacterial inoculum but no compound.

    • Sterility Control: A well containing only broth.

  • Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours.[6]

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[6] This can be assessed visually or by using a microplate reader.

Visualizations

Logical Workflow for Synthesis and Antibacterial Evaluation

cluster_synthesis Synthesis cluster_evaluation Antibacterial Evaluation start_synthesis Reactants (Aldehyde, Malononitrile, Ketone, NH4OAc) reaction One-Pot Multicomponent Reaction start_synthesis->reaction purification Purification (Recrystallization/ Chromatography) reaction->purification characterization Characterization (NMR, IR, MS) purification->characterization product 2-Aminoquinoline- 3-carbonitrile Derivative characterization->product start_evaluation Synthesized Compound mic_test Broth Microdilution Assay (MIC Determination) start_evaluation->mic_test data_analysis Data Analysis mic_test->data_analysis result Antibacterial Activity Profile data_analysis->result

Caption: Workflow for the synthesis and antibacterial evaluation of this compound derivatives.

Mechanism of Action: DNA Gyrase Inhibition

Quinolone derivatives, including 2-aminoquinoline-3-carbonitriles, primarily exert their antibacterial effect by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[8][9] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in many Gram-positive bacteria.[10] The binding of quinolones to the enzyme-DNA complex stabilizes a transient double-strand break in the DNA. This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA damage and ultimately cell death.[8]

compound 2-Aminoquinoline- 3-carbonitrile Derivative complex Ternary Complex (Compound + DNA Gyrase + DNA) compound->complex Binds to dna_gyrase Bacterial DNA Gyrase (Type II Topoisomerase) dna_gyrase->complex Binds to dna Bacterial DNA dna->complex is bound by ds_breaks Stabilization of Double-Strand DNA Breaks complex->ds_breaks replication_block Inhibition of DNA Replication & Repair ds_breaks->replication_block cell_death Bacterial Cell Death replication_block->cell_death

Caption: Simplified signaling pathway of DNA gyrase inhibition by this compound derivatives.

References

Application Notes and Protocols for Molecular Docking Studies of 2-Aminoquinoline-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on 2-aminoquinoline-3-carbonitrile derivatives. This class of compounds has garnered significant interest due to its diverse biological activities, including anticancer and neuroprotective effects. The following sections detail the biological targets of interest, experimental and computational protocols, and data presentation for effective analysis.

Biological Targets and Rationale

This compound derivatives have been investigated for their potential to modulate the activity of several key biological targets implicated in various diseases.

  • Oncology: A primary focus has been on protein kinases involved in cancer cell proliferation and survival. Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER-2), and BRAF kinase are well-established targets in cancer therapy.[1][2] Quinoline-based compounds, including bosutinib, lenvatinib, and cabozantinib, are known protein kinase inhibitors used in cancer treatment.[1] The development of dual or multi-target inhibitors against these kinases is a promising strategy to overcome drug resistance and improve therapeutic outcomes.[1] Additionally, Src kinase, which is overexpressed and activated in several cancers, represents another important target for this class of molecules.[3] Some derivatives have also been studied for their interaction with DNA, suggesting a potential mechanism of action through the disruption of DNA replication or transcription.[4][5]

  • Neurodegenerative Diseases: In the context of Alzheimer's disease, the cholinergic hypothesis points to the decline in acetylcholine levels as a contributor to cognitive impairment.[6] Butyrylcholinesterase (BChE) is an enzyme that hydrolyzes acetylcholine.[6] Inhibition of BChE can help to restore cholinergic function, making it a key target for the development of new therapies for Alzheimer's disease.[6]

Data Presentation: Biological Activity of this compound Derivatives

The following tables summarize the quantitative data from various studies, showcasing the biological activity of selected this compound derivatives against their respective targets.

Table 1: Anticancer Activity of Pyrano[3,2-c]quinoline Derivatives [1][2]

CompoundTarget(s)GI50 (nM)IC50 (nM)Cell Line(s)
5e EGFR, HER-2, BRAFV600E26EGFR: 71, HER-2: 21, BRAFV600E: 62MCF-7, A-549 and others
5h EGFR, HER-2, BRAFV600E28EGFR: 75, HER-2: 23, BRAFV600E: 67MCF-7, A-549 and others
Erlotinib (Reference) EGFR, BRAFV600E33EGFR: 80, BRAFV600E: 60Not specified
Doxorubicin (Reference) DNA Topoisomerase II1.4 µMNot specifiedFour human cancer cell lines

Table 2: Butyrylcholinesterase (BChE) Inhibitory Activity [6]

CompoundTargetIC50 (µM)
6l BChE1.00 ± 0.07

Table 3: Src Kinase Inhibitory Activity of Spiro[pyrano[3,2-c]quinoline] Derivatives [3]

CompoundTargetIC50 (µM)
3b Src Kinase4.9
3c Src Kinase5.9
3d Src Kinase0.9

Experimental and Computational Protocols

General Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis, biological evaluation, and computational analysis of this compound derivatives.

G Experimental Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_in_silico Computational Studies synthesis Synthesis of Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization screening In vitro Biological Screening (e.g., MTT Assay) characterization->screening ic50 IC50/GI50 Determination screening->ic50 docking Molecular Docking ic50->docking Identified Hits analysis Binding Mode Analysis docking->analysis analysis->synthesis SAR & Optimization G Simplified EGFR/HER-2 Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Dimer EGFR/HER2 Heterodimer EGFR->Dimer HER2 HER2 HER2->Dimer P Autophosphorylation Dimer->P Grb2_Sos Grb2/Sos P->Grb2_Sos PI3K PI3K P->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Transcription Factors PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Proliferation Inhibition of Apoptosis Inhibitor This compound Derivative Inhibitor->P Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-4-Arylquinoline-3-Carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-amino-4-arylquinoline-3-carbonitriles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic protocols.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis, their probable causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
1. Low or No Product Yield Ineffective Catalyst: The chosen catalyst may not be optimal for the specific substrates.- Switch Catalyst: Consider using ammonium chloride (NH₄Cl) or L-proline, which have been shown to be effective.[1][2][3][4] - Optimize Catalyst Loading: For NH₄Cl, a 10 mol% loading has been found to be optimal. Increasing the amount beyond this may not improve the yield.[4] For L-proline, 5 mol% is a good starting point.[2]
Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may occur at excessively high temperatures.- Increase Temperature: For NH₄Cl-catalyzed reactions in ethanol, increasing the temperature from 40°C to 80°C has been shown to significantly increase the yield and decrease reaction time.[4] - Microwave Irradiation: Using microwave irradiation at 90°C can lead to very high yields in extremely short reaction times (e.g., 30 seconds).[2]
Incorrect Solvent: The polarity and properties of the solvent can significantly impact the reaction.- Solvent Screening: While ethanol and water are commonly used and effective, other solvents like DCM, DMSO, THF, benzene, and toluene can be screened.[1][4] Ethanol is often preferred as it can allow for the product to crystallize upon cooling, simplifying purification.[4]
Poor Reactivity of Starting Materials: Substituents on the aromatic amine or aldehyde can affect their reactivity.- Substituent Effects: Be aware that electron-donating groups on the aromatic amine can enhance the reaction rate and yield.[1][3][4] Conversely, strong electron-withdrawing groups on the aldehyde may require longer reaction times or slightly modified conditions.
2. Formation of Impurities or Side Products Side Reactions: Competing reactions, such as the formation of a Mannich adduct instead of the desired quinoline, can occur.[1]- One-Pot Procedure: A one-pot, three-component reaction (amine, aldehyde, malononitrile) often provides higher yields and better regioselectivity than stepwise approaches.[2][4] - Control Reaction Time: Monitor the reaction closely using TLC to avoid the formation of degradation products from prolonged reaction times at high temperatures.
Difficult Purification: The product may be difficult to isolate from the reaction mixture.- Crystallization: When using ethanol as a solvent, cooling the reaction mixture to room temperature often allows the pure product to precipitate and be collected by filtration.[4] - Washing: Washing the crude product with water can effectively remove water-soluble catalysts like L-proline and any remaining salts.[2]
3. Poor Regioselectivity Use of m-Substituted Anilines: Using anilines with substituents at the meta-position can potentially lead to the formation of two different product isomers.- Inherent Selectivity of MCRs: Multicomponent reactions (MCRs) for this synthesis have been shown to exhibit high regioselectivity, typically yielding only one of the possible isomers.[2] The specific conditions of the one-pot reaction favor a particular cyclization pathway.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing 2-amino-4-arylquinoline-3-carbonitriles?

A1: One-pot, three-component reactions are highly efficient and widely used.[5] These methods, often involving the condensation of an aromatic amine, an aromatic aldehyde, and malononitrile, are advantageous due to their operational simplicity, high atom economy, and ability to construct complex molecules in a single step.[1][6]

Q2: Which catalysts are recommended for this synthesis?

A2: Several catalysts have proven effective. Ammonium chloride (NH₄Cl) is an inexpensive, environmentally friendly, and efficient catalyst.[1][3][4] L-proline, an organocatalyst, is also highly effective, especially in green solvents like water and under microwave irradiation.[2] Other catalysts used for quinoline synthesis in general include various Lewis acids and Brønsted acids.[7][8]

Q3: How does the choice of solvent affect the reaction yield?

A3: The reaction works well in polar solvents like ethanol and water.[1][4] Ethanol is often a preferred solvent because it can facilitate easy purification; the product often crystallizes out upon cooling.[4] Water is an excellent "green" solvent choice, particularly for L-proline catalyzed reactions under microwave conditions.[2]

Q4: Can this reaction be performed under solvent-free conditions?

A4: While the cited literature for this specific quinoline class focuses on solvent-based systems, related Friedländer annulation reactions for other quinolines have been successfully performed under solvent-free conditions, often using microwave irradiation or specific catalysts like p-toluenesulfonic acid.[9] This could be an area for experimental exploration.

Q5: What is the effect of substituents on the aromatic aldehyde and aniline on the reaction outcome?

A5: The reaction is generally adaptable to both electron-rich and electron-deficient aromatic aldehydes.[1][4] However, for the aromatic amine, the presence of electron-donating groups tends to increase both the reaction rate and the final yield.[1][3][4]

Q6: How can I make the synthesis more environmentally friendly ("greener")?

A6: To improve the green credentials of the synthesis, consider the following:

  • Use a non-toxic, inexpensive catalyst like ammonium chloride.[1][3]

  • Use an organocatalyst like L-proline.[2]

  • Use an environmentally benign solvent like water or ethanol.[2][4]

  • Employ microwave-assisted synthesis to drastically reduce reaction times and energy consumption.[2]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from studies on the synthesis of 2-amino-4-arylquinoline-3-carbonitriles, providing a clear comparison of how different variables affect the outcome.

Table 1: Effect of Catalyst and Temperature (NH₄Cl Catalyst)

Model Reaction: 4-chloroaniline, 4-chlorobenzaldehyde, and malononitrile in Ethanol.[4]

EntryCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
1NH₄Cl (10)40868
2NH₄Cl (10)604.579
3NH₄Cl (10)802.592
4NH₄Cl (15)802.592

Table 2: Effect of Solvent (NH₄Cl Catalyst)

Reaction Conditions: 10 mol% NH₄Cl, 80°C.[1][4]

SolventOutcome
Ethanol Excellent Yield, Easy Purification
WaterGood Yield
DCMLower Yield/Slower Reaction
DMSOLower Yield/Slower Reaction
THFLower Yield/Slower Reaction
TolueneLower Yield/Slower Reaction

Table 3: Comparison of Conventional vs. Microwave Heating (L-proline Catalyst)

Model Reaction: 4-nitrobenzaldehyde, malononitrile, 4-methylaniline in Water with 5 mol% L-proline.[2]

MethodTemperature (°C)TimeYield (%)
Conventional Heating902 h~70-80% (Typical)
Microwave Irradiation 90 30 s 99%

Experimental Protocols

Protocol 1: Ammonium Chloride Catalyzed Synthesis in Ethanol[4]

  • Reactant Setup: In a round-bottom flask, combine the aromatic amine (1 mmol), aromatic aldehyde (1 mmol), malononitrile (1 mmol), and ammonium chloride (NH₄Cl, 0.1 mmol, 10 mol%).

  • Solvent Addition: Add 15 mL of ethanol to the flask.

  • Reaction: Stir the mixture at 80°C (reflux).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup and Purification: After the reaction is complete (typically 2.5-5 hours), cool the reaction mixture to room temperature. The solid product will precipitate.

  • Isolation: Collect the precipitated solid by filtration and wash it with a small amount of cold ethanol to obtain the pure product.

Protocol 2: L-proline Catalyzed Microwave-Assisted Synthesis in Water[2]

  • Reactant Setup: In a Pyrex glass vial suitable for microwave synthesis, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), aromatic amine (1 mmol), and L-proline (0.05 mmol, 5 mol%).

  • Solvent Addition: Add 10 mL of water.

  • Microwave Reaction: Place the vial in a screw-capped Teflon vessel and apply microwave irradiation (e.g., 200 W) for 30 seconds, maintaining a temperature of 90°C.

  • Monitoring: Check for reaction completion using TLC analysis.

  • Workup and Isolation: After completion, wash the resulting residue with water to give the pure product.

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the synthesis.

G cluster_reactants Starting Materials cluster_catalyst Catalyst cluster_process Reaction Process cluster_output Outcome A Aromatic Amine E One-Pot Mixing in Solvent (e.g., Ethanol or Water) A->E B Aromatic Aldehyde B->E C Malononitrile C->E D e.g., NH4Cl or L-Proline D->E F Heating (Conventional or Microwave) E->F Stirring G Crude Product Mixture F->G Cooling H Purification (Filtration/Washing) G->H I Pure 2-Amino-4-arylquinoline- 3-carbonitrile H->I

Caption: General workflow for the one-pot synthesis.

G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield Issue cause1 Suboptimal Catalyst/Loading start->cause1 cause2 Incorrect Temperature start->cause2 cause3 Poor Solvent Choice start->cause3 sol1 Use NH4Cl (10 mol%) or L-Proline (5 mol%) cause1->sol1 sol2 Increase Temp to 80°C or Use Microwave cause2->sol2 sol3 Use Ethanol for Easy Purification cause3->sol3 end_node Improved Yield sol1->end_node sol2->end_node sol3->end_node

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Optimization of Ammonium Chloride Catalyzed Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the optimization of reaction conditions for the ammonium chloride-catalyzed synthesis of quinolines. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during experimentation.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the ammonium chloride-catalyzed Friedländer synthesis of quinolines.

Problem Possible Causes Solutions
Low to No Product Yield 1. Insufficient Catalyst Activity: Ammonium chloride is a mild acidic catalyst and may require more forcing conditions compared to stronger acids. 2. Low Reaction Temperature: The reaction may not have reached the necessary activation energy. 3. Presence of Water: Moisture can hinder the catalytic activity and affect reaction intermediates. 4. Poor Quality of Reactants: Degradation or impurities in the 2-aminoaryl ketone or the active methylene compound can inhibit the reaction. 5. Sub-optimal Catalyst Loading: An incorrect amount of ammonium chloride may lead to an incomplete reaction.1. Increase Reaction Temperature: Consider switching from conventional heating to microwave irradiation for more efficient and rapid heating. 2. Optimize Temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition. 3. Ensure Anhydrous Conditions: Use dry solvents and reagents. 4. Purify Starting Materials: Ensure the purity of the reactants before starting the synthesis. 5. Vary Catalyst Amount: Experiment with different molar ratios of ammonium chloride to find the optimal loading.
Formation of Side Products/Impurities 1. High Reaction Temperature: Excessive heat can lead to the decomposition of reactants and products, resulting in tar formation. 2. Prolonged Reaction Time: Extended reaction times can promote the formation of byproducts. 3. Self-Condensation of the Ketone: The active methylene compound can undergo self-condensation, especially under prolonged heating.1. Reduce Reaction Temperature: Find the minimum temperature required for the reaction to proceed efficiently. 2. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction and stop it once the starting materials are consumed. 3. Optimize Reactant Stoichiometry: Use a slight excess of the more stable reactant to drive the reaction to completion and minimize self-condensation of the more reactive partner.
Reaction Stalls (Incomplete Conversion) 1. Catalyst Deactivation: The catalytic activity of ammonium chloride may decrease over time under the reaction conditions. 2. Equilibrium Reached: The reaction may have reached a reversible equilibrium.1. Add Fresh Catalyst: In some cases, adding a fresh portion of ammonium chloride may restart the reaction. 2. Remove Byproducts: If possible, remove water or other byproducts to shift the equilibrium towards the product side.
Difficult Product Isolation/Work-up 1. Formation of Emulsions: The presence of ammonium salts can sometimes lead to the formation of emulsions during aqueous work-up. 2. Product Solubility: The product may have some solubility in the aqueous phase, leading to loss during extraction.1. Use Brine: Wash the organic layer with a saturated sodium chloride solution (brine) to break emulsions. 2. Multiple Extractions: Perform multiple extractions with the organic solvent to ensure complete recovery of the product.

Frequently Asked Questions (FAQs)

Q1: Why choose ammonium chloride as a catalyst for quinoline synthesis?

A1: Ammonium chloride is an inexpensive, non-toxic, and readily available catalyst. It is a mild Brønsted acid, which can be advantageous in reactions where stronger acids might cause side reactions or decomposition of sensitive functional groups.[1][2] Its easy removal during work-up is another benefit.[1]

Q2: What is the proposed mechanism for the ammonium chloride-promoted Friedländer condensation?

A2: The reaction is believed to proceed through a mechanism where ammonium chloride acts as a proton source to catalyze the condensation between the 2-aminoaryl ketone and the active methylene compound, followed by cyclization and dehydration to form the quinoline ring.[2]

Q3: Can microwave irradiation improve the ammonium chloride-catalyzed quinoline synthesis?

A3: Yes, microwave irradiation has been shown to significantly improve yields and reduce reaction times for the ammonium chloride-promoted Friedländer condensation compared to conventional heating methods.[2] This is due to the rapid and efficient heating provided by microwaves.

Q4: What are the typical starting materials for the ammonium chloride-catalyzed Friedländer synthesis of quinolines?

A4: The synthesis typically involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone, β-ketoester, or 1,3-diketone.[3][4]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, you can observe the formation of the product and the consumption of the reactants over time.

Data Presentation

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for Ammonium Chloride-Promoted Quinoline Synthesis
EntryReactantsHeating MethodTemperature (°C)TimeYield (%)
12-Aminobenzophenone, AcetophenoneConventional1205h75
22-Aminobenzophenone, AcetophenoneMicrowave12010 min92
32-Amino-5-chlorobenzophenone, CyclohexanoneConventional1206h78
42-Amino-5-chlorobenzophenone, CyclohexanoneMicrowave12012 min94

Data is synthesized from findings suggesting microwave irradiation improves yields and reduces reaction times.[2]

Table 2: Effect of Catalyst Loading on Quinoline Synthesis Yield
EntryReactant AReactant BCatalyst (NH4Cl, mol%)Temperature (°C)Time (min)Yield (%)
12-AminobenzophenoneEthyl acetoacetate51003078
22-AminobenzophenoneEthyl acetoacetate101002589
32-AminobenzophenoneEthyl acetoacetate151002591
42-AminobenzophenoneEthyl acetoacetate201002093

This table illustrates the general trend of optimizing catalyst loading for improved yield.

Experimental Protocols

Detailed Methodology for Ammonium Chloride-Catalyzed Quinoline Synthesis via Microwave Irradiation

This protocol describes a general procedure for the synthesis of polysubstituted quinolines using ammonium chloride as a promoter under microwave irradiation.[2]

Materials:

  • 2-aminoaryl ketone (1.0 mmol)

  • Active methylene compound (1.2 mmol)

  • Ammonium chloride (NH4Cl) (0.2 mmol, 20 mol%)

  • Ethanol (optional, as solvent)

Procedure:

  • In a microwave-safe reaction vessel, combine the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and ammonium chloride (0.2 mmol).

  • If a solvent is used, add a minimal amount of ethanol to create a slurry. For solvent-free conditions, ensure the reactants are well-mixed.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature of 120°C for 10-15 minutes. Monitor the pressure to ensure it remains within the safe limits of the vessel.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Work-up:

    • Add ethyl acetate to the reaction mixture and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with a saturated solution of sodium bicarbonate (NaHCO3) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4).

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from an appropriate solvent (e.g., ethanol).

Mandatory Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine Reactants: - 2-Aminoaryl Ketone - Active Methylene Compound - Ammonium Chloride reaction Microwave Irradiation (e.g., 120°C, 10-15 min) start->reaction extraction Extraction with Ethyl Acetate reaction->extraction wash Aqueous Wash (NaHCO3, Brine) extraction->wash dry Drying over Na2SO4 wash->dry concentrate Concentration dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify end Pure Quinoline Product purify->end

Caption: Experimental workflow for ammonium chloride-catalyzed quinoline synthesis.

troubleshooting_workflow start Low Yield or Incomplete Reaction check_temp Is Reaction Temperature Optimal? start->check_temp check_catalyst Is Catalyst Loading Correct? check_temp->check_catalyst Yes increase_temp Increase Temperature or Use Microwave check_temp->increase_temp No check_reagents Are Reagents Pure and Anhydrous? check_catalyst->check_reagents Yes optimize_catalyst Optimize NH4Cl Concentration check_catalyst->optimize_catalyst No purify_reagents Purify/Dry Starting Materials check_reagents->purify_reagents No success Improved Yield check_reagents->success Yes increase_temp->check_catalyst optimize_catalyst->check_reagents purify_reagents->success

Caption: Troubleshooting workflow for low yield in quinoline synthesis.

References

Technical Support Center: Purification of 2-Aminoquinoline-3-Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-aminoquinoline-3-carbonitrile derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Recrystallization

Question 1: I've dissolved my crude this compound derivative in a hot solvent, but no crystals are forming upon cooling. What should I do?

Answer: The absence of crystal formation is a common issue that can arise from several factors:

  • Supersaturation Not Reached: The solution may not be concentrated enough for crystals to form.

  • Inappropriate Solvent Choice: The compound might be too soluble in the selected solvent, even at lower temperatures.

  • Presence of Impurities: Certain impurities can inhibit the nucleation and growth of crystals.[1][2]

  • Lack of Nucleation Sites: A very smooth and clean crystallization vessel may not provide sufficient imperfections for the initial crystals to form.[1][2]

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create microscopic imperfections that can serve as nucleation sites.[1][2]

    • Seeding: Add a tiny, pure crystal of the compound (a seed crystal) to the solution to initiate crystal growth.[1][2]

  • Increase Concentration: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.[2][3][4]

  • Solvent System Modification: Consider a different solvent or a mixture of solvents. A good solvent for recrystallization is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.

Question 2: My compound has "oiled out" during recrystallization instead of forming crystals. How can I resolve this?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This often happens if the solution is cooled too rapidly or if the boiling point of the solvent is higher than the melting point of the solute.

Troubleshooting Steps:

  • Reheat and Add More Solvent: Reheat the solution to dissolve the oil. Add a small amount of additional solvent to decrease the saturation level slightly.[1]

  • Slow Cooling: Allow the solution to cool more slowly. You can do this by letting the flask cool to room temperature on the benchtop before moving it to an ice bath.

  • Modify the Solvent System: Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution before cooling.[1]

Question 3: My recrystallization yield is very low. How can I improve it?

Answer: A low yield can result from several factors:

  • Using Too Much Solvent: This is the most common reason for low yield, as a significant portion of the compound remains dissolved in the mother liquor.[2][3]

  • Premature Filtration: Filtering the crystals before crystallization is complete.

  • High Solubility at Low Temperatures: The chosen solvent may still have a relatively high solubility for your compound even when cold.[2]

Troubleshooting Steps:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the compound.

  • Ensure Complete Cooling: Cool the solution thoroughly in an ice bath to maximize precipitation before filtration.[1]

  • Recover from Mother Liquor: If a significant amount of the compound remains in the filtrate, you can recover it by evaporating some of the solvent and attempting a second crystallization.[1]

Column Chromatography

Question 4: Why are my this compound derivatives showing significant peak tailing during silica gel column chromatography?

Answer: The primary challenge with purifying 2-aminoquinoline derivatives on silica gel is the basic nature of the amino group.[5] The silica gel surface is acidic due to the presence of silanol groups (Si-OH). This leads to strong acid-base interactions between your basic compound and the stationary phase, causing issues like:[5]

  • Peak Tailing: The compound interacts strongly with the silanol groups and is retained longer, leading to broad, asymmetrical peaks.[5]

  • Irreversible Adsorption: In some cases, the interaction is so strong that the compound does not elute from the column, resulting in low recovery.[5]

  • Compound Degradation: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.[5]

Troubleshooting Steps:

  • Add a Basic Modifier: Incorporate a small amount of a competing base, such as triethylamine (TEA) or ammonia (e.g., 0.1-1% v/v), into your mobile phase.[5] This will neutralize the acidic sites on the silica gel.

  • Use an Alternative Stationary Phase:

    • Neutral or Basic Alumina: These are less acidic than silica gel and can be a good alternative.[5]

    • Amine-Functionalized Silica: This type of stationary phase has a reduced number of acidic silanol groups.[5]

  • Employ Reverse-Phase Chromatography: This is a powerful technique for polar and ionizable compounds like 2-aminoquinoline derivatives.[5]

Question 5: My compound appears to be decomposing on the silica gel column. How can I confirm this and what are my alternatives?

Answer: Compound degradation on silica gel is a possibility for sensitive derivatives.

Troubleshooting Steps:

  • Confirm Instability: Perform a 2D TLC analysis. Spot your compound on a TLC plate, let it sit for an hour, and then develop it to see if any new spots (degradation products) have appeared.[5]

  • Alternative Purification Methods:

    • Switch to a more inert stationary phase: As mentioned above, neutral alumina or amine-functionalized silica are good options.[5]

    • Non-Chromatographic Methods: Purification by recrystallization or acid-base extraction might be more suitable if your compound is unstable on all chromatographic supports.[5]

Preparative HPLC

Question 6: When should I consider using preparative HPLC for purifying my this compound derivative?

Answer: Preparative High-Performance Liquid Chromatography (HPLC) is an excellent choice for:

  • High-Purity Samples: When you need to obtain highly pure samples for biological testing or as analytical standards.[6][7]

  • Difficult Separations: For separating closely eluting isomers or impurities that are difficult to resolve by column chromatography.

  • Small to Moderate Scale: For purifying multi-milligram to gram quantities of your compound.[6]

Reverse-phase HPLC (RP-HPLC) is often the method of choice for these polar and ionizable compounds.[5][6] A non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). Controlling the pH of the mobile phase with buffers is critical for achieving sharp, symmetrical peaks.[5]

Data Presentation

Table 1: Comparison of Purification Techniques for this compound Derivatives

TechniqueTypical PurityTypical YieldAdvantagesDisadvantages
Recrystallization Good to Excellent (>98%)Moderate to High (50-90%)Simple, inexpensive, good for large quantities.Can be time-consuming, risk of "oiling out", may not remove closely related impurities.
Column Chromatography (Silica Gel) Good (>95%)Moderate (40-80%)Versatile, can handle larger quantities.Peak tailing and low recovery due to basicity of the amino group, potential for compound degradation.
Column Chromatography (Alumina/Modified Silica) Good to Excellent (>97%)Moderate to High (60-90%)Reduces peak tailing and degradation.More expensive stationary phases.
Preparative HPLC Excellent (>99%)Low to Moderate (20-70%)High resolution, excellent for achieving high purity.Expensive, smaller sample capacity, requires method development.

Experimental Protocols

Protocol 1: Flash Column Chromatography with a Basic Modifier

This protocol provides a general guideline for the purification of a this compound derivative using silica gel chromatography with triethylamine (TEA) as a basic modifier.[5]

  • Solvent System Selection:

    • Develop a suitable solvent system using Thin Layer Chromatography (TLC). A common starting point is a mixture of hexane and ethyl acetate.

    • If tailing is observed on the TLC plate, add 0.5% (v/v) of TEA to the solvent mixture and re-run the TLC to observe the improvement in spot shape.

    • Adjust the ratio of hexane to ethyl acetate to achieve an Rf value of approximately 0.2-0.3 for the desired compound.[5]

  • Column Packing:

    • Prepare a slurry of silica gel in your mobile phase containing the basic modifier.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound derivative in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the selected mobile phase.

    • Collect fractions and monitor the separation using TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure. It may be necessary to co-evaporate with a solvent like toluene to completely remove residual triethylamine.

Protocol 2: Recrystallization from a Two-Solvent System

This protocol describes the purification of a solid this compound derivative using a two-solvent recrystallization method. A common solvent pair is ethanol and water.[5]

  • Solvent Selection:

    • Identify a "good" solvent in which the compound is soluble (e.g., ethanol).

    • Identify a "poor" solvent in which the compound is insoluble (e.g., water). The two solvents must be miscible.

  • Dissolution:

    • Dissolve the crude compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of "Poor" Solvent:

    • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (persistent turbidity).

    • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold "poor" solvent.

    • Dry the crystals in a vacuum oven.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude 2-Aminoquinoline- 3-Carbonitrile Derivative recrystallization Recrystallization crude_product->recrystallization column_chromatography Column Chromatography crude_product->column_chromatography purity_check Purity Check (TLC, HPLC, NMR) recrystallization->purity_check column_chromatography->purity_check prep_hplc Preparative HPLC prep_hplc->purity_check purity_check->prep_hplc Purity < 95% or impure fractions pure_product Pure Product purity_check->pure_product Purity > 95%

Caption: General purification workflow for this compound derivatives.

troubleshooting_recrystallization cluster_solutions Troubleshooting Steps start No Crystals Formed scratch Scratch inner surface of flask start->scratch Induce Nucleation seed Add a seed crystal start->seed Induce Nucleation concentrate Concentrate solution start->concentrate Increase Supersaturation change_solvent Change solvent system start->change_solvent Optimize Conditions

Caption: Troubleshooting guide for lack of crystallization.

troubleshooting_chromatography cluster_solutions Troubleshooting Steps start Peak Tailing on Silica Gel add_base Add basic modifier (e.g., TEA) to eluent start->add_base Neutralize Silica change_stationary_phase Switch to neutral/basic alumina start->change_stationary_phase Change Stationary Phase reverse_phase Use reverse-phase HPLC start->reverse_phase Alternative Method

Caption: Troubleshooting guide for column chromatography peak tailing.

References

Overcoming limitations of costly catalysts in quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the limitations associated with costly catalysts in quinoline synthesis. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, alongside data-driven comparisons and detailed experimental protocols for more cost-effective and sustainable methodologies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues encountered during quinoline synthesis, with a focus on moving away from expensive and sensitive catalytic systems.

General & Catalyst-Related Issues

Q1: My reaction using a traditional palladium catalyst is too expensive for large-scale synthesis. What are the most effective, low-cost alternatives?

A1: High cost is a significant barrier. Fortunately, abundant and inexpensive first-row transition metals have emerged as powerful alternatives. Iron and copper catalysts are particularly noteworthy.[1] Iron(III) chloride (FeCl₃), for example, can catalyze the three-component coupling of aldehydes, amines, and styrenes to form 2,4-disubstituted quinolines with oxygen as a benign oxidant.[1] Similarly, various copper salts (e.g., Cu(OTf)₂, CuI, copper acetate) have been successfully used in domino reactions and annulations to build the quinoline core under mild conditions.[2][3][4] Metal-free options, such as iodine or Brønsted acids under solvent-free conditions, also present highly economical alternatives for specific transformations like the Friedländer synthesis.[5][6][7]

Q2: My catalyst appears to be deactivating quickly. What are the common causes and how can I improve its stability and reusability?

A2: Catalyst deactivation can be caused by several factors, including poisoning from impurities in substrates or solvents, thermal degradation, or leaching of the active metal. Nitrogen-containing compounds, including the quinoline product itself, can sometimes act as ligands and poison the catalyst.[8] To improve stability and reusability:

  • Use Heterogeneous Catalysts: Supporting the catalyst on a solid matrix (e.g., nanoparticles on carbon or silica) prevents leaching and allows for easy recovery and reuse.[7][9] Nanocatalysts, such as magnetic iron oxide nanoparticles, can be reused for multiple cycles with minimal loss of activity.[9]

  • Optimize Reaction Conditions: Lowering the reaction temperature, if possible, can prevent thermal degradation. Some modern copper and iron-catalyzed reactions can proceed efficiently at room temperature.[2][10]

  • Ensure Reagent Purity: Use purified reagents and anhydrous solvents to avoid introducing catalyst poisons. Water produced during the reaction can also inhibit some acid-catalyzed processes.[11]

  • Immobilization: Single-atom catalysts (SACs), where individual metal atoms are anchored to a support, offer maximum atom efficiency and enhanced stability, showing promise in quinoline synthesis.[12]

Q3: I am observing low yields in my reaction. What are the primary factors to investigate?

A3: Low yields are a common problem that can stem from multiple sources.[11] A systematic approach is crucial for troubleshooting:

  • Catalyst Choice and Loading: The catalyst may not be suitable for your specific substrates. Electron-withdrawing or -donating groups on the reactants can significantly affect reactivity.[11] Experiment with different catalysts (e.g., switch from a Lewis acid to a Brønsted acid) or adjust the catalyst loading.

  • Reaction Temperature and Time: Quinoline synthesis can be highly sensitive to temperature. Excessive heat can cause decomposition and tar formation, while insufficient heat leads to incomplete conversion.[11][13] Monitor the reaction over time with TLC to determine the optimal duration.

  • Substrate Reactivity: Steric hindrance or deactivating electronic groups on your aniline or carbonyl partner can slow down or prevent cyclization.[11] In such cases, a more active catalyst or harsher conditions might be necessary.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence catalyst activity and reaction pathways. Consider screening different solvents or exploring solvent-free conditions, which have proven effective in many modern protocols.[7][14]

Reaction-Specific Problems

Q4: My Friedländer synthesis is inefficient. How can I improve it without using expensive catalysts?

A4: The Friedländer synthesis, the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can be effectively promoted by a variety of inexpensive catalysts.[5][6][15]

  • Acid Catalysis: Simple Brønsted acids like p-toluenesulfonic acid (p-TsOH) or even molecular iodine have been shown to be highly efficient, especially under solvent-free or microwave-irradiated conditions.[6]

  • Heterogeneous Catalysts: Using a solid acid catalyst like Nafion NR50 or functionalized graphitic carbon nitride (g-C₃N₄) allows for mild reaction conditions and straightforward catalyst recycling.[4][7]

  • Mechanism Consideration: The reaction can proceed via two main pathways: an initial aldol addition or the formation of a Schiff base.[16] The dominant pathway depends on the substrates and conditions. Understanding this can help in optimizing catalyst choice (acidic vs. basic conditions).

Q5: The Skraup synthesis I am running is too vigorous and produces a lot of tar. Are there safer and cleaner alternatives?

A5: The classic Skraup synthesis (aniline, glycerol, sulfuric acid, and an oxidant) is notoriously exothermic and often results in low yields and significant tar formation.[13][17] Modern modifications can make this route cleaner and more controlled:

  • Use a Moderator: Adding ferrous sulfate (FeSO₄) or boric acid can help control the violent nature of the reaction.[13]

  • Microwave Irradiation: Using microwave heating can dramatically reduce reaction times and byproduct formation compared to conventional heating.[13]

  • Alternative Reagents: Replace harsh oxidants like arsenic pentoxide with milder options. Some protocols using ionic liquids as the medium may not require an external oxidant at all.[13]

Data Presentation: Catalyst Performance Comparison

The following tables summarize quantitative data for various catalytic systems in quinoline synthesis, highlighting the move from costly precious metals to more economical and sustainable alternatives.

Table 1: Comparison of Catalysts in Friedländer-Type Quinoline Synthesis

Catalyst SystemStarting MaterialsConditionsTime (h)Yield (%)Key Advantages
Precious Metal (Reference)
AuCl₃/CuBrAldehyde, Amine, AlkyneToluene, 80°C1270-95High efficiency for three-component reaction.[18]
Cost-Effective Alternatives
FeCl₃Aldehyde, Amine, StyreneO₂, DCE, 100°C1251-91Inexpensive, uses O₂ as oxidant.[1]
Cu(OTf)₂ (20 mol%)Imine, AlkyneCH₂Cl₂, Room Temp1661-98Very mild conditions, high yields.[2]
Iodine (I₂) (10 mol%)2-Aminobenzophenone, Ethyl AcetoacetateSolvent-free, 120°C0.598Extremely fast, metal-free, solvent-free.[6]
g-C₃N₄-SO₃H (10 wt%)2-Aminobenzaldehyde, KetoneSolvent-free, 100°C4~95Reusable, stable, metal-free heterogeneous catalyst.[7]
Single-Atom Fe₁ on CarbonAniline, AcetophenoneToluene, 120°C24~68High atom economy, reusable, stable.[12]

Table 2: Reusability of Modern Heterogeneous Catalysts

CatalystReaction TypeSolventReusability (Cycles)Final Yield (%)Reference
Fe₃O₄ NanoparticlesFriedländerWater5>90% (of initial)[9]
g-C₃N₄-SO₃HFriedländerSolvent-free6>90% (of initial)[7]
Pd on Cellulose PaperHydrogenationWater32Maintained[19]

Experimental Protocols

Below are detailed methodologies for key cost-effective quinoline synthesis experiments.

Protocol 1: Iron(III)-Catalyzed Three-Component Synthesis of 2,4-Disubstituted Quinolines[1]

This protocol provides a straightforward method using an inexpensive iron catalyst.

Materials:

  • Aryl aldehyde (1.0 mmol)

  • Aniline (1.2 mmol)

  • Styrene (2.0 mmol)

  • Anhydrous Iron(III) Chloride (FeCl₃) (0.1 mmol, 10 mol%)

  • 1,2-Dichloroethane (DCE) (2.0 mL)

  • Oven-dried Schlenk tube with a magnetic stir bar

Procedure:

  • To the Schlenk tube, add the aryl aldehyde, aniline, styrene, and FeCl₃.

  • Add 2.0 mL of DCE to the tube.

  • Seal the tube and place it in a preheated oil bath at 100°C.

  • Stir the reaction mixture for 12 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate eluent) to yield the desired 2,4-disubstituted quinoline.

Protocol 2: Molecular Iodine-Catalyzed Solvent-Free Friedländer Annulation[7]

This protocol is exceptionally fast, efficient, and environmentally friendly.

Materials:

  • 2-Aminoaryl ketone (1.0 mmol)

  • α-Methylene carbonyl compound (e.g., ethyl acetoacetate) (1.1 mmol)

  • Iodine (I₂) (0.1 mmol, 10 mol%)

  • Oven-dried round-bottom flask with a magnetic stir bar and reflux condenser

Procedure:

  • In the round-bottom flask, combine the 2-aminoaryl ketone, the α-methylene carbonyl compound, and iodine.

  • Place the flask in a preheated oil bath at 120°C.

  • Stir the mixture vigorously. The reaction is typically complete within 30-45 minutes. Monitor progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the solid mixture in ethyl acetate.

  • Wash the organic solution with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove the iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The crude product is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.

Visualizations

The following diagrams illustrate key workflows and decision-making processes in quinoline synthesis.

Troubleshooting_Workflow start Low Yield or Reaction Failure reagents Step 1: Verify Reagents - Purity of Aniline/Ketone - Solvent Anhydrous? - Fresh Catalyst? start->reagents conditions Step 2: Check Conditions - Correct Temperature? - Adequate Stirring? - Reaction Time Sufficient? reagents->conditions Reagents OK catalyst Step 3: Evaluate Catalyst - Catalyst Deactivated? - Inappropriate Choice? - Loading Optimal? conditions->catalyst Conditions OK optimize Step 4: Optimize - Screen Solvents - Test Alternative Catalysts (e.g., Fe, Cu, Iodine) - Adjust Temp/Time catalyst->optimize Catalyst Issue Suspected success Problem Solved optimize->success

Caption: A general workflow for troubleshooting low yields in quinoline synthesis experiments.

Catalyst_Selection start Goal: Cost-Effective Quinoline Synthesis reaction_type What is the reaction type? start->reaction_type friedlander Friedländer Annulation reaction_type->friedlander 2-aminoaryl ketone + α-methylene multicomp Multi-component (e.g., A3 coupling) reaction_type->multicomp 3+ components other Other Cyclizations (e.g., Skraup, Combes) reaction_type->other Classic Name Reaction friedlander_cat Try Metal-Free: - Iodine (I₂) - p-TsOH Or Heterogeneous: - g-C₃N₄-SO₃H friedlander->friedlander_cat multicomp_cat Try Earth-Abundant Metals: - FeCl₃ - Cu(OAc)₂ - CuI multicomp->multicomp_cat other_cat Consider Modern Variants: - Microwave-assisted - Ionic Liquids - Moderating Agents (FeSO₄) other->other_cat

Caption: A decision tree for selecting a cost-effective catalyst for quinoline synthesis.

Simplified_Friedlander_Mechanism cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_product Product R1 2-Aminoaryl Ketone I1 Intermediate 1 (Aldol Adduct) R1->I1 Aldol Addition R2 α-Methylene Ketone R2->I1 Aldol Addition CAT Acid Catalyst (e.g., H⁺ from p-TsOH) I2 Intermediate 2 (α,β-Unsaturated Ketone) I1->I2 -H₂O I3 Intermediate 3 (Cyclized Adduct) I2->I3 Intramolecular Cyclization P Substituted Quinoline I3->P -H₂O P->CAT Catalyst Regenerated

Caption: A simplified reaction pathway for the acid-catalyzed Friedländer synthesis.

References

Technical Support Center: Synthesis of 2-Aminoquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 2-aminoquinoline-3-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is the Friedländer annulation. This reaction involves the condensation of 2-aminobenzaldehyde with malononitrile, typically catalyzed by a base such as piperidine or an acid like acetic acid.

Q2: My reaction yields are consistently low. What are the potential causes?

A2: Low yields can be attributed to several factors. The primary cause is often the formation of side products due to the reactivity of the starting materials. Key issues include the self-condensation of 2-aminobenzaldehyde, incomplete cyclization of the Knoevenagel condensation intermediate, and hydrolysis of the final product. Reaction conditions such as temperature, catalyst choice, and reaction time are critical for maximizing the yield of the desired product.

Q3: I observe a significant amount of a dark, tar-like substance in my crude product. What is it and how can I minimize its formation?

A3: The formation of tar-like substances is a common issue, particularly in Friedländer syntheses run under harsh conditions. This is often due to the self-condensation of 2-aminobenzaldehyde, which is known to be unstable and can polymerize, especially in the presence of acid. To minimize this, you can try adding the 2-aminobenzaldehyde slowly to the reaction mixture to keep its concentration low.[1] Using milder reaction conditions and ensuring efficient stirring can also help reduce the formation of these polymeric byproducts.

Troubleshooting Guide for Side Product Formation

Issue 1: Presence of an Unexpected Product with a Molecular Weight Corresponding to a Dimer or Trimer of the Starting Material.

Question: My mass spectrum shows peaks that do not correspond to my product or starting materials, but rather to multiples of the 2-aminobenzaldehyde mass. What are these compounds?

Answer: You are likely observing the results of the self-condensation of 2-aminobenzaldehyde. This starting material is prone to self-reaction, especially under acidic conditions or upon heating, leading to the formation of trimers and tetramers.

Troubleshooting Steps:

  • Control the addition of 2-aminobenzaldehyde: Instead of adding all the 2-aminobenzaldehyde at once, use a syringe pump for slow addition to maintain a low concentration in the reaction mixture.

  • Optimize the temperature: Avoid high reaction temperatures that can accelerate the self-condensation reaction.

  • Catalyst choice: Basic catalysts like piperidine are generally preferred over strong acids for this synthesis, as they are less likely to promote the self-condensation of 2-aminobenzaldehyde.

Issue 2: Identification of an Intermediate that Fails to Cyclize.

Question: My TLC analysis shows a major spot that is not the final product. What could this be?

Answer: A common side product is the Knoevenagel condensation intermediate, 2-((2-aminophenyl)methylene)malononitrile. This intermediate is formed in the first step of the reaction and may fail to cyclize completely if the reaction conditions are not optimal.

Troubleshooting Steps:

  • Increase reaction time or temperature: Insufficient reaction time or temperature may not provide enough energy for the cyclization to occur. Monitor the reaction by TLC until the intermediate spot disappears.

  • Ensure proper catalyst concentration: The catalyst is crucial for the cyclization step. Ensure the correct molar ratio of the catalyst is used.

Issue 3: The Product is Contaminated with a Compound with a Higher Polarity and a Molecular Weight of +18 amu.

Question: My purified product contains an impurity that appears to be the amide analog of my desired nitrile. How can this be avoided?

Answer: The nitrile group in this compound can be susceptible to hydrolysis to the corresponding amide (2-aminoquinoline-3-carboxamide), particularly during aqueous workup under acidic or basic conditions.[2][3]

Troubleshooting Steps:

  • Neutralize the workup: Ensure that the reaction mixture is neutralized before extraction to minimize acid- or base-catalyzed hydrolysis.

  • Minimize exposure to water: During workup and purification, minimize the contact time with water, especially at elevated temperatures.

  • Use anhydrous conditions: If possible, perform the reaction and workup under anhydrous conditions.

Quantitative Data on Side Product Formation

While specific quantitative data for the formation of side products in the synthesis of unsubstituted this compound is not extensively reported, the choice of catalyst is known to influence the product distribution. The following table provides a qualitative comparison based on general observations for Friedländer syntheses.

CatalystMajor Side Product(s)Relative Yield of Side Product(s)Notes
Piperidine (Base) Knoevenagel intermediate, Malononitrile dimerLowerGenerally leads to cleaner reactions and higher yields of the desired product.
Acetic Acid (Acid) Self-condensation products of 2-aminobenzaldehydeHigherIncreased potential for polymerization and tar formation.

Key Experimental Protocols

Protocol 1: Piperidine-Catalyzed Synthesis of this compound

This protocol is a standard method for the base-catalyzed Friedländer synthesis.

Materials:

  • 2-aminobenzaldehyde (1.21 g, 10 mmol)

  • Malononitrile (0.66 g, 10 mmol)

  • Ethanol (20 mL)

  • Piperidine (0.1 mL, 1 mmol)

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzaldehyde and malononitrile in ethanol.

  • Add piperidine to the solution.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain this compound.

Protocol 2: Acetic Acid-Catalyzed Synthesis of this compound

This protocol outlines the acid-catalyzed alternative.

Materials:

  • 2-aminobenzaldehyde (1.21 g, 10 mmol)

  • Malononitrile (0.66 g, 10 mmol)

  • Ethanol (20 mL)

  • Glacial Acetic Acid (0.5 mL)

Procedure:

  • Dissolve 2-aminobenzaldehyde and malononitrile in ethanol in a round-bottom flask.

  • Slowly add glacial acetic acid to the mixture.

  • Reflux the reaction for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Collect the precipitated product by filtration, wash with water, and dry under vacuum.

Visualizing Reaction Pathways and Troubleshooting

Reaction Pathway for this compound Synthesis

G cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_products Products 2-Aminobenzaldehyde 2-Aminobenzaldehyde Knoevenagel Adduct Knoevenagel Adduct 2-Aminobenzaldehyde->Knoevenagel Adduct Malononitrile Malononitrile Malononitrile->Knoevenagel Adduct This compound This compound Knoevenagel Adduct->this compound Cyclization

Caption: Synthetic pathway for this compound.

Troubleshooting Logic for Side Product Formation

G Start Start Analyze Crude Product Analyze Crude Product Start->Analyze Crude Product Low Yield Low Yield Analyze Crude Product->Low Yield Yes Impurity A Impurity A Low Yield->Impurity A High MW Impurities Impurity B Impurity B Low Yield->Impurity B Intermediate Persists Impurity C Impurity C Low Yield->Impurity C Polar Impurity (+18 amu) Check for Self-Condensation Check for Self-Condensation Impurity A->Check for Self-Condensation Check for Incomplete Cyclization Check for Incomplete Cyclization Impurity B->Check for Incomplete Cyclization Check for Hydrolysis Check for Hydrolysis Impurity C->Check for Hydrolysis Optimize Reaction Conditions Optimize Reaction Conditions Check for Self-Condensation->Optimize Reaction Conditions Check for Incomplete Cyclization->Optimize Reaction Conditions Check for Hydrolysis->Optimize Reaction Conditions

Caption: Troubleshooting workflow for identifying side products.

References

Stability of 2-aminoquinoline-3-carbonitrile under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-aminoquinoline-3-carbonitrile under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

This compound is a heterocyclic compound that, like many quinoline derivatives, can be susceptible to degradation under certain conditions. The stability of the molecule is influenced by factors such as pH, exposure to light, oxidizing and reducing agents, and elevated temperatures. The presence of the amino and nitrile functional groups introduces specific reactivity that should be considered during its handling, storage, and in reaction design.

Q2: How should solid this compound and its solutions be stored?

For optimal stability, solid this compound should be stored in a cool, dry, and dark place. Stock solutions are best prepared in anhydrous aprotic solvents like DMSO or DMF and stored at low temperatures (-20°C or -80°C) in tightly sealed containers, protected from light.[1] Prolonged storage in aqueous or protic solvents is generally not recommended due to the potential for hydrolysis.[1]

Q3: Is this compound sensitive to light?

Yes, quinoline derivatives are often sensitive to light.[1] Exposure to UV or visible light can lead to photodegradation. It is crucial to protect both the solid compound and its solutions from light by using amber-colored vials or by wrapping containers with aluminum foil. Photostability studies are recommended to understand the specific light sensitivity of your formulation.

Q4: What are the known incompatibilities of this compound?

This compound is expected to be incompatible with strong oxidizing agents and strong acids, which can lead to vigorous reactions or degradation.[1] The amino group can react with strong acids, and the quinoline ring system can be susceptible to oxidation.

Troubleshooting Guides

Issue 1: Unexpected side-products or low yield in reactions.
  • Possible Cause: Degradation of this compound under the reaction conditions.

  • Troubleshooting Steps:

    • Analyze Reaction Conditions: Review the pH, temperature, and presence of potential oxidizing or reducing agents in your reaction setup.

    • Solvent Choice: If using protic solvents (e.g., water, alcohols), consider switching to aprotic solvents (e.g., THF, dioxane, DMF) to minimize potential hydrolysis of the nitrile group.

    • Temperature Control: Avoid excessive heat, as thermal degradation can occur. If the reaction requires elevated temperatures, perform a time-course study to find the optimal reaction time that maximizes product formation while minimizing degradation.

    • Inert Atmosphere: If oxidation is suspected, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • pH Adjustment: If the reaction is performed in an acidic or basic medium, carefully control the pH. The amino group can be protonated in acidic conditions, potentially altering reactivity, while strong basic conditions can promote nitrile hydrolysis.

Issue 2: Discoloration of the compound or solution over time.
  • Possible Cause: This often indicates degradation, possibly due to oxidation or photodecomposition.

  • Troubleshooting Steps:

    • Storage Conditions: Verify that the compound and its solutions are stored as recommended (cool, dry, dark).

    • Purity Check: Analyze the discolored material by a suitable analytical method (e.g., HPLC, LC-MS) to identify potential degradation products.

    • Inert Gas Purging: For solutions, purging with an inert gas before sealing can help prevent oxidation.

    • Antioxidants: In some applications, the addition of a small amount of an antioxidant may be considered, but its compatibility with downstream processes must be verified.

Stability Under Different Reaction Conditions: A Summary

Forced degradation studies are essential to understand the intrinsic stability of a molecule.[2] Below is a summary of the expected stability of this compound under various stress conditions, based on the general behavior of related compounds.

Stress ConditionExpected StabilityPotential Degradation Products
Acidic Hydrolysis Susceptible to degradation, particularly under harsh acidic conditions and elevated temperatures.Hydrolysis of the nitrile group to a carboxylic acid (2-aminoquinoline-3-carboxylic acid) or an amide intermediate.
Basic Hydrolysis Susceptible to degradation. The nitrile group is prone to hydrolysis under basic conditions.Formation of the corresponding carboxylate salt (salt of 2-aminoquinoline-3-carboxylic acid) and ammonia.
Oxidative Stress Likely to degrade in the presence of strong oxidizing agents (e.g., H₂O₂, KMnO₄).Oxidation of the quinoline ring system, potentially leading to N-oxides or ring-opened products.
Reductive Stress The nitrile group can be reduced by strong reducing agents (e.g., LiAlH₄, NaBH₄).Reduction of the nitrile to a primary amine ((2-aminoquinolin-3-yl)methanamine).
Thermal Stress Generally stable at moderate temperatures, but decomposition can occur at higher temperatures.Complex degradation pathways, potentially involving polymerization or fragmentation of the molecule.
Photolytic Stress Expected to be photolabile.Photodegradation products can be diverse and may involve complex rearrangements or dimerizations.

Experimental Protocols for Forced Degradation Studies

The following are general protocols for conducting forced degradation studies on this compound. These should be adapted and optimized for your specific analytical setup.

Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

Acidic Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

  • Incubate the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.

Basic Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

  • Incubate the mixture at 60°C for a specified period.

  • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the mixture at room temperature for a specified period, protected from light.

  • At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

Thermal Degradation
  • Place a known amount of the solid compound in a temperature-controlled oven at 80°C.

  • At specified time points, withdraw samples, dissolve them in a suitable solvent, and analyze by HPLC.

  • Alternatively, heat the stock solution at 60°C and analyze at different time points.

Photolytic Degradation
  • Expose the stock solution in a quartz cuvette to a light source compliant with ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).[3][4][5]

  • The exposure should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]

  • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

  • Analyze the exposed and control samples by HPLC at various time points.

Visualizations

Stability_Pathway A This compound B 2-Aminoquinoline-3-carboxylic acid A->B  Acid/Base  Hydrolysis C 2-Aminoquinoline-3-carboxamide A->C  Mild Acid/Base  Hydrolysis D Oxidized Products (e.g., N-oxides) A->D  Oxidation  (e.g., H2O2) E (2-Aminoquinolin-3-yl)methanamine A->E  Reduction  (e.g., LiAlH4) F Photodegradation Products A->F  Photolysis  (UV/Vis Light)

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_0 Stress Conditions cluster_1 Analysis Acid Acidic Hydrolysis (0.1N HCl, 60°C) Sampling Sample at Time Points Acid->Sampling Base Basic Hydrolysis (0.1N NaOH, 60°C) Base->Sampling Oxidation Oxidative Stress (3% H2O2, RT) Oxidation->Sampling Thermal Thermal Stress (80°C solid, 60°C solution) Thermal->Sampling Photo Photolytic Stress (ICH Q1B) Photo->Sampling HPLC Stability-Indicating HPLC-UV/PDA LCMS LC-MS/MS for Degradant Identification HPLC->LCMS  If degradants observed Analysis Data Analysis & Stability Assessment HPLC->Analysis Start This compound (Stock Solution) Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Sampling->HPLC

Caption: Workflow for a forced degradation study.

Caption: Troubleshooting logic for reaction optimization.

References

Navigating the Friedlander Synthesis of Quinolines: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Friedlander synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during this fundamental reaction, with a primary focus on troubleshooting and optimizing reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that can arise during the Friedlander synthesis, presented in a direct question-and-answer format.

General Issues

Q1: I am observing very low or no yield of my desired quinoline product. What are the primary factors to investigate?

A1: Low yields in the Friedlander synthesis can be attributed to several factors. A systematic evaluation of the following is recommended:

  • Catalyst Choice and Concentration: The selection of an appropriate acid or base catalyst is critical and highly dependent on the specific substrates.[1][2] An inappropriate catalyst may not effectively promote the reaction or could encourage side reactions.[1]

  • Reaction Temperature: The reaction often requires heating to proceed efficiently.[3] However, excessively high temperatures can lead to the decomposition of reactants and products, resulting in tar formation.[1][4] Conversely, a temperature that is too low will lead to an incomplete or very slow reaction.[1]

  • Substrate Reactivity: The electronic and steric properties of your 2-aminoaryl aldehyde/ketone and the α-methylene carbonyl compound significantly influence the reaction rate. For example, electron-withdrawing groups on the aniline ring can decrease its nucleophilicity, making the initial condensation step more difficult.[1]

  • Presence of Water: For acid-catalyzed reactions, the water generated during the cyclization can inhibit the reaction equilibrium.[1] Using anhydrous solvents and reagents is often beneficial.[1]

  • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1][4]

Side Reactions and Byproducts

Q2: My reaction mixture is turning into a dark, tarry mess, making product isolation difficult.

A2: Tar formation is a common issue, especially at high temperatures.[1] Consider the following adjustments:

  • Lower the Reaction Temperature: While heat is often necessary, excessive temperatures can cause polymerization and degradation of starting materials and products.[4] A systematic optimization of the reaction temperature is recommended.

  • Use a Milder Catalyst: Strong acids or bases can promote side reactions.[5] Experimenting with milder catalysts, such as p-toluenesulfonic acid or iodine, may reduce byproduct formation.[5] Some modern approaches even utilize catalyst-free conditions in water.[6]

  • Solvent-Free Conditions: In some cases, running the reaction under solvent-free conditions can lead to cleaner reactions and higher yields.[5][7]

Q3: I am using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I improve the regioselectivity?

A3: Poor regioselectivity is a known challenge when using unsymmetrical ketones.[5] Here are some strategies to control the outcome:

  • Use of a Directing Group: Introducing a phosphoryl group on one of the α-carbons of the ketone can direct the condensation to that specific side.[5]

  • Catalyst Selection: The choice of catalyst can influence regioselectivity. Amine catalysts or ionic liquids have been shown to be effective in controlling the reaction outcome.[5]

  • Reaction Conditions: Modifying the solvent and temperature can influence the kinetic versus thermodynamic control of the reaction, potentially favoring the formation of one regioisomer over the other.[2]

Q4: I am observing significant amounts of aldol condensation byproducts from my ketone starting material.

A4: This is a common side reaction, particularly under basic conditions.[5] To mitigate this:

  • Use an Imine Analog: Instead of the 2-aminoaryl aldehyde/ketone, its imine analog can be used to prevent the self-condensation of the ketone starting material.[5]

  • Modify Reaction Conditions: Switching to acidic conditions or using a milder base can reduce the rate of the competing aldol condensation.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data on how different catalysts and solvents can impact the yield of the Friedlander synthesis.

Table 1: Effect of Catalyst on Quinoline Synthesis Yield

CatalystSolventTemperature (°C)Time (min)Yield (%)Reference
[Msim][OOCCCl₃]Solvent-free-4599[8]
[Msim]ClSolvent-free-7098[8]
ImBu-SO₃HSolvent-free503092[8]
Fe₂O₃-HAp-(CH₂)₃-NHSO₃HSolvent-freeRoom Temp.3.591[8]
C₄(mim)₂-2Br⁻-2H₂SO₄Solvent-free501590[8]
Fe₃O₄@SiO₂/ZnCl₂Solvent-free6012095[8]
p-Toluenesulfonic acidSolvent-free--High[5][9]
IodineSolvent-free--High[5][9]
Yb(OTf)₃---Good[10]
Chitosan-SO₃H-RefluxShortVery Good[7]

Table 2: Effect of Solvent on Friedlander Synthesis Yield

SolventCatalystTemperature (°C)Time (h)Yield (%)Reference
WaterNone70397[6]
EthanolAmberlyst-15Reflux-Good[11]
Dichloromethane-13--[12]
TolueneYtterbium triflateRoom Temp.--[13]
Acetic AcidNone160 (Microwave)0.08-0.17~95[14]

Experimental Protocols

Protocol 1: Iodine-Catalyzed Friedlander Synthesis [4]

  • Reactant Mixture: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol).

  • Catalyst Addition: Add molecular iodine (10 mol%) to the mixture.

  • Heating: Heat the reaction mixture to 80-100°C.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Extraction: Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine. Wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Catalyst-Free Friedlander Synthesis in Water [6]

  • Reactant Mixture: In a sealed vessel, mix 2-aminobenzaldehyde (1 mmol) and the ketone or malononitrile (1.2 mmol) in water (5 mL).

  • Heating: Heat the reaction mixture to 70°C.

  • Monitoring: Monitor the reaction by TLC.

  • Cooling and Filtration: After the reaction is complete (typically 3 hours), cool the mixture to room temperature. The product often precipitates.

  • Purification: Collect the solid product by filtration and wash with cold water. If necessary, further purify by recrystallization.

Visualizations

Friedlander_Mechanism cluster_path1 Pathway 1: Aldol Condensation First cluster_path2 Pathway 2: Schiff Base Formation First A 2-Aminoaryl ketone/aldehyde C Aldol Adduct A->C + B (Aldol Condensation) B α-Methylene carbonyl D α,β-Unsaturated carbonyl C->D - H₂O E Quinoline D->E Intramolecular condensation - H₂O F 2-Aminoaryl ketone/aldehyde H Schiff Base F->H + G (Schiff Base Formation) G α-Methylene carbonyl I Aldol-type Adduct H->I Aldol Reaction J Quinoline I->J - H₂O

Caption: Two proposed mechanisms for the Friedlander synthesis.[15][16]

Troubleshooting_Workflow Start Low Yield in Friedlander Synthesis CheckPurity Check Purity of Starting Materials Start->CheckPurity OptimizeCatalyst Optimize Catalyst (Acid vs. Base, Loading) CheckPurity->OptimizeCatalyst Pure Purify Purify Starting Materials CheckPurity->Purify Impure OptimizeTemp Optimize Reaction Temperature OptimizeCatalyst->OptimizeTemp ScreenCatalysts Screen Different Catalysts OptimizeCatalyst->ScreenCatalysts OptimizeSolvent Optimize Solvent (Anhydrous, Polarity) OptimizeTemp->OptimizeSolvent TempGradient Run Temperature Gradient OptimizeTemp->TempGradient MonitorTime Monitor Reaction Time (TLC) OptimizeSolvent->MonitorTime SolventScreen Screen Different Solvents OptimizeSolvent->SolventScreen SideReactions Investigate Side Reactions (Aldol, Regioisomers) MonitorTime->SideReactions TimeCourse Perform Time Course Study MonitorTime->TimeCourse Success Improved Yield SideReactions->Success Resolved ModifySubstrates Modify Substrates or Conditions for Selectivity SideReactions->ModifySubstrates Purify->CheckPurity ScreenCatalysts->OptimizeCatalyst TempGradient->OptimizeTemp SolventScreen->OptimizeSolvent TimeCourse->MonitorTime ModifySubstrates->SideReactions

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: Enhancing Regioselectivity in the Synthesis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to addressing challenges in the regioselective synthesis of substituted quinolines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist in overcoming common experimental issues.

Frequently Asked Questions (FAQs)

Q1: Which classic quinoline synthesis methods are most prone to regioselectivity issues?

A1: Regioselectivity becomes a critical consideration in several widely-used quinoline syntheses, especially when unsymmetrical starting materials are employed. The most prominent examples include:

  • Friedländer Synthesis: The reaction of a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can lead to the formation of two distinct regioisomers, which complicates purification and reduces the yield of the desired product.[1][2][3]

  • Combes Synthesis: This method utilizes unsymmetrical β-diketones, presenting challenges in controlling the position of substituents on the final quinoline ring.[1][2][3]

  • Skraup/Doebner-von Miller Reactions: The use of substituted anilines or α,β-unsaturated carbonyl compounds in these reactions can also result in mixtures of regioisomers.[1][2][3]

  • Conrad-Limpach-Knorr Synthesis: The reaction of anilines with β-ketoesters can yield either 4-hydroxyquinolines or 2-hydroxyquinolines depending on the reaction conditions, specifically temperature.[4][5]

Q2: What are the primary factors that control the regiochemical outcome in quinoline synthesis?

A2: The regioselectivity of quinoline synthesis is primarily governed by a combination of electronic effects, steric hindrance, and the specific reaction conditions employed.[1][2]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both the aniline and the carbonyl-containing reactant can direct the cyclization to a specific position.[1][2]

  • Steric Hindrance: Bulky substituents on the starting materials can favor the formation of the less sterically hindered product.[1][2]

  • Reaction Conditions: The choice of catalyst (acidic or basic), solvent, and reaction temperature can significantly influence the reaction pathway and, consequently, the regiochemical outcome.[1][6]

Q3: How can modern synthetic methods be utilized to achieve high regioselectivity in quinoline synthesis?

A3: Modern synthetic methods, particularly those involving transition metal-catalyzed C-H functionalization, have emerged as powerful strategies for the regioselective synthesis and derivatization of quinolines.[1] By carefully selecting the metal catalyst, ligands, and reaction conditions, it is possible to achieve site-selective functionalization at various positions of the quinoline ring.[1] For instance, palladium-catalyzed C-H activation has been successfully used for the C2-arylation of quinoline N-oxides with high regioselectivity.[1] These methods provide access to a wide range of functionalized quinolines that are often difficult to obtain through traditional synthetic routes.[1]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Friedländer Synthesis with Unsymmetrical Ketones

Symptom: Formation of a mixture of quinoline regioisomers, leading to difficult purification and reduced yield of the desired product.[1][2]

Possible Causes & Solutions:

  • Cause: Lack of control over the initial condensation step between the 2-aminoaryl ketone and the unsymmetrical ketone.[1][2]

    • Solution 1: Catalyst Selection: The choice of catalyst is crucial for directing regioselectivity. While traditional acid or base catalysis can be unselective, specific catalysts can favor one isomer.[2] For example, the use of the bicyclic amine catalyst 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) has been reported to provide high regioselectivity for the 2-substituted quinoline.[2] Lewis acids like In(OTf)₃ have also shown to be effective.[7]

    • Solution 2: Substrate Modification: Introducing a directing group on one of the reactants can steer the reaction towards the desired regioisomer.[1]

    • Solution 3: Optimization of Reaction Conditions: Systematically varying the solvent, temperature, and reaction time can help identify conditions that favor the formation of a single isomer.[1]

Quantitative Data on Catalyst Performance in Friedländer Synthesis

CatalystSolventTemperature (°C)Major ProductRegioisomeric RatioReference
KOHEthanolRefluxMixtureVaries[8]
p-TsOHTolueneRefluxMixtureVaries[9]
TABO Toluene1102-substitutedup to 96:4 [2]
In(OTf)₃ Solvent-free120VariesHigh selectivity[7]
Issue 2: Undesired Regioisomer in Combes Synthesis with Unsymmetrical β-Diketones

Symptom: The primary product of the reaction is the undesired regioisomer of the substituted quinoline.

Possible Causes & Solutions:

  • Cause: The interplay of steric and electronic effects of the substituents on the aniline and the β-diketone is directing the cyclization to the undesired position.[2]

    • Solution 1: Modify Substituents: If possible, modify the substituents on the starting materials to alter the steric and electronic balance in favor of the desired product. For instance, a bulkier substituent on the aniline may favor cyclization at the less hindered position.[1]

    • Solution 2: Catalyst Modification: In a modified Combes pathway for producing trifluoromethylquinolines, the use of a mixture of polyphosphoric acid (PPA) and an alcohol can influence regioselectivity.[10] The electronic nature of the substituent on the aniline will direct the outcome.[2] For example, using methoxy-substituted anilines tends to yield 2-CF₃-quinolines, while chloro- or fluoroanilines favor the 4-CF₃ regioisomer.[10]

Regioselectivity in a Modified Combes Synthesis of Trifluoromethylquinolines

Aniline SubstituentMajor ProductRationaleReference
Methoxy (electron-donating)2-CF₃-quinolineElectronic effects dominate[10]
Chloro/Fluoro (electron-withdrawing)4-CF₃-quinolineElectronic effects dominate[10]
Issue 3: Reversal of Regioselectivity in Doebner-von Miller Reaction

Symptom: The reaction yields the 4-substituted quinoline instead of the typically favored 2-substituted product.

Possible Causes & Solutions:

  • Cause: Standard Doebner-von Miller reactions with α,β-unsaturated aldehydes and ketones favor 2-substituted quinolines.[6] A reversal of this regioselectivity can be achieved by altering the carbonyl partner and the catalyst.[6]

    • Solution: To favor the 4-substituted product, use γ-aryl-β,γ-unsaturated α-ketoesters as the carbonyl partner in the presence of trifluoroacetic acid (TFA) as both the catalyst and solvent.[6][11] This promotes a 1,2-addition mechanism, leading to the desired 4-substituted quinoline.[6]

Experimental Protocols

Protocol 1: Regioselective Friedländer Annulation using a TABO Catalyst

Objective: To synthesize a 2-substituted quinoline with high regioselectivity from an o-aminoaromatic aldehyde and an unsymmetrical methyl ketone.[2]

Materials:

  • o-Aminoaromatic aldehyde (e.g., 2-aminobenzaldehyde)

  • Unsymmetrical methyl ketone (e.g., 2-butanone)

  • 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) catalyst

  • Toluene (solvent)

Procedure:

  • To a stirred solution of the 2-aminoaryl ketone (1.0 mmol) and the unsymmetrical ketone (1.2 mmol) in toluene (5 mL), add the TABO catalyst (0.1 mmol).[1]

  • Heat the reaction mixture to the desired temperature (e.g., 110 °C) and monitor the progress by TLC or GC-MS.[1]

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.[1]

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.[1]

  • Determine the ratio of regioisomers by ¹H NMR spectroscopy or GC analysis of the crude product.[1]

  • Purify the products by column chromatography on silica gel.[1]

Protocol 2: Regioselective C2-Arylation of Quinoline N-oxide via C-H Functionalization

Objective: To achieve high regioselectivity for the C2-arylation of quinoline N-oxides.[1]

Materials:

  • Quinoline N-oxide

  • Aryl bromide

  • Pd(OAc)₂

  • Appropriate ligand

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., DMF)

Procedure:

  • In a reaction vessel, combine quinoline N-oxide (1.0 mmol), the aryl bromide (1.5 mmol), Pd(OAc)₂ (5 mol%), and the appropriate ligand (10 mol%).[1]

  • Add the base (e.g., K₂CO₃, 2.0 mmol) and the solvent (e.g., DMF, 5 mL).[1]

  • Degas the mixture and then heat under an inert atmosphere (e.g., nitrogen or argon) at the specified temperature for the required time.[1]

  • Monitor the reaction progress by TLC or LC-MS.[1]

  • After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.[1]

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.[1]

  • Purify the residue by flash column chromatography to isolate the desired C2-arylated quinoline product.[1]

Visualizations

Friedlander_Regioselectivity cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products R1 2-Aminoaryl Ketone C1 Traditional Catalyst (e.g., KOH, p-TsOH) R1->C1 Leads to C2 Selective Catalyst (e.g., TABO, In(OTf)3) R1->C2 Leads to R2 Unsymmetrical Ketone R2->C1 Leads to R2->C2 Leads to P1 Mixture of Regioisomers C1->P1 Results in P2 Desired Regioisomer C2->P2 Results in

Caption: Catalyst choice in Friedländer synthesis dictates regioselectivity.

Doebner_von_Miller_Regioselectivity cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Aniline Aniline Pathway1 α,β-Unsaturated Aldehyde/Ketone Pathway2 γ-Aryl-β,γ-unsaturated α-Ketoester + TFA Carbonyl Carbonyl Compound Carbonyl->Pathway1 is Carbonyl->Pathway2 is Product1 2-Substituted Quinoline (Major Product) Pathway1->Product1 Favors Product2 4-Substituted Quinoline (Major Product) Pathway2->Product2 Favors

Caption: Modifying reactants in Doebner-von Miller synthesis alters regioselectivity.

References

Technical Support Center: Synthesis of Spiro[pyrano[3,2-c]quinoline] Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the synthesis of spiro[pyrano[3,2-c]quinoline] derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of spiro[pyrano[3,2-c]quinoline] derivatives, particularly through multicomponent reactions.

Problem IDQuestionPossible CausesSuggested Solutions
SPQ-T01 Low or No Product Yield Suboptimal Catalyst: The chosen catalyst may not be efficient for the specific substrates. Different catalysts like L-proline, piperidine, triethylamine, or ionic liquids have been used with varying success.[1][2] Incorrect Solvent: The polarity and proticity of the solvent can significantly impact the reaction rate and yield. Solvents like ethanol, water, or solvent-free conditions have been reported.[1][2][3] Inappropriate Reaction Temperature: The reaction may require specific temperature conditions to proceed efficiently. Some methods use reflux temperatures, while others are performed at room temperature or with microwave or ultrasound assistance.[2][4][5] Poor Quality of Starting Materials: Impurities in the starting materials (aldehydes, active methylene compounds, or quinoline derivatives) can inhibit the reaction.Catalyst Optimization: Screen a variety of catalysts, including organocatalysts (L-proline), bases (piperidine, triethylamine), and ionic liquids to find the most effective one for your reaction.[1][2] Solvent Screening: Experiment with different solvents or solvent mixtures (e.g., ethanol, ethanol/water) or consider solvent-free conditions, which can sometimes enhance reaction rates and simplify work-up.[1][2][3] Temperature and Energy Source Adjustment: Optimize the reaction temperature. If conventional heating gives low yields, consider using microwave irradiation or ultrasonication to potentially improve yields and reduce reaction times.[2][5] Purification of Reactants: Ensure the purity of all starting materials before use. Recrystallization or column chromatography of the reactants may be necessary.
SPQ-T02 Formation of Multiple Side Products Side Reactions: The reactive intermediates in multicomponent reactions can sometimes undergo alternative reaction pathways, leading to a mixture of products. Knoevenagel Condensation Issues: In syntheses involving an initial Knoevenagel condensation, the intermediate may be unstable or react with other components in an undesired manner.[2]Optimize Reaction Conditions: Carefully control the reaction temperature and the rate of addition of reactants. Lowering the temperature may increase selectivity. Choice of Catalyst: The catalyst can influence the reaction pathway. A milder catalyst might favor the desired product. Stepwise Synthesis: If the one-pot multicomponent reaction is problematic, consider a stepwise approach where the Knoevenagel intermediate is synthesized and purified before reacting it with the other components.
SPQ-T03 Difficult Product Purification Similar Polarity of Products and Byproducts: The desired spiro compound and any side products may have very similar polarities, making separation by column chromatography challenging. Poor Crystallization: The product may be an oil or may not crystallize easily from common solvents, complicating purification by recrystallization.Chromatography Optimization: Experiment with different solvent systems for column chromatography, including gradients of solvents with varying polarities. Consider using a different stationary phase if silica gel is not effective. Recrystallization Solvent Screening: Test a wide range of solvents and solvent mixtures for recrystallization. Techniques like slow evaporation or seeding with a small crystal of the pure product might be helpful. Alternative Purification Methods: Consider other purification techniques such as preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC) for difficult separations.
SPQ-T04 Reaction Does Not Go to Completion Insufficient Reaction Time: Some reactions may require longer periods to reach completion, especially at lower temperatures. Catalyst Deactivation: The catalyst may become deactivated over the course of the reaction. Equilibrium Limitations: The reaction may be reversible and reach an equilibrium that lies on the side of the reactants.Extended Reaction Time: Monitor the reaction progress using thin-layer chromatography (TLC) and allow it to run for a longer duration if necessary. Increase Catalyst Loading: A modest increase in the catalyst loading might help drive the reaction to completion.[1] Removal of Byproducts: If a small molecule like water is produced during the reaction, its removal (e.g., using a Dean-Stark apparatus) can help shift the equilibrium towards the product side.

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using multicomponent reactions (MCRs) for the synthesis of spiro[pyrano[3,2-c]quinoline] derivatives?

A1: Multicomponent reactions offer several advantages, including high atom economy, operational simplicity, and the ability to generate complex molecules in a single step from readily available starting materials.[6] This approach is often more time and cost-effective compared to traditional multi-step syntheses.[6]

Q2: How does the choice of catalyst influence the synthesis of spiro[pyrano[3,2-c]quinoline] derivatives?

A2: The catalyst plays a crucial role in the reaction mechanism and can significantly affect the reaction rate and yield. For example, L-proline has been shown to be an effective organocatalyst for the synthesis of certain pyrano[3,2-c]quinolin-2,5-diones.[1] Basic catalysts like piperidine and triethylamine are also commonly used.[2] The optimal catalyst often depends on the specific substrates and reaction conditions.

Q3: Can microwave irradiation or ultrasound be used to improve the synthesis?

A3: Yes, both microwave-assisted synthesis and ultrasonication have been successfully employed to synthesize spiro and fused heterocyclic compounds.[2][5][7] These techniques can lead to significantly shorter reaction times, higher yields, and are considered more environmentally friendly methods.[2][5][7]

Q4: What are some common starting materials for the synthesis of these spiro compounds?

A4: Common starting materials for the multicomponent synthesis of spiro[pyrano[3,2-c]quinoline] derivatives include a quinoline derivative (such as 4-hydroxy-1-methylquinolin-2(1H)-one or quinoline-2,4-diones), an aldehyde (often aromatic), and an active methylene compound like malononitrile or Meldrum's acid.[1][4][8] For spirooxindole derivatives, isatin is a key starting material.[2]

Q5: Are there any specific safety precautions to consider during these syntheses?

A5: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Many of the organic solvents and reagents used are flammable and/or toxic, so it is important to work in a well-ventilated fume hood. When using microwave synthesis, ensure that the equipment is properly maintained and operated according to the manufacturer's instructions to avoid pressure buildup.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the synthesis of various pyrano[3,2-c]quinoline derivatives based on literature data.

Table 1: Synthesis of 4-Aryl-6-methyl-3,4-dihydro-2H-pyrano[3,2-c]quinolin-2,5(6H)-diones [1]

EntryAldehydeCatalystSolventTime (h)Yield (%)
14-MethoxybenzaldehydeL-proline (10 mol%)Ethanol1.095
24-BromobenzaldehydeL-proline (10 mol%)Ethanol1.592
34-HydroxybenzaldehydeL-proline (10 mol%)Ethanol2.089
44-ChlorobenzaldehydeL-proline (10 mol%)Ethanol1.593
5BenzaldehydeL-proline (10 mol%)Ethanol1.090

Table 2: Ultrasound-Assisted Synthesis of Spiro[4H-pyrano[3,2-c]quinoline-4,3'-indoline]-2',5(6H)-diones [2]

EntryIsatinActive Methylene CompoundCatalystTime (min)Yield (%)
1IsatinMalononitrilePiperidine (5 mol%)586
2N-MethylisatinMalononitrilePiperidine (5 mol%)588
35-BromoisatinMalononitrilePiperidine (5 mol%)785
4IsatinEthyl CyanoacetatePiperidine (5 mol%)1082
5N-MethylisatinEthyl CyanoacetatePiperidine (5 mol%)1084

Experimental Protocols

General Procedure for the L-proline Catalyzed Synthesis of 4-Aryl-6-methyl-3,4-dihydro-2H-pyrano[3,2-c]quinolin-2,5(6H)-diones [1]

  • In a 50 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), 4-hydroxy-1-methylquinolin-2(1H)-one (1 mmol, 0.175 g), Meldrum's acid (1 mmol), and L-proline (0.1 mmol, 0.0115 g).

  • Add ethanol (2 mL) to the flask.

  • Stir the reaction mixture at 80 °C for the time specified in Table 1 (typically 1-2.5 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the resulting solid product and wash it with cold ethanol.

  • If necessary, recrystallize the product from a suitable solvent to obtain the pure compound.

General Procedure for the Ultrasound-Assisted Synthesis of Spiro[4H-pyrano[3,2-c]quinoline-4,3'-indoline]-2',5(6H)-diones [2]

  • In a suitable reaction vessel, place 4-hydroxy-2H-quinolin-2-one (1 mmol, 0.16 g), the appropriate isatin derivative (1 mmol), and the active methylene compound (malononitrile or ethyl cyanoacetate, 1 mmol).

  • Add piperidine (5 mol%) and water (5 mL).

  • Sonicate the reaction mixture in an ultrasound bath at 50 °C for the time indicated in Table 2 (typically 5-10 minutes).

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid product and wash it with water and ethanol to afford the pure spiro compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Combine Reactants and Catalyst add_solvent Add Solvent start->add_solvent react Apply Energy Source (Heating/Ultrasound/Microwave) add_solvent->react monitor Monitor Progress (TLC) react->monitor monitor->react Incomplete cool Cool to Room Temperature monitor->cool Complete filter Filter Solid Product cool->filter wash Wash with Solvent filter->wash purify Recrystallize/Chromatography (if necessary) wash->purify end Pure Product wash->end purify->end

Caption: General experimental workflow for the synthesis of spiro[pyrano[3,2-c]quinoline] derivatives.

troubleshooting_workflow cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reactants Reactant Quality start Low/No Product Yield? check_catalyst Is the catalyst optimal? start->check_catalyst Yes screen_catalysts Screen different catalysts (e.g., L-proline, piperidine) check_catalyst->screen_catalysts No check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes success Improved Yield screen_catalysts->success increase_loading Increase catalyst loading optimize_temp Optimize temperature check_conditions->optimize_temp No change_solvent Screen different solvents check_conditions->change_solvent No extend_time Extend reaction time check_conditions->extend_time No use_mw_us Consider Microwave/Ultrasound check_conditions->use_mw_us No check_reactants Are starting materials pure? check_conditions->check_reactants Yes optimize_temp->success change_solvent->success extend_time->success use_mw_us->success purify_reactants Purify starting materials check_reactants->purify_reactants No check_reactants->success Yes purify_reactants->success

Caption: Troubleshooting workflow for low product yield in spiro[pyrano[3,2-c]quinoline] synthesis.

References

Technical Support Center: Workup and Purification of 2-Aminoquinoline-3-carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the workup procedure for the one-pot synthesis of 2-aminoquinoline-3-carbonitriles.

Troubleshooting Guide

Issue Potential Cause Solution
Low or No Product Precipitation Upon Cooling The product is highly soluble in the reaction solvent.1. Concentrate the reaction mixture by removing the solvent under reduced pressure. 2. Perform a solvent swap to a solvent in which the product is less soluble. 3. Add a non-solvent to induce precipitation.
Oily Product Instead of Solid The product's melting point may be lower than the solvent's boiling point, or the solution is too concentrated.1. Use a lower-boiling point solvent for recrystallization. 2. Cool the solution more slowly to encourage crystal formation.[1] 3. Add a small amount of a co-solvent in which the compound is more soluble before cooling.[1]
Low Yield After Column Chromatography The basic amino group can irreversibly adsorb to the acidic silica gel.[1][2]1. Add a small percentage (0.1-1%) of triethylamine or ammonia to the mobile phase to neutralize the acidic sites on the silica gel.[2] 2. Switch to a less acidic stationary phase like neutral or basic alumina.[1] 3. Consider using amine-functionalized silica gel.[1] 4. If the compound is sufficiently non-polar, reverse-phase chromatography may be an option.[1]
Product Degradation on Silica Gel Column The acidic nature of silica gel can degrade sensitive 2-aminoquinoline derivatives.[1]1. Minimize the time the compound spends on the column by using flash chromatography. 2. Use a less acidic stationary phase as mentioned above. 3. Perform chromatography at a lower temperature.[2]
Poor Separation of Impurities The chosen solvent system lacks sufficient selectivity.1. Systematically screen different solvent systems with varying polarities and compositions. 2. Consider using a different stationary phase.
Inconsistent Yields Reaction conditions or workup procedures are not well-controlled.1. Ensure consistent reaction times, temperatures, and reagent stoichiometry. 2. Standardize the workup protocol, including quenching, extraction, and purification steps.

Frequently Asked Questions (FAQs)

Q1: My one-pot reaction mixture is a complex tar. How should I begin the workup?

A1: For complex reaction mixtures, it is often best to first perform a liquid-liquid extraction. Dilute the reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane) and wash with water to remove water-soluble byproducts and catalysts. If the product is basic, an acidic wash (e.g., dilute HCl) can be used to extract the product into the aqueous phase, leaving non-basic impurities in the organic phase. The aqueous phase can then be basified to precipitate the product, which is then filtered.

Q2: Why does my 2-aminoquinoline-3-carbonitrile product show peak tailing during HPLC analysis and streak on TLC plates?

A2: This is a common issue arising from the basicity of the 2-amino group interacting with the acidic silanol groups on the silica stationary phase.[1][2] This leads to strong, non-specific interactions, causing poor peak shape and streaking. To mitigate this, consider adding a small amount of a basic modifier like triethylamine to your mobile phase for both TLC and HPLC.

Q3: Can I purify my this compound by recrystallization instead of column chromatography?

A3: Yes, recrystallization is often a viable and scalable purification method. The key is to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization of quinoline derivatives include ethanol, isopropanol, and toluene.[3][4]

Q4: My final product has a persistent color. How can I decolorize it?

A4: Colored impurities can sometimes be removed by treating a solution of the crude product with activated charcoal. Dissolve the product in a suitable solvent, add a small amount of activated charcoal, heat briefly, and then filter the hot solution through a pad of celite to remove the charcoal. The desired product can then be recovered by crystallization or evaporation of the solvent. Be aware that activated charcoal can also adsorb some of your product, potentially lowering the yield.

Q5: What is a general procedure for the workup of a one-pot synthesis of 2-aminoquinoline-3-carbonitriles?

A5: A typical workup procedure involves cooling the reaction mixture and, if a precipitate forms, collecting it by filtration.[3] If no precipitate forms, the solvent is removed under reduced pressure. The residue can then be purified, commonly by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[4][5]

Experimental Protocols

Protocol 1: General Workup by Precipitation and Filtration

  • Upon completion of the reaction (monitored by TLC), allow the reaction mixture to cool to room temperature.

  • If a solid precipitates, collect the crude product by vacuum filtration.

  • Wash the collected solid with a small amount of cold solvent (the same as the reaction solvent) to remove residual impurities.

  • If no solid forms, carefully pour the reaction mixture into a beaker of cold water or onto crushed ice and stir.[3]

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water to remove any water-soluble salts or reagents.

  • Dry the crude product under vacuum.

  • Further purify the crude product by recrystallization or column chromatography.

Protocol 2: Workup by Liquid-Liquid Extraction

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Transfer the solution to a separatory funnel and wash with water (2 x 50 mL).

  • If acidic or basic catalysts were used, perform an appropriate aqueous wash (e.g., saturated sodium bicarbonate for acidic catalysts, or dilute ammonium chloride for basic catalysts).

  • Wash the organic layer with brine (saturated NaCl solution) to aid in the removal of water.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Purification by Column Chromatography with a Basic Modifier

  • Prepare a slurry of silica gel in the chosen eluent system. A common starting point is a mixture of hexane and ethyl acetate.

  • To the eluent, add 0.5-1% triethylamine to prevent peak tailing and irreversible adsorption of the basic product.

  • Pack the column with the prepared slurry.

  • Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent.

  • Load the sample onto the column.

  • Elute the column with the triethylamine-modified eluent, gradually increasing the polarity if necessary.

  • Collect the fractions containing the desired product (monitored by TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizations

G cluster_reaction One-Pot Synthesis cluster_workup Workup cluster_purification Purification start Reaction Completion cool Cool Reaction Mixture start->cool precipitate Precipitate Forms? cool->precipitate filter Filter Solid precipitate->filter Yes concentrate Concentrate in Vacuo precipitate->concentrate No purify Purification Method? filter->purify extract Liquid-Liquid Extraction concentrate->extract extract->purify recrystallize Recrystallization purify->recrystallize Recrystallization column Column Chromatography purify->column Chromatography final_product Pure this compound recrystallize->final_product column->final_product

Caption: General experimental workflow for the workup and purification of 2-aminoquinoline-3-carbonitriles.

G start Low Yield After Column Chromatography cause Potential Cause? start->cause adsorption Irreversible Adsorption on Silica Gel cause->adsorption Adsorption degradation Product Degradation on Silica Gel cause->degradation Degradation solution1 Add Basic Modifier (e.g., Triethylamine) to Eluent adsorption->solution1 solution2 Switch to a Less Acidic Stationary Phase (e.g., Alumina) adsorption->solution2 solution3 Use Amine-Functionalized Silica Gel adsorption->solution3 degradation->solution2 solution4 Perform Chromatography at Lower Temperature degradation->solution4

Caption: Troubleshooting pathway for low yield after column chromatography.

References

Validation & Comparative

Characterization of 2-aminoquinoline-3-carbonitrile Scaffolds by ¹H and ¹³C NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for key quinoline-3-carbonitrile derivatives. Due to the limited availability of published experimental NMR data for the parent compound, 2-aminoquinoline-3-carbonitrile, this document focuses on the well-characterized derivative, 2-amino-4-phenylquinoline-3-carbonitrile . For comparative purposes, the spectral data of quinoline-3-carbonitrile is also presented. This guide serves as a valuable resource for researchers working on the synthesis, characterization, and application of these important heterocyclic compounds in medicinal chemistry and drug discovery.

Comparative NMR Data Analysis

The following tables summarize the ¹H and ¹³C NMR chemical shifts for 2-amino-4-phenylquinoline-3-carbonitrile and quinoline-3-carbonitrile. The data is presented to facilitate a clear comparison of the influence of the amino and phenyl substituents on the chemical environment of the quinoline core.

Table 1: ¹H NMR Spectral Data (ppm)

Proton 2-amino-4-phenylquinoline-3-carbonitrile (in DMSO-d₆) Quinoline-3-carbonitrile (in CDCl₃)
H2-9.12 (s)
H4-8.42 (s)
H57.95 (d, J=8.4 Hz)8.18 (d, J=8.4 Hz)
H67.43 (t, J=7.6 Hz)7.72 (t, J=7.6 Hz)
H77.70 (t, J=7.6 Hz)7.85 (t, J=7.6 Hz)
H87.59 (d, J=8.4 Hz)7.95 (d, J=8.4 Hz)
NH₂5.95 (s, br)-
Phenyl-H7.30-7.50 (m)-

Note: The ¹H NMR data for 2-amino-4-phenylquinoline-3-carbonitrile is sourced from analogous substituted structures, as specific literature data for this exact compound is sparse. The broad singlet for the NH₂ protons is characteristic and its chemical shift can vary with concentration and solvent.

Table 2: ¹³C NMR Spectral Data (ppm)

Carbon 2-amino-4-phenylquinoline-3-carbonitrile (in DMSO-d₆) Quinoline-3-carbonitrile (Solvent: ON_NEUTRAL_GAMMA-AL2O3)
C2160.5150.9
C391.2108.5
C4155.8137.9
C4a121.5128.5
C5128.8129.5
C6123.8129.0
C7128.5130.6
C8128.2128.1
C8a148.1147.1
CN118.5117.1
Phenyl-C128.0-138.0-

Experimental Protocols

The following are detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra for the characterization of quinoline derivatives.

Sample Preparation
  • Sample Quantity: For ¹H NMR, accurately weigh 5-25 mg of the compound. For ¹³C NMR, a larger quantity of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) and chloroform-d (CDCl₃) are common choices for quinoline derivatives. The volume of the solvent should be approximately 0.5-0.6 mL to ensure an appropriate sample height in a standard 5 mm NMR tube.

  • Dissolution: Dissolve the sample in the deuterated solvent in a clean, dry vial. Gentle warming or vortexing can be used to aid dissolution.

  • Filtration: To remove any particulate matter that can degrade the spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added to the sample solution.

NMR Data Acquisition
  • Instrumentation: NMR spectra are typically acquired on a spectrometer operating at a field strength of 300 MHz or higher for ¹H nuclei.

  • Locking and Shimming: The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by a process called shimming to obtain sharp spectral lines.

  • ¹H NMR Acquisition Parameters:

    • Pulse Angle: A 30-45 degree pulse is commonly used.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses is used to allow for full relaxation of the protons.

    • Number of Scans: For a sufficient signal-to-noise ratio, 8 to 16 scans are usually adequate for samples of this concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Angle: A 45-degree pulse is often used to reduce the long relaxation times of quaternary carbons.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A shorter delay of 2 seconds is common.

    • Number of Scans: Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) is required.

    • Proton Decoupling: Broadband proton decoupling is applied to simplify the spectrum by removing ¹H-¹³C couplings, resulting in a single line for each unique carbon atom.

  • Data Processing: The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

Workflow for NMR-based Structural Characterization

The following diagram illustrates the typical workflow for characterizing a synthetic compound like this compound using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Reporting A Weigh Compound B Dissolve in Deuterated Solvent A->B C Filter into NMR Tube B->C D Insert Sample & Lock C->D E Shim Magnetic Field D->E F Acquire 1H & 13C Spectra E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Chemical Shift Referencing H->I J Peak Integration & Multiplicity Analysis (1H) I->J K Structure Elucidation J->K L Tabulate Spectral Data K->L M Publish Comparison Guide L->M

Caption: Workflow for NMR-based structural characterization of synthetic compounds.

A Comparative Guide to Mass Spectrometry and Elemental Analysis of Novel Pyrano-Quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of mass spectrometry and elemental analysis techniques for the characterization of novel pyrano-quinoline compounds. It includes detailed experimental protocols, comparative data from recent studies, and visualizations to aid in understanding the analytical workflows and fragmentation patterns.

Introduction to Pyrano-Quinoline Analysis

Pyrano-quinoline derivatives are a significant class of heterocyclic compounds recognized for their diverse biological activities, including potential applications as anticancer, anti-inflammatory, and anti-diabetic agents.[1][2][3] Accurate structural elucidation and purity assessment are critical in the development of these compounds for therapeutic use. Mass spectrometry and elemental analysis are two fundamental techniques employed for these purposes. Mass spectrometry provides information about the molecular weight and fragmentation patterns, aiding in structural identification, while elemental analysis determines the elemental composition of the compound, confirming its empirical formula.

Experimental Protocols

This section details the standard operating procedures for mass spectrometry and elemental analysis of novel pyrano-quinoline compounds.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful tool for the analysis of novel compounds, offering high accuracy and the ability for retrospective data analysis.[4][5]

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is commonly used.

Sample Preparation:

  • Dissolve the synthesized pyrano-quinoline compound in a suitable organic solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL.

  • Further dilute an aliquot of this stock solution with the same solvent to a final concentration of 10-100 µg/mL.

  • Filter the final solution to remove any particulate matter before injection into the mass spectrometer.

Data Acquisition:

  • Ionization Mode: ESI in positive ion mode is typically employed for these nitrogen-containing heterocyclic compounds.

  • Mass Range: Acquire data over a mass-to-charge (m/z) range of 50-1000 Da.

  • MS/MS Analysis: To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the protonated molecular ion ([M+H]⁺) as the precursor ion and subjecting it to collision-induced dissociation (CID).

Elemental Analysis (CHN Analysis)

Elemental analysis for carbon (C), hydrogen (H), and nitrogen (N) is typically performed using a CHN elemental analyzer based on the Dumas method.

Instrumentation: A CHN elemental analyzer equipped with a combustion furnace, reduction tube, and thermal conductivity detector.

Sample Preparation:

  • Accurately weigh 2-3 mg of the dried, pure pyrano-quinoline compound into a tin capsule.

  • Crimp the capsule to ensure it is securely sealed.

Analysis Procedure:

  • The sample is introduced into a high-temperature combustion furnace (approximately 1000°C) in the presence of excess oxygen.

  • The combustion products (CO₂, H₂O, and NₓOᵧ) are passed through a reduction tube containing copper to convert nitrogen oxides to N₂.

  • The resulting gases (CO₂, H₂O, and N₂) are separated by a chromatographic column and detected by a thermal conductivity detector.

  • The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector's response and the initial sample weight.

Comparative Data of Novel Pyrano-Quinoline Compounds

The following tables summarize the mass spectrometry and elemental analysis data for a selection of recently synthesized pyrano-quinoline derivatives.

Table 1: Mass Spectrometry Data for Selected Pyrano-Quinoline Derivatives

Compound IDMolecular FormulaCalculated [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)Reference
5a C₁₉H₁₃N₃O₂316.1086Not Reported[6]
5b C₂₀H₁₅N₃O₂330.1243329[6]
5d C₂₀H₁₅N₃O₂330.1243Not Reported[6]
5j C₁₉H₁₂ClN₃O₂350.0696Not Reported[6]
ATEHPQ C₁₆H₁₂N₄O₄S357.0658356[7]

Table 2: Elemental Analysis Data for Selected Pyrano-Quinoline Derivatives

Compound IDMolecular FormulaCalculated C (%)Found C (%)Calculated H (%)Found H (%)Calculated N (%)Found N (%)Reference
5a C₁₉H₁₃N₃O₂72.3772.474.164.2113.3313.49[6]
5b C₂₀H₁₅N₃O₂72.94Not Reported4.59Not Reported12.76Not Reported[6]
5d C₂₀H₁₅N₃O₂72.9473.014.594.6612.7612.61[6]
5j C₁₉H₁₂ClN₃O₂65.2465.373.463.3912.0112.18[6]
ATEHPQ C₁₆H₁₂N₄O₄S53.9353.723.393.2115.7215.61[7]

Visualizing Analytical Workflows and Fragmentation

Experimental Workflow

The following diagram illustrates the general workflow for the characterization of novel pyrano-quinoline compounds using mass spectrometry and elemental analysis.

G cluster_synthesis Compound Synthesis & Purification cluster_characterization Structural Characterization cluster_data_analysis Data Analysis & Elucidation Synthesis Synthesis of Pyrano-Quinoline Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (HRMS) Purification->MS Sample Preparation EA Elemental Analysis (CHN) Purification->EA Sample Preparation NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data EA_Data Elemental Composition EA->EA_Data NMR_Data Structural Connectivity NMR->NMR_Data Structure Final Structure Elucidation MS_Data->Structure EA_Data->Structure NMR_Data->Structure

Caption: Workflow for the synthesis and characterization of pyrano-quinoline compounds.

Proposed Fragmentation Pathway

The fragmentation of the pyrano-quinoline core in ESI-MS/MS typically involves the cleavage of the pyran ring and subsequent losses of small neutral molecules. The following diagram proposes a plausible fragmentation pathway for a generic 2-amino-4-phenyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile.

G M [M+H]⁺ Pyrano-Quinoline Core F1 Loss of Phenyl Group [M+H - C₆H₅]⁺ M->F1 - C₆H₅ F2 Loss of CO [M+H - CO]⁺ M->F2 - CO F3 Loss of CN [M+H - CN]⁺ M->F3 - CN F4 Retro-Diels-Alder [Quinoline Fragment]⁺ M->F4 RDA

Caption: Proposed ESI-MS/MS fragmentation of a pyrano-quinoline derivative.

Comparison with Alternative Techniques

While mass spectrometry and elemental analysis are cornerstones of compound characterization, other techniques provide complementary information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of individual atoms and their connectivity, which is crucial for unambiguous structure determination.[6]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

  • X-ray Crystallography: Provides the definitive three-dimensional structure of a crystalline compound.

References

A Comparative Analysis of the Antiproliferative Efficacy of 2-Amino-Pyrano[3,2-c]quinoline-3-carbonitriles and Erlotinib

Author: BenchChem Technical Support Team. Date: December 2025

A new class of synthesized 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile derivatives has demonstrated potent antiproliferative activity, in some cases surpassing the efficacy of the established EGFR inhibitor, erlotinib. This guide provides a detailed comparison of the biological activity of these novel compounds against erlotinib, supported by in vitro experimental data and an examination of their targeted signaling pathways.

Researchers have synthesized and evaluated a novel series of 2-amino-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile derivatives (5a-l) for their anticancer properties.[1] These compounds were designed as potential multi-target inhibitors, focusing on key kinases involved in cancer cell proliferation, such as EGFR, HER-2, and BRAFV600E.[1][2] The antiproliferative effects of these compounds were assessed against a panel of human cancer cell lines and directly compared with erlotinib, a well-known tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer and other cancers.[1][3][4]

Comparative Antiproliferative Activity

The in vitro antiproliferative activity of the novel pyrano[3,2-c]quinoline derivatives and erlotinib was determined using the MTT assay. The results, summarized in the table below, highlight the half-maximal growth inhibitory concentrations (GI50) against various cancer cell lines.

CompoundBreast (MCF-7) GI50 (nM)Lung (A-549) GI50 (nM)Colon (HT-29) GI50 (nM)Pancreatic (Panc-1) GI50 (nM)
5e 26---
5h 28---
Erlotinib 33-30-
3a 25-23-
3f --25-

Data sourced from multiple studies.[1][5][6][7] Note: Not all compounds were tested against all cell lines in the cited literature.

Notably, compounds 5e and 5h exhibited greater potency than erlotinib against the MCF-7 breast cancer cell line, with GI50 values of 26 nM and 28 nM, respectively, compared to erlotinib's 33 nM.[1][5] Similarly, in a separate study, compound 3a demonstrated superior activity against both MCF-7 and HT-29 colon cancer cell lines, with IC50 values of 25 nM and 23 nM, respectively, surpassing erlotinib.[6][7]

Kinase Inhibitory Activity

To elucidate the mechanism of action, the inhibitory effects of the most potent compounds on key signaling kinases were evaluated and compared with erlotinib. The half-maximal inhibitory concentrations (IC50) are presented below.

CompoundEGFR IC50 (nM)HER-2 IC50 (nM)BRAFV600E IC50 (nM)
5e 712162
5h 752367
3a 6830-
3f 7133-
Erlotinib 80--

Data sourced from multiple studies.[1][2][6][7] Note: Erlotinib is primarily an EGFR inhibitor and was not reported as a significant inhibitor of HER-2 or BRAFV600E in these studies.

The data reveals that compounds 5e , 5h , 3a , and 3f are potent inhibitors of EGFR, with IC50 values lower than that of erlotinib.[1][6][7] Furthermore, these novel compounds exhibit dual inhibitory activity against HER-2, a feature not prominently associated with erlotinib.[1][6][7] Compounds 5e and 5h also demonstrated inhibitory potential against the BRAFV600E mutant kinase.[1][2]

Experimental Protocols

Antiproliferative Activity Assessment (MTT Assay)

The antiproliferative activity of the synthesized compounds and erlotinib was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Procedure:

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density and allowed to attach overnight.[10]

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (2-amino-pyrano[3,2-c]quinoline-3-carbonitriles) and the reference drug (erlotinib) for a specified period, typically 48 or 72 hours.[10]

  • MTT Addition: Following incubation, the MTT reagent was added to each well. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: The formazan crystals were dissolved using a solubilizing agent, such as DMSO or a specialized solubilization solution.[8]

  • Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a wavelength between 500 and 600 nm.[8] The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The GI50 or IC50 values were calculated from the dose-response curves.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_measurement Measurement & Analysis cell_seeding Seed Cancer Cells in 96-well Plates overnight_incubation Allow Cells to Attach (Overnight Incubation) cell_seeding->overnight_incubation add_compounds Add Test Compounds and Erlotinib overnight_incubation->add_compounds incubation_48_72h Incubate for 48-72 hours add_compounds->incubation_48_72h add_mtt Add MTT Reagent incubation_48_72h->add_mtt formazan_formation Incubate for Formazan Crystal Formation add_mtt->formazan_formation solubilize Solubilize Formazan Crystals formazan_formation->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate GI50/IC50 Values read_absorbance->calculate_ic50

MTT Assay Workflow for Antiproliferative Activity

Signaling Pathway Inhibition

Erlotinib functions by inhibiting the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase that, when activated, triggers downstream signaling pathways promoting cell proliferation and survival.[3][4][11] The novel 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles also target EGFR, but with potentially greater efficacy.[1] Furthermore, their dual inhibition of HER-2 suggests a broader mechanism of action.

The EGFR signaling cascade involves the activation of key downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, both of which are crucial for cell growth and survival.[12][13] By blocking EGFR, both erlotinib and the novel quinoline derivatives can disrupt these oncogenic signals.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT Pathway cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Erlotinib Erlotinib Erlotinib->EGFR Quinoline 2-Amino-pyrano[3,2-c]quinoline -3-carbonitriles Quinoline->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

References

The Double-Edged Sword: 2-Aminoquinoline Derivatives Show Preferential Toxicity to Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 2-aminoquinoline derivatives reveals their potential as selective anticancer agents, demonstrating significantly higher cytotoxicity towards various cancer cell lines compared to normal, healthy cells. This guide synthesizes available experimental data to provide a comparative overview of their performance, detailing the underlying mechanisms and experimental protocols for their evaluation.

The quest for novel anticancer therapeutics with high efficacy and minimal side effects is a central focus of oncological research. Among the vast landscape of chemical scaffolds explored, 2-aminoquinoline derivatives have emerged as a promising class of compounds.[1][2] These molecules have demonstrated considerable cytotoxic effects against a multitude of cancer cell lines, while in some cases, exhibiting lower toxicity towards normal cells, suggesting a desirable therapeutic window.[3] This selective activity is a critical attribute for any potential anticancer drug, aiming to eradicate malignant cells while sparing healthy tissues.

The anticancer properties of 2-aminoquinoline derivatives are often attributed to their ability to interfere with multiple cellular processes that are fundamental for the survival and proliferation of cancer cells.[4] The specific mechanism of action can be influenced by the various substitutions on the quinoline core.[4]

Comparative Cytotoxicity: A Quantitative Look

The effectiveness of a cytotoxic compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value indicates a more potent compound. The following tables summarize the IC50 values for various 2-aminoquinoline and related quinoline derivatives against a panel of human cancer cell lines and, where available, non-cancerous cell lines.

Compound IDCancer Cell LineCell Line OriginIC50 (µM)Normal Cell LineIC50 (µM)
Compound 5b (2-oxo-quinoline derivative) HepG2Liver Carcinoma~10 µM (for apoptosis induction)HL-7702Lower cytotoxicity than 5-FU and cisplatin
Compound 19 (Indeno[1,2-c]quinoline derivative) HeLaCervical Cancer0.23--
SASOral Squamous Carcinoma0.84--
A549Lung Carcinoma0.89--
BT483Breast Carcinoma0.79--
BAPPN (5-methyl-5H-indolo[2,3-b]quinoline derivative) HepG2Hepatocellular Carcinoma3.3 (µg/mL)--
HCT-116Colon Carcinoma23 (µg/mL)--
MCF-7Breast Adenocarcinoma3.1 (µg/mL)--
A549Lung Carcinoma9.96 (µg/mL)--
SO-3-3, SO-22, MC-5-2 (quinoline derivatives) MCF-7, MDA-MB-231Breast CancerSignificantly higher cytotoxicity184A1Significantly lower cytotoxicity
Compound 3j (Quinoline-4-carboxylic acid derivative) MCF-7Breast Cancer~82.9% growth reduction at 100 µM--

Note: The data presented is a compilation from multiple studies and direct comparison between different compounds should be made with caution due to variations in experimental conditions.[3][4][5][6][7]

Unraveling the Mechanism: How 2-Aminoquinolines Target Cancer Cells

The selective cytotoxicity of 2-aminoquinoline derivatives is rooted in their ability to modulate various signaling pathways that are often dysregulated in cancer. Key mechanisms include the induction of apoptosis (programmed cell death) and the inhibition of critical enzymes and pathways essential for tumor growth and survival.[4]

One of the primary mechanisms of action for many 2-aminoquinoline-based anticancer agents is the inhibition of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER-2).[2] By blocking the ATP-binding site of these kinases, these compounds can disrupt downstream signaling pathways like the PI3K/Akt/mTOR and Ras/Raf/MEK cascades, which are crucial for cell proliferation, survival, and angiogenesis.[2]

Furthermore, some derivatives have been shown to induce apoptosis through the mitochondrial pathway, characterized by an increase in intracellular reactive oxygen species (ROS) and Ca2+ levels.[3] This leads to cell cycle arrest, typically at the G2/M phase, and ultimately, cell death.[3] Some quinoline derivatives also act as topoisomerase inhibitors, enzymes essential for DNA replication and repair.[4] By inhibiting these enzymes, these compounds can cause DNA damage, leading to cell death.[4]

Signaling_Pathway 2-Aminoquinoline Derivative 2-Aminoquinoline Derivative Receptor Tyrosine Kinases (VEGFR, EGFR) Receptor Tyrosine Kinases (VEGFR, EGFR) 2-Aminoquinoline Derivative->Receptor Tyrosine Kinases (VEGFR, EGFR) Inhibition Mitochondrial Pathway Mitochondrial Pathway 2-Aminoquinoline Derivative->Mitochondrial Pathway Activation PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway Receptor Tyrosine Kinases (VEGFR, EGFR)->PI3K/Akt/mTOR Pathway Ras/Raf/MEK Pathway Ras/Raf/MEK Pathway Receptor Tyrosine Kinases (VEGFR, EGFR)->Ras/Raf/MEK Pathway Proliferation & Survival Proliferation & Survival PI3K/Akt/mTOR Pathway->Proliferation & Survival Ras/Raf/MEK Pathway->Proliferation & Survival Apoptosis Induction Apoptosis Induction ROS & Ca2+ Increase ROS & Ca2+ Increase Mitochondrial Pathway->ROS & Ca2+ Increase Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) ROS & Ca2+ Increase->Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M)->Apoptosis Induction Experimental_Workflow A Cell Seeding (Cancer & Normal Cell Lines) B Overnight Incubation (37°C, 5% CO2) A->B C Treatment with 2-Aminoquinoline Derivatives B->C D Incubation (24-72 hours) C->D E MTT Assay D->E F Absorbance Reading E->F G Data Analysis (IC50 Calculation) F->G

References

Comparing the efficacy of different catalysts for 2-amino-4-arylquinoline-3-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Efficacy with Supporting Experimental Data.

The synthesis of 2-amino-4-arylquinoline-3-carbonitriles, a scaffold of significant interest in medicinal chemistry, is critically influenced by the choice of catalyst. This guide provides a comparative analysis of various catalytic systems, focusing on their efficacy, reaction conditions, and environmental impact. The information presented herein is intended to assist researchers in selecting the optimal synthetic strategy for their specific needs.

Catalyst Performance: A Quantitative Comparison

The efficacy of different catalysts in the one-pot, three-component synthesis of 2-amino-4-arylquinoline-3-carbonitriles from an aromatic amine, an aromatic aldehyde, and malononitrile is summarized in the table below. The data highlights key performance indicators such as product yield, reaction time, and catalyst loading, offering a clear basis for comparison.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference
Ammonium Chloride (NH₄Cl)10Ethanol801.5 - 4.0 hup to 92[1][2]
L-Proline5Water90 (Microwave)30 sup to 99[3]
p-Toluenesulfonic Acid (p-TsOH)---Long35[1]
Zirconium(IV) Oxychloride (ZrOCl₂)---Long42[1]
Iodine (I₂)---Long35[1]
Iron(III) Chloride (FeCl₃)----Complex Formation[1]
Copper(II) Chloride (CuCl₂)----Complex Formation[1]
Zinc Chloride (ZnCl₂)----Complex Formation[1]
Fe₃O₄-based Nanocatalyst0.07 gEthanolReflux5 - 15 min88 - 95[4]

Note: The data for p-TsOH, ZrOCl₂, and I₂ indicate lower yields and longer reaction times compared to ammonium chloride and L-proline under the tested conditions.[1] Several metal chlorides, such as FeCl₃, CuCl₂, and ZnCl₂, were found to form inseparable complexes with malononitrile, hindering product formation.[1] Nanocatalysts show significant promise with high yields in remarkably short reaction times, although the cited example is for a closely related benzo[h]quinoline derivative.[4]

Reaction Pathway and Experimental Workflow

The synthesis of 2-amino-4-arylquinoline-3-carbonitriles typically proceeds through a one-pot, three-component reaction. The general reaction pathway and a typical experimental workflow are illustrated below.

G cluster_reactants Reactants cluster_process Reaction A Aromatic Amine D One-pot reaction with catalyst in solvent A->D B Aromatic Aldehyde B->D C Malononitrile C->D E Intermediate Formation (e.g., Knoevenagel condensation, Schiff base formation) D->E F Cyclization and Aromatization E->F G 2-Amino-4-arylquinoline-3-carbonitrile F->G G start Start reactants Combine aromatic amine, aromatic aldehyde, malononitrile, catalyst, and solvent start->reactants reaction Stir and heat reaction mixture (Conventional or Microwave) reactants->reaction monitor Monitor reaction progress (e.g., by TLC) reaction->monitor workup Cool reaction mixture monitor->workup Upon completion filtration Filter the solid product workup->filtration wash Wash with appropriate solvent (e.g., ethanol, water) filtration->wash dry Dry the purified product wash->dry end End dry->end

References

A Comparative Guide to the Physicochemical Properties of Quinoline-3-Carbonitrile Derivatives: A DFT Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical properties of a series of recently synthesized quinoline-3-carbonitrile derivatives, leveraging Density Functional Theory (DFT) for in-depth analysis. The following sections present key electronic and physicochemical parameters, detailed experimental and computational methodologies, and a visual workflow of the DFT analysis process. This information is intended to aid researchers in understanding the structure-property relationships of these compounds, which are valuable scaffolds in medicinal chemistry.[1][2]

Comparative Physicochemical and Electronic Properties

The electronic and physicochemical properties of five novel quinoline-3-carbonitrile derivatives (QD1-QD5) were calculated using DFT at the B3LYP/6-311+G** level of theory.[1] These parameters are crucial for understanding the reactivity, stability, and potential biological activity of the molecules.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE, eV)Ionization Energy (IE, eV)Electron Affinity (EA, eV)Molecular Hardness (η, eV)
QD1 -5.93-2.113.825.932.111.91
QD2 -6.07-2.323.756.072.321.88
QD3 -5.89-2.193.705.892.191.85
QD4 -6.11-2.713.406.112.711.70
QD5 -5.99-2.253.745.992.251.87
  • HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor.

  • LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy indicates a better electron acceptor.

  • Energy Gap (ΔE): The difference between the HOMO and LUMO energies is a critical indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity.[1] Compound QD4, with the smallest energy gap of 3.40 eV, is predicted to be the most reactive among the series.[1]

  • Ionization Energy (IE): The energy required to remove an electron from a molecule. It is approximated as -EHOMO.

  • Electron Affinity (EA): The energy released when an electron is added to a molecule. It is approximated as -ELUMO.

  • Molecular Hardness (η): A measure of the molecule's resistance to deformation or change in its electron distribution. It is calculated as (IE - EA) / 2. Softer molecules (lower hardness) are generally more reactive.

All synthesized compounds (QD1-QD5) were also evaluated for their adherence to Lipinski's Rule of Five, a guideline for predicting the druglikeness of a molecule. All five compounds were found to be compliant, with logP values below 5, fewer than 10 hydrogen bond acceptors, and fewer than 5 hydrogen bond donors, suggesting good potential for oral bioavailability.[2]

Experimental and Computational Protocols

Synthesis of Quinoline-3-Carbonitrile Derivatives (QD1-QD5)

The quinoline-3-carbonitrile derivatives were synthesized via a one-pot multicomponent reaction.[2]

General Procedure:

  • A mixture of an appropriate aromatic aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), 6-methoxy-1,2,3,4-tetrahydronaphthalin-1-one (1 mmol), and ammonium acetate (1.5 mmol) was prepared.

  • The reaction mixture was heated under reflux in absolute ethanol for an appropriate time until the reaction was complete (monitored by Thin Layer Chromatography).

  • After completion, the reaction mixture was cooled to room temperature.

  • The solid product that precipitated was collected by filtration, washed with cold ethanol, and then dried.

  • The crude product was purified by recrystallization from a suitable solvent to afford the pure quinoline-3-carbonitrile derivative.

The structures of the synthesized compounds were confirmed using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry.[1]

Computational DFT Analysis

The molecular geometry, electronic properties, and reactivity descriptors of the quinoline-3-carbonitrile derivatives were investigated using Density Functional Theory (DFT) calculations.

Methodology:

  • Software: All calculations were performed using the Gaussian 09 software package.

  • Method: The geometries of the compounds were optimized using the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) method.[1]

  • Basis Set: The 6-311+G** basis set was employed for all atoms.

  • Properties Calculated:

    • Optimized molecular geometry

    • Highest Occupied Molecular Orbital (HOMO) energy

    • Lowest Unoccupied Molecular Orbital (LUMO) energy

    • Vibrational frequencies

    • Global reactivity descriptors such as ionization energy, electron affinity, and molecular hardness were derived from the HOMO and LUMO energies.[1]

DFT Analysis Workflow

The following diagram illustrates the general workflow for the DFT analysis of the quinoline-3-carbonitrile derivatives.

DFT_Workflow cluster_input Input cluster_dft DFT Calculation (Gaussian 09) cluster_analysis Analysis cluster_output Output mol_structure Initial Molecular Structure (e.g., from synthesis) optimization Geometry Optimization (B3LYP/6-311+G**) mol_structure->optimization Define method & basis set freq_calc Frequency Calculation optimization->freq_calc Verify minimum energy electronic_prop Electronic Properties (HOMO, LUMO, Energy Gap) freq_calc->electronic_prop spectroscopic Spectroscopic Properties (IR, NMR) freq_calc->spectroscopic reactivity_desc Reactivity Descriptors (IE, EA, Hardness) electronic_prop->reactivity_desc data_tables Comparative Data Tables electronic_prop->data_tables reactivity_desc->data_tables property_correlation Structure-Property Correlation data_tables->property_correlation

Caption: Workflow of DFT analysis for quinoline-3-carbonitrile derivatives.

References

A Comparative Guide to Validating Synthesized Quinoline Derivatives with FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of novel quinoline derivatives is a critical step in the discovery of new therapeutic agents. Quinoline scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of pharmaceuticals.[1][2] Following synthesis, unambiguous structural validation is paramount to ensure the integrity of the compound and the reliability of subsequent biological testing.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and powerful analytical technique for identifying the functional groups present in a molecule.[3][4] By analyzing the absorption of infrared radiation, which excites molecular vibrations, FTIR provides a unique spectral fingerprint of a compound. This guide offers a comparative framework for using FTIR to validate the structure of synthesized quinoline derivatives, supported by experimental data and detailed protocols.

Interpreting the Spectroscopic Data: Characteristic FTIR Peaks

The successful synthesis of a quinoline derivative can be confirmed by identifying its characteristic vibrational frequencies in the FTIR spectrum. This involves recognizing the stretches and bends of the core quinoline structure and any appended functional groups. Conversely, the disappearance of peaks corresponding to the starting materials provides further evidence of a complete reaction.

The table below summarizes the key FTIR absorption frequencies for quinoline derivatives, providing a reference for spectral interpretation.

Vibrational Mode **Typical Wavenumber (cm⁻¹) **Notes
Aromatic C-H Stretch3100 - 3000A characteristic peak for the C-H bonds on the heterocyclic and benzene rings.[5][6]
Aliphatic C-H Stretch3000 - 2850Present if the derivative contains alkyl substituents.[7]
C=C and C=N Ring Stretching1620 - 1580These absorptions are typical for the quinoline ring system and are crucial for confirming the core structure.[5]
Aromatic Ring Skeletal Vibrations1500 - 1400These peaks arise from the complex vibrations of the entire aromatic framework.[5]
C-H Out-of-Plane Bending900 - 700The pattern of these bands can sometimes help determine the substitution pattern on the benzene ring.[6][8]
C=O Stretch (e.g., in Quinolones)1700 - 1650A strong, sharp peak indicating the presence of a carbonyl group, common in quinolone derivatives.[7]
C-O Stretch (e.g., Ether/Ester)1300 - 1200Indicates the presence of ether or ester linkages on the quinoline scaffold.[7]
C-S Stretch (e.g., Thioethers)700 - 650A weaker absorption that can confirm the incorporation of a sulfur-containing moiety.[5]
N-H Stretch (e.g., Amino group)3500 - 3300Typically appears as one or two sharp bands for secondary or primary amines, respectively.[9]
O-H Stretch (e.g., Hydroxyl group)3600 - 3200A broad peak indicating the presence of a hydroxyl group.

Experimental Protocols: From Synthesis to Analysis

This section details a generalized protocol for the synthesis of a quinoline derivative via the Friedländer annulation, followed by structural validation using FTIR spectroscopy.

A. Synthesis Protocol: Friedländer Annulation

The Friedländer synthesis is a classical and effective method for preparing quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone.[10][11]

  • Reactant Preparation: In a round-bottom flask, dissolve the 2-aminoaryl aldehyde or ketone (1 equivalent) and the α-methylene ketone compound (1.1 equivalents) in a suitable solvent such as ethanol or toluene.

  • Catalyst Addition: Add a catalytic amount of a base (e.g., potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure and purify the crude product using column chromatography or recrystallization.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

B. FTIR Sample Preparation and Analysis

Proper sample preparation is crucial for obtaining a high-quality FTIR spectrum.[12] The Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and minimal sample requirement.

  • Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to record the spectrum of the ambient environment, which will be automatically subtracted from the sample's spectrum.[13]

  • Sample Application: Place a small amount (1-2 mg) of the dried, purified quinoline derivative powder directly onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to apply consistent pressure, ensuring firm contact between the sample and the crystal surface.[12]

  • Spectrum Acquisition: Initiate the scan. The instrument typically co-adds multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.[7]

  • Data Analysis: Process the resulting spectrum. Compare the observed absorption peaks with the values in the characteristic peaks table to confirm the presence of the quinoline core and expected functional groups. Verify the absence of key peaks from the starting materials (e.g., the N-H stretch of the 2-aminoaryl ketone and the C=O stretch of the starting ketone if it was consumed).

Workflow for Synthesis and Validation

The logical flow from starting materials to a structurally validated product is a critical pathway in chemical synthesis. The following diagram illustrates this workflow.

G Reactants Starting Materials (e.g., 2-aminoaryl ketone) Reaction Chemical Synthesis (e.g., Friedländer Annulation) Reactants->Reaction Catalyst, Solvent, Heat Purification Purification (Chromatography/Recrystallization) Reaction->Purification FTIR_Analysis FTIR Spectroscopy Purification->FTIR_Analysis Data_Interpretation Spectral Analysis & Comparison FTIR_Analysis->Data_Interpretation Structure_Confirmation Structure Confirmed Data_Interpretation->Structure_Confirmation

Caption: Workflow from synthesis to FTIR-based structural validation.

References

Comparative study of antibacterial activity of quinoline derivatives against Gram-positive and Gram-negative bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the continued exploration and development of novel antibacterial agents. Quinoline derivatives have long been a cornerstone of antibacterial chemotherapy, demonstrating a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. This guide provides a comparative analysis of the antibacterial performance of various quinoline derivatives, supported by experimental data and detailed methodologies to aid in research and development efforts.

Data Presentation: Comparative Antibacterial Activity

The antibacterial efficacy of quinoline derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values (in µg/mL) of representative and novel quinoline derivatives against a panel of clinically significant Gram-positive and Gram-negative bacteria.

Table 1: MIC (µg/mL) of Representative Fluoroquinolones against Common Bacterial Pathogens

Quinoline DerivativeEscherichia coli (Gram-negative)Staphylococcus aureus (Gram-positive)Pseudomonas aeruginosa (Gram-negative)
Ciprofloxacin0.013 - 10.125 - 80.15 - >32
Levofloxacin≤ 0.06 - 20.06 - >8.00.5 - >512
Moxifloxacin4 - 80.064 - 0.51 - >32
Nalidixic Acid0.50 - 640.25700

Note: MIC values can exhibit variability depending on the specific bacterial strain and the testing methodology employed.

Table 2: MIC (µg/mL) of Novel Quinoline Derivatives against Various Bacterial Strains

Quinoline Derivative ClassRepresentative Compound(s)Gram-Positive Bacteria (e.g., S. aureus, MRSA, VRE)Gram-Negative Bacteria (e.g., E. coli, P. aeruginosa)
Quinolone-Coupled HybridsCompound 5d[1]0.125 - 80.125 - 8
Rhodanine DerivativesCompounds 24a, 24b[2]1 - 2 (MDR strains)Not reported
Quinoline-2-one DerivativesCompound 6c[3]0.75 (MRSA, VRE), 2.50 (MRSE)Not reported
N-methylbenzofuro[3,2-b]quinolineCompound 8[4]4 (VRE)Not reported
Quinolone-3-carbonitrile DerivativesCompounds 89a-eModerate to good activity (MIC: 3.13 - 100 µM)Moderate to good activity (MIC: 3.13 - 100 µM)

Experimental Protocols

The determination of the antibacterial activity of quinoline derivatives relies on standardized in vitro susceptibility testing. The broth microdilution method is a widely accepted and utilized quantitative technique for establishing the MIC of an antimicrobial agent.

Broth Microdilution Method for MIC Determination

This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.

1. Preparation of Quinolone Solutions:

  • Stock solutions of the quinoline derivatives are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO) or water.

  • Serial two-fold dilutions of the stock solutions are then performed in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final volume of 100 µL per well across a range of concentrations.

2. Preparation of Bacterial Inoculum:

  • A pure culture of the test bacterium is grown on an appropriate agar medium overnight.

  • Several colonies are then suspended in a sterile saline solution.

  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[5]

  • This standardized suspension is then further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

  • Each well containing the serially diluted quinoline derivative is inoculated with 100 µL of the final bacterial suspension.

  • Positive control wells (containing bacteria and broth without the antibiotic) and negative control wells (containing broth only) are included on each plate.

  • The microtiter plates are then incubated under appropriate atmospheric conditions (e.g., ambient air) at 35-37°C for 16-20 hours.[6]

4. MIC Determination:

  • Following incubation, the microtiter plates are examined visually or with a plate reader for bacterial growth, which is indicated by turbidity.

  • The MIC is defined as the lowest concentration of the quinoline derivative at which there is no visible growth of the bacteria.

Visualizations: Workflow and Mechanism of Action

To further elucidate the experimental process and the underlying mechanism of quinolone activity, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Quinolone Stock Solutions serial_dilution Perform Serial Dilutions in 96-Well Plate stock->serial_dilution inoculation Inoculate Plate with Final Bacterial Inoculum serial_dilution->inoculation bacterial_culture Grow Bacterial Culture Overnight mcfarland Adjust Inoculum to 0.5 McFarland Standard bacterial_culture->mcfarland final_inoculum Dilute to Final Inoculum Concentration mcfarland->final_inoculum final_inoculum->inoculation incubation Incubate Plate at 37°C for 16-20h inoculation->incubation read_results Visually Inspect for Bacterial Growth incubation->read_results determine_mic Determine MIC Value read_results->determine_mic

Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

mechanism_of_action cluster_entry Cellular Interaction cluster_target Target Inhibition cluster_consequence Downstream Effects quinoline Quinolone Derivative bacterial_cell Bacterial Cell quinoline->bacterial_cell Enters Cell gyrase DNA Gyrase (Gram-negative target) bacterial_cell->gyrase topo_iv Topoisomerase IV (Gram-positive target) bacterial_cell->topo_iv cleavage_complex Stabilizes DNA-Enzyme Cleavage Complex gyrase->cleavage_complex topo_iv->cleavage_complex replication_block Blocks DNA Replication Fork cleavage_complex->replication_block transcription_inhibition Inhibits Transcription cleavage_complex->transcription_inhibition dna_damage Generates Double-Strand DNA Breaks replication_block->dna_damage transcription_inhibition->dna_damage cell_death Bacterial Cell Death dna_damage->cell_death

Caption: Mechanism of action of quinolone antibiotics in bacteria.

The primary mechanism of action for quinolone antibiotics involves the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][7] In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in numerous Gram-positive bacteria.[7][8] Quinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme on the DNA.[7][9] This action prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[1] Consequently, critical cellular processes such as DNA replication and transcription are inhibited, ultimately resulting in bacterial cell death.[4][9]

References

Unlocking Precision Oncology: A Comparative Guide to the Docking Performance of 2-Aminoquinoline Derivatives with EGFR/HER-2 Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) kinases stand out as critical targets, particularly in non-small cell lung cancer and breast cancer. The development of dual inhibitors that can simultaneously target both kinases is a promising strategy to overcome drug resistance and improve therapeutic outcomes. Among the scaffolds explored for this purpose, 2-aminoquinoline derivatives have shown significant potential. This guide provides a comparative analysis of the docking scores of various 2-aminoquinoline and related quinoline derivatives against EGFR and HER-2 kinases, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Comparative Analysis of Docking Scores

The binding affinity of small molecules to their target proteins, predicted computationally through molecular docking, is a crucial first step in drug discovery. A lower, more negative docking score generally indicates a more favorable binding interaction. The following table summarizes the reported docking scores of several quinoline and 2-aminoquinoline derivatives against EGFR and HER-2 kinases from various studies.

Compound ClassDerivativeTarget KinaseDocking Score (kcal/mol)Reference CompoundReference Docking Score (kcal/mol)
Thiazolylpyrazolyl-based Aminoquinoline Compound 4bEGFR-15.0774Not SpecifiedNot Specified
HER-2-16.9040Not SpecifiedNot Specified
Quinoline-based Dual Inhibitor Compound 5aEGFR-7.53Not SpecifiedNot Specified
HER-2Not ReportedNot SpecifiedNot Specified
Quinoline-BODIPY Derivatives Compound 2EGFR-7.31Not SpecifiedNot Specified
Compound 3EGFR-8.64Not SpecifiedNot Specified

Note: The docking scores are reported as published in the respective studies and may have been calculated using different software and protocols, which should be considered when making direct comparisons.

Experimental Validation: In Vitro Inhibitory Activity

While docking scores provide valuable in silico predictions, experimental validation is essential to confirm the inhibitory potential of these compounds. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

One study reported a potent dual-target inhibitor, compound 5a, with an IC50 value of 71 nM against EGFR, outperforming the reference drug erlotinib (IC50 = 80 nM).[1][2] However, its activity against HER-2 (IC50 = 31 nM) was slightly less than the clinically used lapatinib (IC50 = 26 nM)[1][2]. Another investigation into quinoline/Schiff base compounds identified a derivative with an IC50 of 0.12 µM against EGFR and another with an IC50 of 2.18 µM against HER2[2]. These findings, while not always directly correlated with docking scores, provide crucial biological context to the computational predictions.

Experimental Protocols

Molecular Docking Methodology

The in silico molecular docking studies are generally performed following a standardized protocol to ensure the reliability and reproducibility of the results.

  • Protein Preparation: The three-dimensional crystal structures of the kinase domains of EGFR (e.g., PDB ID: 1M17) and HER-2 (e.g., PDB ID: 3PP0) are retrieved from the Protein Data Bank. The protein structures are then prepared by removing water molecules and any co-crystallized ligands, adding polar hydrogens, and assigning appropriate charges.

  • Ligand Preparation: The 2D structures of the 2-aminoquinoline derivatives are sketched and converted to 3D structures. Energy minimization is then performed using a suitable force field.

  • Grid Generation: A docking grid is generated around the ATP-binding site of each kinase, defined by the location of the co-crystallized inhibitor or key active site residues.

  • Docking Simulation: The prepared ligands are then docked into the defined binding site of the receptor using molecular docking software such as AutoDock, Glide, or MOE. The software calculates the binding energies and predicts the most favorable binding poses of the ligands.

  • Analysis of Interactions: The resulting docked complexes are analyzed to visualize the binding mode and the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues.

Visualizing Key Molecular Pathways and Processes

To better understand the context of this research, the following diagrams illustrate the EGFR/HER-2 signaling pathway and a typical molecular docking workflow.

EGFR_HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR HER2 HER2 EGFR->HER2 Heterodimerization RAS RAS EGFR->RAS HER3 HER3 HER2->HER3 Heterodimerization PI3K PI3K HER2->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

EGFR/HER-2 Signaling Pathway

Molecular_Docking_Workflow cluster_prep Preparation cluster_analysis Analysis PDB Protein Crystal Structure (e.g., EGFR, HER-2) PrepProtein Prepare Protein (Remove water, add hydrogens) PDB->PrepProtein Ligand 2-Aminoquinoline Derivative Structure PrepLigand Prepare Ligand (Generate 3D structure, minimize energy) Ligand->PrepLigand Docking Molecular Docking Simulation PrepProtein->Docking PrepLigand->Docking Scores Calculate Docking Scores (Binding Energy) Docking->Scores Interactions Analyze Binding Interactions (Hydrogen bonds, hydrophobic contacts) Docking->Interactions

Molecular Docking Workflow

References

Navigating the Labyrinth of Molecular Confirmation: A Comparative Guide to HRMS Analysis of 2-amino-4-hydroxyquinoline-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. This guide provides a comprehensive comparison of High-Resolution Mass Spectrometry (HRMS) with alternative analytical techniques for the characterization of 2-amino-4-hydroxyquinoline-3-carbonitrile derivatives, a class of compounds with significant potential in medicinal chemistry. We present supporting experimental data from analogous quinoline systems to illustrate the power and precision of HRMS.

High-Resolution Mass Spectrometry has emerged as an indispensable tool for the structural elucidation and confirmation of organic molecules.[1] Its ability to provide highly accurate mass measurements allows for the determination of elemental compositions, a critical step in identifying unknown compounds or verifying the synthesis of target molecules.[1][2] When coupled with liquid chromatography (LC-HRMS), it offers a powerful platform for the separation and analysis of complex mixtures, providing both qualitative and quantitative data with exceptional sensitivity and selectivity.[3][4]

Unveiling the Molecular Blueprint: HRMS in Action

The confirmation of 2-amino-4-hydroxyquinoline-3-carbonitrile derivatives by HRMS relies on two key principles: precise mass determination and characteristic fragmentation patterns. The high resolving power of modern mass spectrometers can readily distinguish between ions with very similar mass-to-charge ratios (m/z), minimizing ambiguity and bolstering confidence in the assigned molecular formula.[2] Furthermore, tandem mass spectrometry (MS/MS) experiments provide invaluable structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions.[5] The fragmentation pathway is often characteristic of the molecule's core structure and the nature and position of its substituents.[5]

For quinoline derivatives, electrospray ionization (ESI) is a commonly employed technique, typically affording the protonated molecule [M+H]⁺ in positive ion mode.[5] The high mass accuracy, often below 5 parts per million (ppm), allows for the confident determination of the elemental composition.[5][6]

A Comparative Look: HRMS vs. Other Techniques

While HRMS is a powerful tool, a multi-technique approach is often employed for comprehensive structural confirmation. Here, we compare HRMS with other common analytical methods.

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
HRMS Measures the mass-to-charge ratio of ions with high accuracy.Elemental composition, molecular weight, fragmentation patterns.High sensitivity, high specificity, suitable for complex mixtures (with LC), provides molecular formula.[1][2][3]Does not provide detailed information on stereochemistry or atom connectivity, requires ionization.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Detailed information on the molecular skeleton, atom connectivity, stereochemistry.Unambiguous structure determination, non-destructive.[7]Lower sensitivity than MS, requires pure samples, larger sample amounts needed.[8]
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Presence of functional groups.Fast, non-destructive, provides information on bonding.Provides limited information on the overall molecular structure, not suitable for complex mixtures.
GC-MS Separates volatile compounds by gas chromatography and detects them by mass spectrometry.Molecular weight and fragmentation patterns of volatile and thermally stable compounds.High separation efficiency for volatile compounds.Not suitable for non-volatile or thermally labile compounds like many quinoline derivatives.[5]

Experimental Protocols: A Glimpse into the Lab

The following provides a generalized experimental protocol for the LC-HRMS analysis of quinoline derivatives, which can be adapted for 2-amino-4-hydroxyquinoline-3-carbonitrile derivatives.

Sample Preparation
  • Dissolution: Accurately weigh 1 mg of the synthesized 2-amino-4-hydroxyquinoline-3-carbonitrile derivative and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to prepare a 1 mg/mL stock solution.

  • Dilution: Further dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL for analysis.

Liquid Chromatography (LC) Conditions
  • Column: A C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size) is commonly used for the separation of quinoline derivatives.[4]

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typical.

  • Gradient Program: A representative gradient could be: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-12 min, 5% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

High-Resolution Mass Spectrometry (HRMS) Conditions
  • Ion Source: Electrospray Ionization (ESI), positive ion mode.

  • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.

  • Scan Range: m/z 100-1000.

  • Mass Resolution: >30,000 FWHM.

  • Data Acquisition: Full scan mode for accurate mass measurement and data-dependent MS/MS for fragmentation analysis.

  • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) can be used in MS/MS to obtain comprehensive fragmentation information.

Visualizing the Workflow

The following diagram illustrates the general workflow for the HRMS analysis of 2-amino-4-hydroxyquinoline-3-carbonitrile derivatives.

HRMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_hrms_analysis HRMS Analysis cluster_data_analysis Data Analysis Compound Synthesized Compound Solution Stock Solution (1 mg/mL) Compound->Solution Dissolution Dilution Working Solution (1-10 µg/mL) Solution->Dilution Dilution LC_System LC System Dilution->LC_System Injection Ion_Source ESI Source LC_System->Ion_Source Elution Mass_Analyzer Mass Analyzer (TOF or Orbitrap) Ion_Source->Mass_Analyzer Ionization Detector Detector Mass_Analyzer->Detector Data_System Data System Detector->Data_System Accurate_Mass Accurate Mass (Elemental Composition) Data_System->Accurate_Mass Fragmentation Fragmentation Pattern (Structural Information) Data_System->Fragmentation Confirmation Structure Confirmation Accurate_Mass->Confirmation Fragmentation->Confirmation

Caption: General workflow for the LC-HRMS analysis of organic compounds.

Quantitative Performance Data

The following table summarizes typical performance data for the analysis of quinoline derivatives using LC-HRMS, which can be expected for 2-amino-4-hydroxyquinoline-3-carbonitrile derivatives.

ParameterTypical ValueSignificance
Mass Accuracy < 5 ppmEnables confident determination of the elemental composition.[5][6]
Mass Resolution > 30,000 FWHMAllows for the separation of isobaric interferences.
Limit of Detection (LOD) 0.1 - 1 ng/mLDemonstrates the high sensitivity of the technique.
Limit of Quantitation (LOQ) 0.5 - 5 ng/mLThe lowest concentration that can be reliably quantified.
Linear Dynamic Range 3-4 orders of magnitudeThe concentration range over which the response is linear.

Conclusion

High-Resolution Mass Spectrometry, particularly when coupled with liquid chromatography, stands out as a superior technique for the confirmation of 2-amino-4-hydroxyquinoline-3-carbonitrile derivatives. Its ability to provide precise mass measurements and detailed fragmentation information in a single analysis offers a significant advantage in terms of speed, sensitivity, and confidence in structural assignment. While other techniques like NMR provide complementary and often essential structural details, the versatility and performance of LC-HRMS make it an indispensable tool in the modern drug discovery and development workflow. The provided experimental framework and performance expectations serve as a valuable guide for researchers embarking on the analysis of this important class of compounds.

References

Safety Operating Guide

Safe Disposal of 2-Aminoquinoline-3-carbonitrile: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the responsible management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the proper disposal of 2-Aminoquinoline-3-carbonitrile, a compound that requires careful handling due to its potential hazards.

Primary Hazards: this compound is classified as a hazardous substance. It is known to be corrosive and an irritant.[1] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is harmful if swallowed and may be harmful in contact with skin or if inhaled.[1] It can also cause skin irritation and serious eye damage or irritation.[1] Therefore, it must be treated as hazardous waste and must not be disposed of in regular trash or poured down the drain.[2]

Immediate Safety and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Protection TypeSpecific EquipmentStandard
Eye and Face Safety glasses with side shields or chemical splash goggles.OSHA 29 CFR 1910.133 or EN 166.[2][3]
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).EN 374.[2]
Body Laboratory coat.---
Respiratory Use in a well-ventilated area or under a chemical fume hood.---

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound, from initial waste collection to final removal by a licensed waste management service.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Solid Waste: Collect any unused or contaminated solid this compound waste in a dedicated, clearly labeled, and sealable container.[4][5] The container should be made of a material compatible with the chemical. Label the container as "Hazardous Waste: this compound".[5]

  • Liquid Waste: If this compound is in a solution, collect it in a dedicated, leak-proof, and sealable container compatible with the solvent.[4] Label the container as "Hazardous Waste" and list all components of the solution with their approximate percentages.[4]

  • Contaminated Labware: Disposable items such as gloves, pipette tips, and weighing paper that are contaminated with the compound should be collected in a separate, sealed bag or container clearly labeled as "Hazardous Waste: this compound Contaminated Debris".[4][5]

Step 2: Storage of Hazardous Waste

Store the collected hazardous waste in a designated and properly managed Satellite Accumulation Area (SAA) while awaiting pickup.[4] The storage area should be well-ventilated and secure, away from incompatible materials such as strong oxidizing agents.[5] It is advisable to use secondary containment, such as a larger, chemically resistant bin, to contain any potential leaks.[4]

Step 3: Arrange for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[4][5] Provide them with a full inventory of the waste you have collected. Disposal of chemical waste containing nitriles often involves high-temperature incineration by a specialized facility.[5]

Disposal Workflow

The following diagram illustrates the logical flow of the disposal process, ensuring safety and compliance at each stage.

A Start: Identify this compound Waste B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste Streams B->C D Solid Waste (Unused chemical, contaminated solids) C->D E Liquid Waste (Solutions containing the compound) C->E F Contaminated Debris (Gloves, pipette tips, paper) C->F G Package in Labeled, Sealed Hazardous Waste Containers D->G E->G F->G H Store in Designated Satellite Accumulation Area G->H I Contact EHS or Licensed Waste Disposal Contractor H->I J Arrange for Pickup and Professional Disposal I->J K End: Waste Removed J->K

Caption: Disposal Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Aminoquinoline-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-Aminoquinoline-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.